6-(Methylsulfonyl)nicotinic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methylsulfonylpyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4S/c1-13(11,12)6-3-2-5(4-8-6)7(9)10/h2-4H,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXELRDIIZXYOMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186663-34-2 | |
| Record name | 6-methanesulfonylpyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 6-(Methylsulfonyl)nicotinic Acid (CAS 1186663-34-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Methylsulfonyl)nicotinic acid, with the Chemical Abstracts Service (CAS) number 1186663-34-2, is a pyridine carboxylic acid derivative of significant interest in medicinal chemistry and pharmaceutical development. Its core structure, featuring a pyridine ring substituted with both a carboxylic acid and a methylsulfonyl group, makes it a valuable building block in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, biological significance, analytical methodologies, and safety considerations.
Chemical and Physical Properties
This compound is a white to off-white solid. A detailed summary of its known and estimated physicochemical properties is provided below.
| Property | Value | Source |
| CAS Number | 1186663-34-2 | |
| Molecular Formula | C₇H₇NO₄S | [1] |
| Molecular Weight | 201.20 g/mol | [1] |
| Appearance | White to off-white solid | General observation for similar compounds |
| Melting Point | Not explicitly reported; expected to be high, similar to related compounds like 6-Methylnicotinic acid (210-213 °C).[2] | |
| Boiling Point | Not available | |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and methanol, with limited solubility in water, similar to other nicotinic acid derivatives.[3][4] | |
| pKa | Not explicitly reported; the carboxylic acid proton is expected to have a pKa in the range of 3-5, typical for nicotinic acids. |
Spectral Data
The structural elucidation of this compound is supported by various spectroscopic techniques.
¹H NMR Spectroscopy: The proton nuclear magnetic resonance (¹H NMR) spectrum is a key tool for confirming the structure of the molecule. A representative ¹H NMR spectrum is available.[1]
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and the S=O stretches of the sulfonyl group (~1300-1350 cm⁻¹ and ~1140-1160 cm⁻¹).[5][6]
Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the carboxylic acid group and cleavage around the sulfonyl group.
Synthesis of this compound
While a specific, detailed, step-by-step protocol for the synthesis of this compound is not widely published in peer-reviewed journals, its synthesis can be inferred from patent literature and general organic chemistry principles. The most probable synthetic route involves the oxidation of a precursor containing a methylthio group to the corresponding methylsulfonyl group.
A plausible synthetic pathway is outlined below:
References
Physicochemical properties of 6-(methylsulfonyl)pyridine-3-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 6-(Methylsulfonyl)pyridine-3-carboxylic Acid
Authored by: A Senior Application Scientist
Abstract
6-(Methylsulfonyl)pyridine-3-carboxylic acid is a heterocyclic compound featuring a pyridine core substituted with a carboxylic acid and a methylsulfonyl group. This unique combination of functional groups confers a specific set of physicochemical properties that make it a molecule of significant interest in medicinal chemistry and drug discovery. The electron-withdrawing nature of the methylsulfonyl moiety and the hydrogen bonding capabilities of the carboxylic acid and pyridine nitrogen are critical determinants of its interaction with biological targets and its overall pharmacokinetic profile. This guide provides a comprehensive technical overview of its core physicochemical properties, detailing the experimental methodologies for their determination and discussing the implications for drug development.
Molecular Structure and Identity
A precise understanding of the molecular structure is the foundation for interpreting its chemical behavior and properties.
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IUPAC Name: 6-(Methylsulfonyl)pyridine-3-carboxylic acid
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Synonyms: 6-(Methylsulfonyl)nicotinic acid
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CAS Number: 145333-33-7
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Chemical Formula: C₇H₇NO₄S
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Molecular Weight: 201.20 g/mol
Caption: Chemical structure of 6-(methylsulfonyl)pyridine-3-carboxylic acid.
Core Physicochemical Properties
The interplay between the aromatic pyridine ring, the acidic carboxyl group, and the polar, electron-withdrawing sulfonyl group dictates the compound's behavior in various environments. These properties are paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.
Acidity and Basicity (pKa)
The pKa values define the ionization state of the molecule across a range of pH values, which directly impacts its solubility, permeability, and target binding. This molecule possesses two key ionizable centers: the carboxylic acid and the pyridine nitrogen.
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Carboxylic Acid (pKa₁): This group is acidic. Its pKa is influenced by the strong electron-withdrawing effect of the adjacent methylsulfonyl group on the pyridine ring, which stabilizes the carboxylate anion, thereby increasing its acidity (lowering its pKa) relative to benzoic acid.
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Pyridine Nitrogen (pKa₂): The lone pair of electrons on the pyridine nitrogen imparts basic properties. However, the potent electron-withdrawing nature of the sulfonyl group significantly reduces the basicity of the pyridine ring.
Table 1: Predicted and Experimental Physicochemical Data
| Parameter | Value | Source/Method |
| Melting Point | 218-220 °C | Combi-Blocks |
| pKa (acid) | 3.14 (Predicted) | ChemAxon |
| pKa (base) | -1.9 (Predicted) | ChemAxon |
| LogP | 0.21 (Predicted) | ChemAxon |
| Aqueous Solubility | 1.83 g/L (Predicted) | ChemAxon |
Experimental Protocol: Potentiometric Titration for pKa Determination
This method provides a highly accurate determination of the ionization constants.
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System Preparation: A solution of 6-(methylsulfonyl)pyridine-3-carboxylic acid is prepared in a suitable solvent system (e.g., methanol/water) to ensure complete solubility.
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Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) using a calibrated pH electrode and an automatic titrator to ensure precise volume additions and stable pH readings. The entire system is maintained at a constant temperature (e.g., 25 °C).
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Data Analysis: The titration curve (pH vs. volume of titrant) is generated. The pKa is determined from the pH at the half-equivalence point. Specialized software is often used to refine the pKa values by fitting the entire titration curve, which is crucial for compounds with overlapping pKa values or low solubility.
Causality Behind Experimental Choices:
-
Co-Solvent System: Using a co-solvent is essential for compounds that may not be fully soluble in water at the required concentration, preventing inaccurate results due to precipitation.
-
Inert Atmosphere: The titration vessel is purged with nitrogen gas to eliminate dissolved CO₂, which can form carbonic acid and interfere with the accurate determination of the analyte's pKa values.
Lipophilicity (LogP)
Lipophilicity, measured as the logarithm of the partition coefficient (LogP) between octanol and water, is a critical parameter for predicting a molecule's ability to cross biological membranes.
Experimental Protocol: Shake-Flask Method (OECD 107)
This is the gold-standard method for LogP determination.
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Phase Preparation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4) are pre-saturated by shaking them together for 24 hours to ensure thermodynamic equilibrium.
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Partitioning: A known amount of the compound is dissolved in the aqueous phase. This solution is then combined with the pre-saturated n-octanol in a separatory funnel and shaken vigorously until partitioning equilibrium is achieved.
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Quantification: After separation of the two phases (often aided by centrifugation), the concentration of the compound in each phase is accurately measured using a validated analytical technique, typically HPLC-UV.
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Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Trustworthiness through Self-Validation:
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A critical validation step is to perform a mass balance calculation. The sum of the total mass of the compound recovered from both the octanol and aqueous phases should be within a narrow margin (e.g., ±5%) of the initial mass added to the system. This confirms the accuracy of the measurements and ensures no material was lost to adsorption or degradation.
Aqueous Solubility
Solubility is a gatekeeper property for oral absorption and formulation development.
Experimental Protocol: Thermodynamic Solubility Assay
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Equilibration: An excess amount of the solid compound is added to a series of vials containing aqueous buffers of different, physiologically relevant pH values. The vials are then agitated at a constant temperature until the system reaches equilibrium (typically 24-72 hours), meaning the concentration of the dissolved compound no longer changes.
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Separation: The saturated solution is carefully separated from the remaining solid by filtration or centrifugation.
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Analysis: The concentration of the compound in the clear filtrate or supernatant is determined by HPLC-UV.
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Solid State Characterization: The remaining solid should be analyzed by techniques such as X-ray Powder Diffraction (XRPD) to confirm that the compound's solid form did not change (e.g., convert to a different polymorph or a hydrate) during the experiment.
Caption: Workflow for thermodynamic solubility determination.
Chemical Stability
Assessing the stability of a compound under various stress conditions is essential for determining appropriate storage conditions, predicting shelf-life, and identifying potential degradation pathways.
Forced Degradation (Stress Testing) Protocol:
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Stress Conditions: Solutions of the compound are subjected to a battery of harsh conditions as prescribed by ICH guidelines (Q1A):
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Hydrolytic: Acidic (0.1 M HCl) and basic (0.1 M NaOH) conditions at elevated temperatures.
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Oxidative: Treatment with hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
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Photolytic: Exposure to a controlled light source with both UV and visible outputs.
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Analysis: At specified time points, samples are analyzed using a stability-indicating HPLC method. This is a method that has been specifically developed and validated to separate the intact parent compound from all potential degradation products.
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Peak Purity and Identification: A photodiode array (PDA) detector is used to assess the purity of the parent peak. Mass spectrometry (LC-MS) is employed to identify the structures of any significant degradants.
Implications for Drug Development
The physicochemical profile of 6-(methylsulfonyl)pyridine-3-carboxylic acid makes it a versatile building block:
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Target Engagement: The carboxylic acid is a potent hydrogen bond donor and acceptor and can form salt bridges with basic residues (e.g., lysine, arginine) in a protein's active site.
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Solubility and PK Modulation: The methylsulfonyl group is a polar, metabolically stable moiety that can improve aqueous solubility and resist oxidative metabolism, potentially leading to a more favorable pharmacokinetic profile.
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Scaffold Hopping: It can serve as a bioisosteric replacement for other acidic heterocycles, allowing for fine-tuning of properties while maintaining key binding interactions.
Conclusion
6-(Methylsulfonyl)pyridine-3-carboxylic acid presents a well-defined set of physicochemical properties that are highly relevant to modern drug discovery. Its acidity, moderate lipophilicity, and potential for good aqueous solubility, driven by the combination of its functional groups, make it an attractive scaffold. The rigorous, validated experimental protocols outlined in this guide provide a clear framework for the characterization of this and similar molecules, ensuring the generation of high-quality, reliable data essential for advancing drug development programs.
An In-Depth Technical Guide to 6-(Methylsulfonyl)nicotinic Acid for Research and Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction
6-(Methylsulfonyl)nicotinic acid is a heterocyclic organic compound belonging to the pyridinecarboxylic acid family. It is characterized by a nicotinic acid (pyridine-3-carboxylic acid) core functionalized with a methylsulfonyl group at the 6-position. While nicotinic acid itself is widely recognized as Vitamin B3, a crucial nutrient in various metabolic pathways, its derivatives are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug discovery.[1][2]
The strategic placement of the methylsulfonyl (-SO₂CH₃) group, a potent electron-withdrawing moiety and hydrogen bond acceptor, on the nicotinic acid scaffold suggests its potential utility as a versatile building block in the synthesis of novel chemical entities. This guide provides a comprehensive overview of the structure, molecular weight, and key chemical properties of this compound, alongside a conceptual framework for its synthesis and its potential applications in research and development.
Molecular Structure and Physicochemical Properties
Chemical Structure
The structure of this compound consists of a pyridine ring, a carboxylic acid group at position 3, and a methylsulfonyl group at position 6. The presence of the nitrogen atom in the aromatic ring, combined with the acidic carboxyl group and the polar sulfonyl group, imparts a unique electronic and steric profile to the molecule, making it an attractive scaffold for molecular design.
Caption: 2D Chemical Structure of this compound.
Key Identifiers and Properties
Quantitative data for this compound is summarized below. It is important to note that while fundamental properties like molecular weight are calculated, experimental values for properties such as melting point and solubility are not widely published and would require empirical determination.
| Property | Value | Source(s) |
| CAS Number | 1186663-34-2 | [3][4][5][6] |
| Molecular Formula | C₇H₇NO₄S | [3][4][6] |
| Molecular Weight | 201.20 g/mol | [3][6] |
| Synonyms | 6-(Methylsulfonyl)pyridine-3-carboxylic acid | [3] |
| Purity (Typical) | ≥98% | [3] |
Conceptual Synthetic Workflow
Rationale for Synthetic Strategy
The most direct and reliable method to introduce a methylsulfonyl group onto an aromatic ring is through the oxidation of the corresponding methylthioether. This approach is favored due to the commercial availability of precursors and the high efficiency of the oxidation step. The proposed workflow, therefore, begins with a suitable precursor, such as 6-(methylthio)nicotinic acid, and proceeds via a controlled oxidation reaction.
Proposed Experimental Protocol: Oxidation of 6-(Methylthio)nicotinic Acid
This protocol describes a generalized procedure. Researchers should perform stoichiometric calculations and optimize reaction conditions (e.g., temperature, time, solvent) based on their specific laboratory setup and scale.
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Reaction Setup:
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In a round-bottom flask equipped with a magnetic stir bar, dissolve the starting material, 6-(methylthio)nicotinic acid (1.0 equivalent), in a suitable solvent such as dichloromethane (DCM) or acetic acid.
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Causality: DCM is chosen for its inertness and ability to dissolve both the starting material and the oxidant, while acetic acid can be used if solubility is a challenge and can also participate in the reaction mechanism.
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Cool the solution to 0 °C in an ice bath. This is critical to control the exothermicity of the oxidation reaction and prevent over-oxidation or side reactions.
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-
Addition of Oxidant:
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Slowly add a solution of an oxidizing agent, such as meta-Chloroperoxybenzoic acid (m-CPBA) or Oxone® (potassium peroxymonosulfate), (approx. 2.2 equivalents) portion-wise or via a dropping funnel.
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Causality: Using slightly more than two equivalents of the oxidant ensures the complete conversion of the thioether first to the sulfoxide and then to the desired sulfone. Slow addition is paramount to maintain temperature control.
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Reaction Monitoring:
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Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Trustworthiness: This self-validating step ensures the reaction is proceeding as expected and allows for determination of the reaction endpoint, preventing unnecessary reaction time or incomplete conversion. A new spot corresponding to the more polar product should appear as the starting material is consumed.
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Workup and Quenching:
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Once the reaction is complete, quench any excess oxidant by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) and stirring for 15-20 minutes.
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If DCM was used, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution to remove acidic byproducts and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
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Causality: The choice of purification method depends on the scale of the reaction and the nature of the impurities. Recrystallization is often effective for obtaining high-purity crystalline solids on a larger scale.
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Visualization of Synthetic Workflow
Caption: Conceptual workflow for the synthesis of this compound.
Significance in Medicinal Chemistry and Drug Development
The value of this compound as a research tool lies in the combination of its two core functional motifs.
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The Nicotinic Acid Scaffold: This moiety is a well-established pharmacophore. As a vitamer of Vitamin B3, it is recognized by biological systems and serves as the structural basis for numerous therapeutic agents.[1][2][7] Its presence can confer favorable properties related to absorption, distribution, metabolism, and excretion (ADME).
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The Methylsulfonyl Group: This functional group is frequently incorporated into drug candidates by medicinal chemists to modulate physicochemical properties. It is a strong hydrogen bond acceptor, which can facilitate crucial interactions with biological targets like enzymes and receptors. Furthermore, its polarity can enhance aqueous solubility, and its resistance to metabolic degradation can improve the pharmacokinetic profile of a parent molecule.
The combination of these features makes this compound a promising starting material or intermediate for constructing compound libraries. It allows researchers to explore new chemical space by leveraging a biologically relevant core while fine-tuning properties through the sulfonyl group, potentially leading to the discovery of new drug candidates for a wide range of therapeutic areas.
Conclusion
This compound is a well-defined chemical entity with a unique structural architecture. Its molecular formula of C₇H₇NO₄S and molecular weight of 201.20 g/mol provide a precise basis for its use in quantitative scientific research.[3][6] While detailed experimental data remains sparse, its structure suggests significant potential as a versatile building block in synthetic and medicinal chemistry. The conceptual synthetic workflow outlined in this guide provides a logical and scientifically sound basis for its preparation in a laboratory setting. For professionals in drug discovery and development, this compound represents an opportunity to innovate by combining a proven heterocyclic scaffold with a functionally significant sulfonyl group to design next-generation therapeutic agents.
References
The Multifaceted Nicotinic Acid Scaffold: A Comprehensive Review of its Derivatives in Medicinal Chemistry
Introduction: The Enduring Legacy of a Simple Pyridine Carboxylic Acid
Nicotinic acid, also known as niacin or vitamin B3, is a fundamental molecule essential for numerous biological processes.[1] While its role as a vitamin is well-established, its therapeutic applications at pharmacological doses have cemented its importance in medicine.[1] For decades, nicotinic acid has been a cornerstone in the management of dyslipidemia, but its journey in medicinal chemistry has expanded far beyond lipid management.[1] The simple pyridine-3-carboxylic acid scaffold has proven to be a remarkably versatile template for the design and synthesis of a diverse array of derivatives with a broad spectrum of therapeutic activities. These derivatives have shown promise in treating a multitude of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1][2]
This in-depth technical guide provides a comprehensive review of nicotinic acid derivatives in medicinal chemistry. It is designed for researchers, scientists, and drug development professionals, offering insights into the synthesis, structure-activity relationships (SAR), mechanisms of action, and therapeutic potential of this important class of compounds.
The Chemical Foundation: Synthesis of Nicotinic Acid Derivatives
The structural simplicity of nicotinic acid offers a number of reactive sites for chemical modification, primarily at the carboxylic acid group and on the pyridine ring. This allows for the synthesis of a wide variety of derivatives, including esters, amides, hydrazones, and various heterocyclic compounds.
Core Synthetic Strategies
The most common synthetic approaches involve the activation of the carboxylic acid moiety, followed by reaction with a suitable nucleophile.
Experimental Protocol: General Synthesis of Nicotinic Acid Amides
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Activation of Nicotinic Acid: To a solution of nicotinic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) is added, along with a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 equivalents). The reaction is stirred at room temperature for 30 minutes to form the activated ester.
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Amide Formation: The desired amine (1 equivalent) is then added to the reaction mixture. The reaction is stirred at room temperature for 12-24 hours.
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Work-up and Purification: The reaction mixture is filtered to remove the urea byproduct. The filtrate is washed sequentially with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO3 solution), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to yield the pure nicotinic acid amide.
A general workflow for the synthesis of key nicotinic acid derivatives is depicted below.
Caption: General synthetic routes to key nicotinic acid derivatives.
Therapeutic Applications and Mechanisms of Action
The derivatization of nicotinic acid has led to the discovery of compounds with a wide range of biological activities. The following sections explore the key therapeutic areas where these derivatives have shown significant promise.
Dyslipidemia: The Original Indication and Beyond
Nicotinic acid is a well-established lipid-lowering agent that favorably modulates the entire lipid profile.[3] It effectively reduces low-density lipoprotein (LDL) cholesterol, triglycerides, and lipoprotein(a), while significantly increasing high-density lipoprotein (HDL) cholesterol.[3][4]
Mechanism of Action in Dyslipidemia:
The primary mechanism of nicotinic acid's lipid-lowering effects involves the inhibition of lipolysis in adipose tissue.[5][6] This is mediated through the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[7]
Caption: Mechanism of nicotinic acid in reducing VLDL synthesis.
By inhibiting adenylyl cyclase, nicotinic acid reduces intracellular cyclic AMP (cAMP) levels, which in turn decreases the activity of protein kinase A (PKA) and hormone-sensitive lipase (HSL).[4] The reduced lipolysis leads to a decrease in the flux of free fatty acids (FFAs) to the liver. Since FFAs are a key substrate for hepatic triglyceride synthesis, this results in reduced production of very-low-density lipoprotein (VLDL), and consequently, LDL.[5]
Oncology: A New Frontier for Nicotinic Acid Derivatives
Recent research has highlighted the potential of nicotinic acid derivatives as anticancer agents.[2] These compounds have been shown to target various hallmarks of cancer, including angiogenesis, cell proliferation, and apoptosis.
Targeting Angiogenesis through VEGFR-2 Inhibition:
One of the most promising anticancer mechanisms of nicotinic acid derivatives is the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2).[8] VEGFR-2 is a key receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[9]
Caption: Inhibition of the VEGFR-2 signaling pathway by nicotinic acid derivatives.
By binding to the ATP-binding site of the VEGFR-2 kinase domain, these derivatives can block its autophosphorylation and downstream signaling cascades, including the PLCγ-PKC-MAPK and PI3K-Akt pathways. This ultimately leads to the inhibition of endothelial cell proliferation, migration, and tube formation, thereby suppressing tumor angiogenesis.[8][10]
Structure-Activity Relationship of Anticancer Nicotinic Acid Derivatives:
SAR studies have revealed that the anticancer activity of nicotinic acid derivatives can be significantly influenced by the nature of the substituents on the pyridine ring and the amide/ester functionality. For instance, the introduction of bulky hydrophobic groups can enhance binding to the hydrophobic pocket of the VEGFR-2 active site.[8]
| Compound | Modification | Target | IC50 (µM) | Reference |
| Sorafenib | (Reference Drug) | VEGFR-2 | 0.09 | [8] |
| Derivative A | Nicotinamide-based | VEGFR-2 | 0.061 | [10] |
| Derivative B | Nicotinamide-based | VEGFR-2 | 0.078 | [10] |
This table presents a selection of data for illustrative purposes. For a comprehensive understanding, please refer to the cited literature.
Neurodegenerative Diseases: A Protective Role for Nicotinic Acid and its Derivatives
Emerging evidence suggests that nicotinic acid and its derivatives may have neuroprotective effects and could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[11]
Mechanisms of Neuroprotection:
The neuroprotective effects of nicotinic acid are thought to be multifactorial. As a precursor to nicotinamide adenine dinucleotide (NAD+), it plays a crucial role in cellular energy metabolism and DNA repair.[3] NAD+ levels are often depleted in neurodegenerative conditions, and restoring these levels may enhance neuronal survival.[11]
Furthermore, nicotinic acid derivatives can modulate the activity of nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive function and neuroprotection.[12] Activation of certain nAChR subtypes can promote the non-amyloidogenic processing of amyloid precursor protein (APP) and reduce the production of neurotoxic amyloid-beta (Aβ) peptides.[13]
Clinical trials are currently underway to investigate the therapeutic potential of nicotinic acid and its derivatives in Alzheimer's disease.[14][15][16][17]
Anti-inflammatory and Analgesic Properties
Nicotinic acid derivatives have also demonstrated significant anti-inflammatory and analgesic activities.[1][18] The anti-inflammatory effects are, in part, mediated by the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[18] Some derivatives have also been shown to be selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[18]
Future Perspectives and Conclusion
The field of medicinal chemistry continues to uncover the vast therapeutic potential of nicotinic acid derivatives. The versatility of the nicotinic acid scaffold, coupled with a deeper understanding of its biological targets and mechanisms of action, provides a fertile ground for the development of novel therapeutics.[19]
Future research will likely focus on:
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Design of Subtype-Selective Ligands: Developing derivatives that selectively target specific receptor subtypes (e.g., GPR109A or specific nAChRs) to maximize therapeutic efficacy and minimize side effects.
-
Multi-target Drug Design: Creating hybrid molecules that can simultaneously modulate multiple targets involved in a particular disease, such as combining a VEGFR-2 inhibitory moiety with a cytotoxic agent for cancer therapy.
-
Exploration of New Therapeutic Areas: Investigating the potential of nicotinic acid derivatives in other diseases, including metabolic disorders, infectious diseases, and autoimmune conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamscience.com [benthamscience.com]
- 3. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. droracle.ai [droracle.ai]
- 6. droracle.ai [droracle.ai]
- 7. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Niacin in the Central Nervous System: An Update of Biological Aspects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Nicotinamide as an Early Alzheimer's Disease Treatment | Clinical Research Trial Listing [centerwatch.com]
- 16. Alzheimer's disease basic science finding leads to clinical trial [medicine.iu.edu]
- 17. Nicotinic Acid for the Treatment of Alzheimer's Disease | Clinical Research Trial Listing ( Alzheimer Disease ) ( NCT06582706 ) [trialx.com]
- 18. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of 6-(Methylsulfonyl)nicotinic Acid: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 6-(Methylsulfonyl)nicotinic acid, a compound of interest in pharmaceutical and chemical research. In the absence of extensive published solubility data for this specific molecule, this document serves as a practical resource for researchers, scientists, and drug development professionals. It outlines the theoretical considerations that govern solubility, provides detailed, step-by-step experimental protocols for both kinetic and thermodynamic solubility assessment, and offers insights into the interpretation of the resulting data. By grounding the experimental approach in the fundamental principles of physical chemistry and providing robust, self-validating methodologies, this guide empowers researchers to generate high-quality, reliable solubility data essential for advancing their research and development endeavors.
Introduction: The Critical Role of Solubility in Scientific Research
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences. For drug development professionals, poor aqueous solubility can be a significant hurdle, leading to low bioavailability and challenging formulation development. In chemical synthesis, understanding solubility is paramount for reaction optimization, purification, and product isolation. This guide focuses on this compound, a molecule whose solubility profile is of considerable interest.
Molecular Structure of this compound:
Caption: Molecular structure of this compound.
Theoretical Considerations: Predicting Solubility from Molecular Structure
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[1] This means that polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents. The structure of this compound contains both polar and non-polar functionalities, which will influence its solubility in a range of common laboratory solvents.
The key functional groups influencing the solubility of this compound are:
-
Nicotinic Acid Moiety: The pyridine ring and the carboxylic acid group are polar. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and the carboxylic acid group can act as both a hydrogen bond donor and acceptor. Nicotinic acid itself is soluble in water.[2]
-
Methylsulfonyl Group: The sulfonyl group (-SO2-) is a highly polar and electron-withdrawing functional group.[3][4] This polarity is expected to enhance the aqueous solubility of the molecule.[3]
Based on these structural features, it is anticipated that this compound will exhibit a degree of solubility in polar solvents, particularly those capable of hydrogen bonding. Its solubility in non-polar solvents is likely to be limited.
Experimental Determination of Solubility: A Methodical Approach
Accurate determination of solubility requires robust experimental protocols. Two primary types of solubility measurements are commonly employed in research and development: kinetic and thermodynamic solubility.
Kinetic Solubility Assays
Kinetic solubility is a high-throughput screening method used in early-stage drug discovery to quickly assess the solubility of a large number of compounds.[3][5][6] It measures the concentration of a compound in solution after a short incubation period, typically starting from a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO).[3][5][7]
Caption: Workflow for Kinetic Solubility Determination.
This protocol is adapted from established high-throughput screening methodologies.[3][5]
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well microtiter plate.
-
Addition of Aqueous Buffer: Add 198 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well. This results in a final DMSO concentration of 1%.
-
Mixing and Incubation: Seal the plate and mix the contents thoroughly on a plate shaker for 10 minutes. Incubate the plate at room temperature for 2 hours.
-
Measurement of Light Scattering: Measure the turbidity of each well using a nephelometer. The intensity of scattered light is proportional to the amount of precipitated compound.
-
Data Analysis: Compare the light scattering of the test compound to that of positive (poorly soluble) and negative (highly soluble) controls to determine the kinetic solubility.
Thermodynamic (Equilibrium) Solubility Assays
Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent.[8][9] This is a more time- and resource-intensive measurement but provides a more accurate and fundamental understanding of the compound's solubility. The most common method for determining thermodynamic solubility is the shake-flask method.[5][8]
Caption: Workflow for Thermodynamic Solubility Determination.
This protocol is based on well-established methodologies for determining equilibrium solubility.[5][8][10]
-
Sample Preparation: Add an excess amount of solid this compound to a series of glass vials.
-
Solvent Addition: Add a known volume of each test solvent to the respective vials. A range of common laboratory solvents should be tested, including:
-
Polar Protic: Water, Methanol, Ethanol
-
Polar Aprotic: Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)
-
Non-Polar: Hexane, Toluene
-
-
Equilibration: Seal the vials and place them in a shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.
-
Sample Collection and Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE).
-
Quantification: Analyze the concentration of this compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.
Data Presentation and Interpretation
The quantitative solubility data obtained from the experimental protocols should be summarized in a clear and concise format for easy comparison.
Table 1: Predicted and Experimental Solubility of this compound
| Solvent Class | Solvent | Predicted Solubility | Kinetic Solubility (µg/mL) | Thermodynamic Solubility (mg/mL) |
| Polar Protic | Water | Moderate | To be determined | To be determined |
| Methanol | High | To be determined | To be determined | |
| Ethanol | High | To be determined | To be determined | |
| Polar Aprotic | Acetonitrile | Moderate | To be determined | To be determined |
| DMF | High | To be determined | To be determined | |
| DMSO | Very High | To be determined | To be determined | |
| Non-Polar | Hexane | Low | To be determined | To be determined |
| Toluene | Low | To be determined | To be determined |
The interpretation of the solubility data should consider the interplay of the different functional groups within the this compound molecule and their interactions with the various solvents. For instance, high solubility in polar protic solvents would confirm the dominant role of the polar functionalities in driving the dissolution process.
Conclusion
References
- 1. Khan Academy [khanacademy.org]
- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 3. fiveable.me [fiveable.me]
- 4. grokipedia.com [grokipedia.com]
- 5. [PDF] Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. This compound | 1186663-34-2 [chemicalbook.com]
- 10. 6-Methyl-5-(methylsulfonyl)nicotinic acid CAS#: 2771133-38-9 [chemicalbook.com]
The Strategic Utility of 6-(Methylsulfonyl)pyridine-3-carboxylic Acid in Contemporary Drug Discovery: A Technical Guide
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the pyridine carboxylic acid moiety stands as a cornerstone of molecular design, lending its versatile physicochemical properties to a multitude of therapeutic agents.[1][2] Its derivatives have given rise to a wide array of approved drugs for conditions ranging from infectious diseases and cancer to inflammatory disorders.[1] Within this distinguished class of compounds, 6-(methylsulfonyl)pyridine-3-carboxylic acid emerges as a molecule of significant interest. The strategic placement of the electron-withdrawing methylsulfonyl group and the carboxylic acid on the pyridine ring creates a unique electronic and structural profile, positioning it as a valuable building block for the synthesis of targeted therapeutics.
This technical guide offers an in-depth exploration of the known and potential applications of 6-(methylsulfonyl)pyridine-3-carboxylic acid, drawing upon the established biological activities of its structural analogs. We will delve into its likely role in the development of kinase inhibitors for oncology, its potential as a scaffold for other enzyme inhibitors, and provide a scientific rationale for its utility in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical entity in their research endeavors.
Chemical Profile and Synthetic Strategy
Molecular Structure and Properties
6-(Methylsulfonyl)pyridine-3-carboxylic acid is characterized by a pyridine ring substituted with a methylsulfonyl group at the 6-position and a carboxylic acid at the 3-position. The presence of the sulfonyl group significantly influences the electron distribution within the pyridine ring, enhancing its capacity for specific molecular interactions. The carboxylic acid provides a crucial handle for forming various derivatives, such as amides and esters, and can participate in key hydrogen bonding interactions with biological targets.[1]
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₄S | ChemScene |
| Molecular Weight | 201.20 | ChemScene |
| TPSA (Topological Polar Surface Area) | 84.33 Ų | ChemScene |
| LogP | 0.1833 | ChemScene |
| Hydrogen Bond Donors | 1 | ChemScene |
| Hydrogen Bond Acceptors | 4 | ChemScene |
A Plausible Synthetic Pathway
While specific literature detailing the synthesis of 6-(methylsulfonyl)pyridine-3-carboxylic acid is not abundant, a viable synthetic route can be postulated based on established methodologies for analogous pyridine carboxylic acids. A common approach involves the oxidation of a corresponding methyl-substituted pyridine precursor.
Figure 1: A proposed synthetic route for 6-(methylsulfonyl)pyridine-3-carboxylic acid.
Core Application: A Scaffold for Kinase Inhibitors in Oncology
The pyridine carboxylic acid scaffold is a recurring motif in the design of kinase inhibitors.[3] The structural isomer, 6-(methylsulfonyl)-2-pyridinecarboxylic acid, is explicitly noted for its use as an intermediate in the development of kinase inhibitors for cancer treatment.[3] This strongly suggests that 6-(methylsulfonyl)pyridine-3-carboxylic acid possesses similar potential. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[4]
Rationale for Kinase Inhibition
The effectiveness of pyridine-based scaffolds in kinase inhibition often stems from their ability to form key interactions within the ATP-binding pocket of the enzyme. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the carboxylic acid can form crucial hydrogen bonds with hinge region residues. The methylsulfonyl group can engage in favorable interactions with other regions of the binding site, potentially enhancing both potency and selectivity.
Illustrative Signaling Pathway: The PI3K/Akt/mTOR Pathway
A prominent signaling pathway frequently dysregulated in cancer is the PI3K/Akt/mTOR pathway. Inhibitors targeting kinases within this pathway are of significant therapeutic interest. Derivatives of pyridine carboxylic acids have been explored as inhibitors of lipid kinases such as PIKfyve.[5]
Figure 2: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.
Expanding Horizons: Potential in Other Therapeutic Areas
The versatility of the pyridine carboxylic acid scaffold extends beyond kinase inhibition. Structurally related compounds have demonstrated a range of other biological activities, suggesting broader therapeutic potential for derivatives of 6-(methylsulfonyl)pyridine-3-carboxylic acid.
Carbonic Anhydrase Inhibition
Pyrazolo[4,3-c]pyridine sulfonamides have been investigated as inhibitors of carbonic anhydrases, enzymes involved in various physiological processes.[6] The presence of a sulfonamide group is a key feature of many carbonic anhydrase inhibitors. While the methylsulfonyl group is not a sulfonamide, its electronic properties could contribute to binding interactions within the active site of these enzymes.
Antitubercular and Antimicrobial Activity
Pyridine carboxamides have been identified as promising leads for the development of new antitubercular agents.[7] Furthermore, functionalized 2-pyridone-3-carboxylic acids have been evaluated for their antimicrobial activity.[8] The unique electronic and structural features of 6-(methylsulfonyl)pyridine-3-carboxylic acid could be exploited to design novel antibacterial and antifungal compounds.
Experimental Workflow: From Synthesis to Biological Evaluation
The following outlines a generalized experimental workflow for the synthesis and subsequent biological evaluation of derivatives of 6-(methylsulfonyl)pyridine-3-carboxylic acid, using a kinase inhibition assay as an example.
Figure 3: A generalized workflow for the synthesis and biological evaluation of derivatives.
Step-by-Step Protocol: Kinase Inhibition Assay (Example)
-
Compound Preparation: Dissolve the synthesized derivatives of 6-(methylsulfonyl)pyridine-3-carboxylic acid in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Assay Setup: In a microplate, combine the kinase enzyme, a suitable substrate, and ATP.
-
Compound Addition: Add varying concentrations of the test compounds to the wells. Include appropriate positive and negative controls.
-
Incubation: Incubate the plate at the optimal temperature and time for the specific kinase reaction.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion: A Scaffold with Untapped Potential
While direct and extensive research on 6-(methylsulfonyl)pyridine-3-carboxylic acid is emerging, the wealth of data on its structural analogs provides a strong foundation for its potential as a highly valuable scaffold in drug discovery. Its unique electronic and structural characteristics make it a compelling candidate for the development of novel kinase inhibitors, particularly in the field of oncology. Furthermore, the broader biological activities of the pyridine carboxylic acid class suggest that derivatives of this compound may hold promise in other therapeutic areas, including infectious diseases. The synthetic accessibility and the potential for diverse functionalization underscore its utility for medicinal chemists. As research continues, 6-(methylsulfonyl)pyridine-3-carboxylic acid is poised to become a significant contributor to the development of next-generation targeted therapies.
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-(Methylsulfonyl)-2-pyridinecarboxylic Acid [myskinrecipes.com]
- 4. mdpi.com [mdpi.com]
- 5. Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C [mdpi.com]
- 6. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies [mdpi.com]
- 7. Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Unseen: A Technical Safety and Handling Guide for 6-(Methylsulfonyl)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract: 6-(Methylsulfonyl)nicotinic acid, a compound of increasing interest in medicinal chemistry and drug development, presents a unique set of handling and safety challenges. This in-depth technical guide moves beyond standard safety data sheets to provide a comprehensive framework for its safe utilization in a research and development setting. By synthesizing data from structurally analogous compounds and applying principles of chemical safety, this document offers a robust, precautionary approach to handling, storage, and emergency management. Our objective is to empower researchers with the knowledge to mitigate risks and foster a culture of safety in the laboratory.
Section 1: The Compound in Focus - Understanding this compound
This compound (CAS No. 1186663-34-2) is a derivative of nicotinic acid, also known as vitamin B3 or niacin[1]. The introduction of a methylsulfonyl group to the pyridine ring significantly alters its physicochemical properties, and potentially, its toxicological profile. Due to its novelty, comprehensive safety data for this specific molecule is not yet widely available. Therefore, this guide establishes a conservative safety protocol by extrapolating from the well-documented profiles of nicotinic acid and related substituted pyridines. The causality behind this approach is rooted in the principle of "safety by analogy," a cornerstone of chemical risk assessment for novel substances.
Physicochemical Properties (Predicted and Analog-Based)
Quantitative data for this compound is limited. The following table summarizes key properties, drawing from data for nicotinic acid and other methylated derivatives as a predictive baseline.
| Property | Predicted/Analog-Based Value | Source/Rationale |
| Molecular Formula | C₇H₇NO₄S | Based on structure |
| Molecular Weight | 201.2 g/mol | Calculated from formula |
| Appearance | White to off-white solid/powder | Analogy with nicotinic acid[2] |
| Melting Point | Not available | Likely higher than nicotinic acid (237°C) due to increased polarity and molecular weight[1] |
| Solubility | Sparingly soluble in water | The sulfonyl group may increase water solubility compared to 6-methylnicotinic acid, but the overall molecule remains largely organic. |
| Stability | Stable under normal laboratory conditions. Light sensitive. | Analogy with nicotinic acid.[2] |
Section 2: Hazard Identification and Risk Assessment - A Precautionary Stance
In the absence of specific toxicological data, we must assume that this compound presents hazards similar to or greater than its parent compound, nicotinic acid. The primary hazards associated with nicotinic acid are eye irritation and potential harm to aquatic life.
GHS Hazard Classification (Anticipated)
Based on data for analogous compounds, the following Globally Harmonized System (GHS) classifications should be anticipated:
-
Eye Irritation (Category 2A) : Causes serious eye irritation[3][4].
-
Skin Irritation (Category 2) : May cause skin irritation[5][6].
-
Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation[6].
-
Acute Aquatic Hazard (Category 3) : Harmful to aquatic life[7].
It is crucial to handle this compound as if it possesses these hazards until empirical data proves otherwise. This self-validating system of assuming a conservative hazard profile ensures a high margin of safety.
Section 3: Engineering Controls and Personal Protective Equipment (PPE) - The First Line of Defense
A multi-layered approach to exposure control is paramount.
Engineering Controls
-
Ventilation: All handling of powdered this compound should be conducted in a certified chemical fume hood to minimize inhalation risk[8][9]. The ventilation system should be regularly maintained and its performance verified.
-
Containment: For procedures with a high potential for aerosolization (e.g., sonication, vortexing), use of a glove box or other closed system is recommended.
Personal Protective Equipment (PPE)
The selection of PPE is not merely a checklist; it is a critical risk mitigation strategy.
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement[3]. A face shield should be worn in addition to safety glasses when handling larger quantities or when there is a significant splash hazard.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn[3]. Gloves should be inspected for integrity before each use and disposed of properly after handling the compound. Proper glove removal technique is essential to prevent skin contact.
-
Skin and Body Protection: A lab coat is mandatory[8]. For larger scale operations, chemically resistant aprons or coveralls may be necessary.
-
Respiratory Protection: If engineering controls are not sufficient to maintain exposure below occupational limits, a NIOSH-approved respirator with an appropriate particulate filter should be used[3].
Section 4: Safe Handling and Storage Protocols
Adherence to meticulous handling and storage procedures is non-negotiable.
Handling
-
Avoid Dust Formation: Handle the solid material carefully to prevent the generation of dust[3][8].
-
Grounding: For transfers of large quantities of powder, equipment should be grounded to prevent static discharge[10].
-
Hygiene: Wash hands thoroughly after handling, even if gloves were worn[7]. Do not eat, drink, or smoke in areas where the compound is handled[10][11].
Storage
-
Container: Store in a tightly closed, light-resistant container[8].
-
Conditions: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[3][6][8].
-
Labeling: Ensure containers are clearly and accurately labeled with the compound name, CAS number, and appropriate hazard warnings.
Section 5: Emergency Procedures - Preparedness and Response
A well-defined emergency plan is a critical component of a comprehensive safety program.
First Aid Measures
| Exposure Route | First Aid Protocol | Source |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. | [3][5] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention. | [3][5] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. | [3][5] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention. | [3] |
Spill and Leak Response
A structured response to spills is essential to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Secure: Immediately evacuate all non-essential personnel from the spill area. Secure the area and post warning signs.
-
Ventilate: Ensure the area is well-ventilated.
-
Don Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and chemical-resistant gloves. For large spills, respiratory protection may be necessary.
-
Contain the Spill: For solid spills, carefully sweep or vacuum the material. Avoid creating dust. Place the collected material into a sealed, labeled container for disposal.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., water, if appropriate), followed by soap and water.
-
Dispose of Waste: All contaminated materials (including PPE) must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[5][12]
Caption: Workflow for safe spill response.
Section 6: Disposal Considerations
Waste containing this compound must be treated as hazardous waste.
-
Containers: Do not reuse empty containers. They should be triple-rinsed (if appropriate) and disposed of according to institutional guidelines.
-
Chemical Waste: The compound and any contaminated materials should be placed in a designated, sealed, and labeled hazardous waste container.[5][7][8] Disposal must be handled by a licensed waste disposal company in compliance with all applicable regulations.[5][12]
Section 7: Conclusion - A Commitment to Safety
The responsible use of novel chemical entities like this compound is predicated on a proactive and informed approach to safety. This guide provides a foundational framework for its handling, grounded in the established principles of chemical safety and data from analogous compounds. It is incumbent upon every researcher to not only adhere to these guidelines but also to continually seek out new information as it becomes available. A culture of safety is a shared responsibility, and it is through such collective commitment that we can advance scientific discovery without compromising the well-being of our researchers or the environment.
References
- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 2. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. cdn.accentuate.io [cdn.accentuate.io]
- 9. chemicea.com [chemicea.com]
- 10. chemos.de [chemos.de]
- 11. lobachemie.com [lobachemie.com]
- 12. aksci.com [aksci.com]
A Researcher's Guide to Sourcing 6-(Methylsulfonyl)nicotinic Acid: From Supplier Qualification to In-House Verification
Introduction: The Critical Role of Starting Material in Research and Development
Part 1: Identifying and Qualifying Commercial Suppliers
The initial step in sourcing any chemical intermediate is the identification of reputable suppliers. A simple web search will yield several potential vendors; however, a discerning scientist must look beyond mere availability. The goal is to establish a partnership with a supplier who can provide not only the material but also the assurance of quality and transparency.
Key Supplier Evaluation Criteria:
-
Transparency and Documentation: A trustworthy supplier will provide comprehensive documentation for their products. This includes, at a minimum, a Safety Data Sheet (SDS) and a Certificate of Analysis (CoA) for each batch. While many suppliers list a purity specification (e.g., >98%), the availability of a representative CoA is a key indicator of transparency.
-
Product Specifications: Scrutinize the product specifications. Look for details on the analytical methods used to determine purity (e.g., HPLC, NMR). The absence of this information should be a red flag.
-
Consistency of Supply: For long-term research projects, the ability of a supplier to provide consistent quality across different batches is crucial. Inquire about their batch-to-batch consistency and quality control processes.
-
Technical Support: A knowledgeable technical support team can be an invaluable resource. They should be able to answer questions about the product's stability, solubility, and handling.
Workflow for Supplier Qualification
The process of qualifying a new supplier can be visualized as a structured workflow to ensure that all critical aspects are considered before a purchase is made.
Commercial Suppliers of 6-(Methylsulfonyl)nicotinic Acid
The following table summarizes publicly available information for commercial suppliers of this compound (CAS 1186663-34-2). It is important to note that while purity is often stated, the public availability of a comprehensive Certificate of Analysis is limited, and direct inquiry is recommended.
| Supplier | Stated Purity | Availability of CoA | Comments |
| Parchem | Not specified on product page[1] | Available upon request | A well-established supplier of specialty chemicals. Direct inquiry for specifications is necessary.[1] |
| ChemicalBook | Not specified | Lists multiple suppliers[2] | A platform that aggregates data from various suppliers. Purity and documentation will vary by the end-supplier.[2] |
| CymitQuimica | 98%[3] | Not publicly available | Provides a specific purity value, which is a positive indicator.[3] |
| Apollo Scientific | Not specified on product page[4] | Available upon request | A UK-based supplier with a focus on research chemicals.[4] |
| Fluorochem | Not specified on product page[5] | Available upon request | Another UK-based supplier specializing in fluorinated compounds and other intermediates.[5] |
Part 2: The Imperative of In-House Analytical Validation
While a supplier's Certificate of Analysis provides a baseline for quality, it is a critical scientific practice to independently verify the identity and purity of key reagents. This self-validating system is the cornerstone of trustworthy and reproducible research. The level of validation required will depend on the intended application; early-stage discovery may require only identity confirmation, while later-stage development will necessitate comprehensive purity analysis.
Core Analytical Techniques for Verification
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the compound. The observed chemical shifts, coupling constants, and integration should be consistent with the structure of this compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity assessment. A well-developed HPLC method can separate the main compound from any impurities, allowing for accurate quantification of purity.
-
Mass Spectrometry (MS): Coupled with a chromatographic technique (LC-MS), mass spectrometry provides highly sensitive and specific confirmation of the molecular weight of the compound.
Experimental Protocol: A Starting Point for HPLC Method Development
Objective: To develop a reverse-phase HPLC method for the purity assessment of this compound.
Materials and Reagents:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or another suitable buffer component)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
Instrumentation:
-
HPLC system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Rationale: A simple acidic mobile phase is often effective for the analysis of acidic compounds like nicotinic acid derivatives on a C18 column. The formic acid helps to suppress the ionization of the carboxylic acid group, leading to better peak shape.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable solvent (e.g., a small amount of mobile phase B, then dilute with mobile phase A) in a 100 mL volumetric flask.
-
This will create a stock solution of approximately 100 µg/mL. Prepare a series of dilutions for linearity assessment.
-
-
Chromatographic Conditions (Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 265 nm (based on the chromophore of nicotinic acid, may require optimization)[6]
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Rationale: A gradient elution is chosen to ensure that any impurities with a wide range of polarities are eluted from the column.
-
-
Method Validation Parameters (ICH Q2(R1) as a Guideline):
-
Specificity: Analyze a blank (diluent) to ensure no interfering peaks at the retention time of the analyte.
-
Linearity: Analyze a series of standard solutions over a defined concentration range (e.g., 1-100 µg/mL) and plot the peak area against concentration. A correlation coefficient (R²) of >0.999 is desirable.
-
Accuracy: Perform recovery studies by spiking a known amount of the standard into a placebo or a known matrix.
-
Precision (Repeatability and Intermediate Precision): Analyze multiple preparations of the same sample on the same day (repeatability) and on different days with different analysts or equipment (intermediate precision). The relative standard deviation (RSD) should be within acceptable limits (typically <2%).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Workflow for In-House Analytical Verification
The following diagram illustrates the logical flow of in-house verification for a newly acquired batch of this compound.
Conclusion: A Foundation of Quality for Innovative Research
The sourcing and qualification of a chemical intermediate like this compound is not a trivial administrative task; it is an integral part of the scientific process. By adopting a rigorous, evidence-based approach to supplier selection and implementing a self-validating system of in-house quality control, researchers can build a solid foundation for their experimental work. This diligence ensures that the insights and discoveries generated are based on the intrinsic properties of the molecule under investigation, rather than being confounded by impurities or inconsistencies in the starting material. As senior scientists, it is our responsibility to champion these principles of scientific integrity, ensuring the reliability and reproducibility of our contributions to the advancement of drug discovery and development.
References
- 1. parchem.com [parchem.com]
- 2. This compound CAS#: 1186663-34-2 [chemicalbook.com]
- 3. CAS: 1186663-34-2 | CymitQuimica [cymitquimica.com]
- 4. 1186663-34-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. 1186663-34-2・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 6. storage.googleapis.com [storage.googleapis.com]
- 7. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column | SIELC Technologies [sielc.com]
- 8. pickeringlabs.com [pickeringlabs.com]
Methodological & Application
Application Notes & Protocols: A Detailed Guide to the Synthesis of 6-(Methylsulfonyl)nicotinic Acid
Abstract
This document provides a comprehensive guide for the synthesis of 6-(methylsulfonyl)nicotinic acid, a key building block in pharmaceutical and agrochemical research. The protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology. This guide emphasizes the chemical principles and practical considerations necessary for a successful synthesis, ensuring both high yield and purity of the final product. The synthesis is presented as a two-step process commencing with the commercially available 6-chloronicotinic acid.
Introduction
This compound is a valuable heterocyclic compound, the structure of which incorporates both a pyridine carboxylic acid and a methylsulfonyl group. This combination of functional groups makes it an attractive intermediate for the synthesis of a variety of biologically active molecules. The sulfone moiety, in particular, is a common structural motif in medicinal chemistry, often imparting improved metabolic stability and receptor binding affinity. This guide details a reliable and reproducible two-step synthesis beginning from 6-chloronicotinic acid, involving a nucleophilic aromatic substitution followed by an oxidation reaction.
Synthesis Overview
The synthesis of this compound is achieved through a two-step reaction sequence starting from 6-chloronicotinic acid. The first step is a nucleophilic aromatic substitution reaction where the chloro group at the 6-position of the pyridine ring is displaced by a methylthio group using sodium thiomethoxide. The resulting intermediate, 6-(methylthio)nicotinic acid, is then oxidized in the second step to the desired this compound using meta-chloroperoxybenzoic acid (m-CPBA).
DOT Diagram of the Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of 6-(Methylthio)nicotinic Acid
Principle and Rationale
This step employs a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the chloride leaving group by the thiomethoxide nucleophile.[1][2] Dimethylformamide (DMF) is chosen as the solvent due to its polar aprotic nature, which effectively solvates the sodium thiomethoxide and facilitates the reaction.
Experimental Protocol
Materials:
-
6-Chloronicotinic acid
-
Sodium thiomethoxide
-
Anhydrous Dimethylformamide (DMF)
-
Hydrochloric acid (1M)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask, add 6-chloronicotinic acid (1 equivalent).
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to dissolve the starting material.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium thiomethoxide (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Acidify the mixture to a pH of approximately 3-4 with 1M hydrochloric acid. This will protonate the carboxylate and precipitate the product.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 6-(methylthio)nicotinic acid.[3]
-
The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water.
Part 2: Synthesis of this compound
Principle and Rationale
The second step involves the oxidation of the sulfide intermediate to a sulfone. Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used and effective oxidizing agent for this transformation.[4][5][6] The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) at room temperature. The use of at least two equivalents of m-CPBA ensures the complete oxidation of the sulfide to the sulfone, avoiding the formation of the sulfoxide intermediate.[7][8]
Experimental Protocol
Materials:
-
6-(Methylthio)nicotinic acid
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 6-(methylthio)nicotinic acid (1 equivalent) in dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add m-CPBA (2.2 equivalents) portion-wise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to quench any remaining m-CPBA.
-
Next, wash with a saturated aqueous solution of sodium bicarbonate to remove the by-product, m-chlorobenzoic acid.[9]
-
Finally, wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude product, this compound, can be purified by recrystallization from an appropriate solvent, such as methanol or ethanol, to afford a white solid.[10]
Quantitative Data Summary
| Parameter | Step 1: Thiolation | Step 2: Oxidation |
| Starting Material | 6-Chloronicotinic acid | 6-(Methylthio)nicotinic acid |
| Reagents | Sodium thiomethoxide | m-CPBA |
| Solvent | DMF | DCM |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-18 hours | 4-6 hours |
| Typical Yield | 85-95% | 80-90% |
DOT Diagram of the Oxidation Mechanism
Caption: Stepwise oxidation of the sulfide to the sulfone via a sulfoxide intermediate.
Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the absence of impurities.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Melting Point Analysis: To assess the purity of the crystalline solid.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
-
m-CPBA is a potentially explosive oxidizing agent and should be handled with care. Avoid grinding or subjecting it to shock.
-
Dichloromethane and dimethylformamide are hazardous solvents and should be handled with appropriate caution.
Conclusion
The protocol outlined in this application note provides a reliable and efficient method for the synthesis of this compound. By following these detailed steps and adhering to the safety precautions, researchers can successfully prepare this valuable compound for their research and development needs.
References
- 1. mdpi.com [mdpi.com]
- 2. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 3. US4579953A - Process for the production of 6-methylnicotinic acid ester - Google Patents [patents.google.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Synthesis method of 6-methyl nicotine - Eureka | Patsnap [eureka.patsnap.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. stkate.elsevierpure.com [stkate.elsevierpure.com]
- 8. prepchem.com [prepchem.com]
- 9. Workup [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 6-(Methylsulfonyl)pyridine-3-carboxylic Acid
Abstract
This comprehensive guide details the prevalent and reliable synthetic pathways for obtaining 6-(methylsulfonyl)pyridine-3-carboxylic acid, a key building block in pharmaceutical research and drug development. We provide an in-depth analysis of the selection of starting materials, grounded in the principles of nucleophilic aromatic substitution and oxidation reactions. This document furnishes researchers, scientists, and drug development professionals with detailed, step-by-step protocols, causality-driven experimental choices, and comparative data to facilitate informed decisions in the laboratory.
Introduction and Significance
6-(Methylsulfonyl)pyridine-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry. The presence of the electron-withdrawing methylsulfonyl group and the carboxylic acid moiety on the pyridine scaffold makes it a versatile intermediate for the synthesis of various biologically active molecules. The pyridine nitrogen acts as a hydrogen bond acceptor, while the sulfonyl group can engage in strong dipole-dipole interactions and hydrogen bonding, and the carboxylic acid provides a handle for amide coupling and other derivatizations. A robust and scalable synthesis is therefore critical for its application in drug discovery pipelines.
This application note focuses on the most common and logical synthetic strategies, starting from commercially available precursors. We will explore a primary two-step pathway commencing from 6-chloronicotinic acid, which is widely recognized for its efficiency and reliability.
Strategic Overview of Synthetic Pathways
The synthesis of the target molecule is most effectively approached by a two-stage process that leverages the inherent reactivity of the pyridine ring system. The core logic involves:
-
Installation of the Sulfur Moiety: Introduction of a methylthio (-SCH₃) group onto the pyridine core via a nucleophilic aromatic substitution (SNAr) reaction.
-
Oxidation to the Sulfone: Conversion of the intermediate thioether to the final methylsulfonyl (-SO₂CH₃) group through a standard oxidation protocol.
Two primary variations of this strategy are presented, differing in the handling of the carboxylic acid functionality.
-
Route A: Direct Substitution on the Carboxylic Acid. This is the most direct approach.
-
Route B: Protection-Substitution-Deprotection. This route involves esterification of the carboxylic acid prior to substitution, which can sometimes improve solubility and reaction kinetics, followed by a final hydrolysis step.
Below is a visual representation of the overarching synthetic logic.
Starting Material Analysis and Selection
The selection of an appropriate starting material is paramount for a successful synthetic campaign. The most logical and widely used precursor for this synthesis is 6-chloronicotinic acid .
| Starting Material | CAS Number | Rationale for Selection | Common Preparative Routes |
| 6-Chloronicotinic Acid | 5326-23-8 | Commercially available and highly activated for SNAr.[1][2][3] The chlorine atom at the 6-position (para to the ring nitrogen) is an excellent leaving group, and the ring is electron-deficient, facilitating nucleophilic attack.[4][5] | 1. Oxidation of 2-chloro-5-methylpyridine.[6] 2. Cyclization and chlorination starting from DL-malic acid.[7] |
| 2-Chloro-5-methylpyridine | 18368-63-3 | A common precursor for 6-chloronicotinic acid. It can be oxidized to the carboxylic acid under various conditions.[1][6] | Synthesized from picoline derivatives. |
Expertise & Experience: While one could theoretically start from nicotinic acid itself, direct functionalization at the 6-position is challenging. Using 6-chloronicotinic acid provides a regiochemically defined and reactive handle for introducing the desired sulfonyl group precursor. The electron-withdrawing nature of both the pyridine nitrogen and the carboxylic acid group synergistically activate the C6-Cl bond for nucleophilic displacement.[8]
Detailed Experimental Protocols
The following protocols are provided as a robust starting point for laboratory synthesis. Researchers should always perform their own risk assessment before commencing any chemical reaction.
Protocol 1: Synthesis of 6-(Methylthio)pyridine-3-carboxylic Acid (Route A Intermediate)
This protocol describes the nucleophilic aromatic substitution of the chlorine atom with a methylthio group.
Workflow Diagram:
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-chloronicotinic acid (1.0 eq).
-
Solvent Addition: Add a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), to dissolve the starting material (approx. 5-10 mL per gram of starting material).
-
Nucleophile Addition: Carefully add sodium thiomethoxide (1.1 - 1.5 eq) portion-wise to the stirred solution. An exotherm may be observed.
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-water.
-
Precipitation: Acidify the aqueous solution to a pH of approximately 3-4 using 1M hydrochloric acid. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield 6-(methylthio)pyridine-3-carboxylic acid.[9]
Causality Behind Choices:
-
Solvent: A polar aprotic solvent like DMF or DMSO is chosen because it effectively solvates the sodium cation but poorly solvates the thiomethoxide anion, thereby increasing its nucleophilicity.
-
Equivalents of Nucleophile: A slight excess of the nucleophile is used to ensure complete conversion of the starting material.
-
Acidification: The product is a carboxylic acid, which is soluble in its carboxylate salt form under basic/neutral conditions. Acidification protonates the carboxylate, causing the neutral, less soluble carboxylic acid to precipitate from the aqueous solution.
Protocol 2: Synthesis of 6-(Methylsulfonyl)pyridine-3-carboxylic Acid (Final Product)
This protocol details the oxidation of the thioether intermediate to the final sulfone product.
Workflow Diagram:
Step-by-Step Methodology:
-
Reaction Setup: Suspend 6-(methylthio)pyridine-3-carboxylic acid (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the suspension in an ice-water bath to 0-5 °C.
-
Oxidant Addition: Add 30% aqueous hydrogen peroxide (2.2 - 2.5 eq) dropwise via a dropping funnel, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction for the disappearance of the starting material and the sulfoxide intermediate.
-
Isolation: Pour the reaction mixture into a beaker of cold water. The product will precipitate out of solution.
-
Purification: Collect the solid by vacuum filtration, wash with copious amounts of water, and then with a small amount of cold ethanol or diethyl ether. Dry under vacuum to afford the final product, 6-(methylsulfonyl)pyridine-3-carboxylic acid.
Causality Behind Choices:
-
Oxidant: Hydrogen peroxide is an inexpensive, effective, and environmentally benign oxidizing agent, with water being the only byproduct.[10] Using it in an acidic medium like acetic acid facilitates the oxidation process.
-
Stoichiometry: At least two equivalents of H₂O₂ are required to convert the thioether (-S-) first to the sulfoxide (-SO-) and then to the sulfone (-SO₂-). A slight excess is used to drive the reaction to completion.
-
Temperature Control: The oxidation is exothermic. Initial cooling is critical to control the reaction rate and prevent potential side reactions or thermal runaway.
Summary of Data and Expected Outcomes
The described synthetic routes are known to be robust, providing good to excellent yields.
| Step | Starting Material | Product | Typical Yield (%) | Key Considerations |
| 1 (SNAr) | 6-Chloronicotinic Acid | 6-(Methylthio)pyridine-3-carboxylic Acid | 85 - 95% | Ensure anhydrous conditions if possible to maximize nucleophile activity. Purity of NaSMe is crucial. |
| 2 (Oxidation) | 6-(Methylthio)pyridine-3-carboxylic Acid | 6-(Methylsulfonyl)pyridine-3-carboxylic Acid | 80 - 90% | Careful temperature control during H₂O₂ addition is essential. The intermediate sulfoxide may be observed by LC-MS. |
| Overall | 6-Chloronicotinic Acid | 6-(Methylsulfonyl)pyridine-3-carboxylic Acid | 68 - 85% | The overall yield is highly dependent on the efficiency and purification of each step. |
Conclusion
The synthesis of 6-(methylsulfonyl)pyridine-3-carboxylic acid is reliably achieved from the starting material 6-chloronicotinic acid via a two-step sequence of nucleophilic aromatic substitution followed by oxidation. The protocols detailed herein are optimized based on established chemical principles and offer a high-yield, scalable pathway suitable for research and development laboratories. By understanding the causality behind the choice of reagents and conditions, scientists can confidently reproduce and adapt these methods for their specific applications.
References
- 1. innospk.com [innospk.com]
- 2. 6-Chloronicotinic acid | C6H4ClNO2 | CID 79222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 6-methylnicotinate | C8H9NO2 | CID 231548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. EP2551265A1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Google Patents [patents.google.com]
- 7. m.youtube.com [m.youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. PubChemLite - 6-(methylthio)nicotinic acid (C7H7NO2S) [pubchemlite.lcsb.uni.lu]
- 10. prepchem.com [prepchem.com]
Application Notes & Protocols: 6-(Methylsulfonyl)nicotinic Acid as a Versatile Synthetic Building Block
Introduction:
6-(Methylsulfonyl)nicotinic acid is a trifunctional synthetic building block of significant interest to researchers in medicinal chemistry and materials science. Its structure incorporates a pyridine ring, a carboxylic acid handle, and a potent electron-withdrawing methylsulfonyl group. This unique combination of functionalities makes it an exceptionally versatile scaffold. The carboxylic acid provides a classical site for derivatization via amide bond formation or esterification. The methylsulfonyl group modulates the electronic properties of the pyridine ring, influencing its reactivity and the physicochemical properties of its derivatives, such as solubility and metabolic stability. Furthermore, the pyridine core is a well-established "privileged structure" in drug discovery, appearing in numerous approved therapeutic agents.[1] This guide provides an in-depth exploration of the core applications of this compound, complete with detailed protocols and expert insights to facilitate its successful implementation in research and development workflows.
Physicochemical Properties, Safety, and Handling
Accurate characterization and safe handling are paramount for successful and reproducible experimentation.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₇NO₄S |
| Molecular Weight | 201.20 g/mol |
| CAS Number | 1186663-34-2 |
| Appearance | White to off-white solid |
| Purity | ≥98% |
Safety & Handling Precautions
This compound is classified as an irritant, particularly causing serious eye irritation.[2] It is also considered harmful to aquatic life.[2] Adherence to standard laboratory safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[2][3][4]
-
Handling: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.[3][5] Avoid contact with skin, eyes, and clothing.[3] After handling, wash hands and skin thoroughly.[2]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3] The material may be light-sensitive.[2]
-
Spills: In case of a spill, avoid generating dust.[2] Sweep up the solid material, place it into a suitable container for disposal, and clean the affected area.[3]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2] Avoid release into the environment.[2]
Core Synthetic Applications & Protocols
The reactivity of this compound is dominated by its carboxylic acid moiety, which serves as a primary handle for elaboration.
Amide Bond Formation: A Gateway to Bioactive Molecules
The conversion of the carboxylic acid to an amide is one of the most fundamental and widely used transformations in drug discovery. This reaction requires the "activation" of the carboxylic acid to overcome the non-reactive nature of the carboxylate-amine acid-base equilibrium. Modern peptide coupling reagents provide an efficient means to achieve this activation.[6]
Causality Behind Experimental Choices:
-
Coupling Reagents (e.g., HATU, HBTU, PyBOP): These uronium/aminium-based reagents react with the carboxylic acid to form a highly activated ester intermediate, which is readily susceptible to nucleophilic attack by the amine.[6][7]
-
Base (e.g., DIPEA, TEA): A non-nucleophilic organic base is crucial to neutralize the acidic proton of the carboxylic acid and any acidic byproducts formed during the reaction, driving the equilibrium towards amide formation.[6]
-
Solvent (e.g., DMF, DCM): Anhydrous polar aprotic solvents are used to dissolve the reactants and facilitate the reaction without participating in it.
Caption: Workflow for Amide Coupling.
Protocol 2.1: General Procedure for Amide Coupling using HATU
-
To a stirred solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, approx. 0.2 M), add the desired primary or secondary amine (1.1 eq).
-
Add N,N-diisopropylethylamine (DIPEA, 3.0 eq) to the mixture.
-
Cool the reaction vessel to 0 °C using an ice-water bath.
-
Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU, 1.2 eq) portion-wise to the cooled solution.[6]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Esterification: Modifying Polarity and Pro-drug Strategies
Esterification of the carboxylic acid is another key transformation, often employed to create pro-drugs or to modify the solubility and pharmacokinetic profile of a molecule. The Fischer-Speier esterification is a classic, acid-catalyzed method that is particularly effective for this purpose.[8]
Causality Behind Experimental Choices:
-
Alcohol (e.g., Methanol, Ethanol): Serves as both the reactant and often the solvent. Using it in large excess drives the reaction equilibrium towards the product side.[9]
-
Acid Catalyst (e.g., H₂SO₄): A strong mineral acid protonates the carbonyl oxygen of the carboxylic acid.[8][10] This protonation makes the carbonyl carbon significantly more electrophilic and susceptible to attack by the weakly nucleophilic alcohol.
-
Heat (Reflux): Provides the necessary activation energy for the reaction to proceed at a reasonable rate.[9]
-
Water Removal: The reaction produces water as a byproduct. As the reaction is reversible, removing water (e.g., via a Dean-Stark apparatus for higher boiling alcohols or by using excess alcohol) is critical for achieving high yields.[8][11]
Caption: Workflow for Fischer Esterification.
Protocol 2.2: Fischer Esterification to Synthesize Methyl 6-(Methylsulfonyl)nicotinate
-
Suspend this compound (1.0 eq) in methanol (15-20 mL per gram of acid).[9]
-
Place the suspension in an ice-water bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) with stirring.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approx. 65 °C) for 4-18 hours.[9]
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
After completion, allow the mixture to cool to room temperature and concentrate it to dryness under reduced pressure.[9]
-
Carefully neutralize the residue by adding it to a chilled saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.[10]
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude ester.
-
If necessary, purify the product via column chromatography.
Troubleshooting: Low yields can result from incomplete reaction or hydrolysis of the ester product during workup. Ensure the use of excess alcohol and an active catalyst.[9] At elevated temperatures for prolonged periods, decarboxylation can be a potential side reaction.[9]
Advanced Application: Precursor for Suzuki-Miyaura Cross-Coupling
While this compound itself is not a direct partner in cross-coupling, it is a valuable precursor to derivatives that are. By first converting the pyridine ring to a suitable halide (e.g., a bromide or chloride), the resulting scaffold can undergo palladium-catalyzed Suzuki-Miyaura cross-coupling to form C-C bonds, a cornerstone of modern synthetic chemistry for constructing biaryl structures.[12][13]
Causality Behind Experimental Choices:
-
Halogenation: Conversion of a pyridine-N-oxide derivative or direct halogenation under harsh conditions is required to install a halide handle for cross-coupling. This step is critical as the C-X bond is the site of oxidative addition for the palladium catalyst.
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)): A Pd(0) species is the active catalyst. It initiates the catalytic cycle by oxidatively adding to the aryl halide.[13][14]
-
Ligand (e.g., PPh₃, SPhos): Ligands stabilize the palladium center, modulate its reactivity, and facilitate the key steps of the catalytic cycle. Bulky, electron-rich phosphine ligands are often required for challenging couplings.[15]
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄): The base is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[14]
Caption: Two-stage workflow for Suzuki Coupling.
Protocol 2.3: Representative Suzuki-Miyaura Coupling (Note: This protocol assumes the successful synthesis of a halogenated derivative, e.g., Methyl 5-bromo-6-(methylsulfonyl)nicotinate, from the parent acid).
-
To a reaction flask, add the halogenated this compound derivative (1.0 eq), the desired arylboronic acid (1.5 eq), and a base such as potassium carbonate (K₂CO₃, 3.0 eq).
-
Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio).
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 6-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography to isolate the target biaryl compound.
Characterization
The identity and purity of this compound and its derivatives should be confirmed using standard analytical techniques.
Table 2: Typical Spectroscopic Data
| Technique | This compound | Observations & Key Features |
| ¹H NMR | δ ~9.3 (s, 1H, H-2), ~8.6 (d, 1H, H-4), ~8.2 (d, 1H, H-5), ~3.3 (s, 3H, -SO₂CH₃), COOH proton highly variable/broad. | The pyridine protons appear in the aromatic downfield region. The methyl protons of the sulfone group appear as a sharp singlet.[12] |
| ¹³C NMR | Signals expected for aromatic carbons, carbonyl carbon (~165 ppm), and methyl carbon (~40-45 ppm). | Provides carbon framework confirmation. |
| FT-IR (cm⁻¹) | ~3100-2800 (broad, O-H), ~1710 (C=O), ~1310 & ~1150 (asymmetric & symmetric S=O stretch). | Broad O-H stretch is characteristic of a carboxylic acid. Strong carbonyl peak and two distinct sulfone stretches are key identifiers.[16][17] |
| Mass Spec (ESI+) | [M+H]⁺ = 202.02 | Confirms the molecular weight of the compound.[18][19] |
Applications in Medicinal Chemistry
Nicotinic acid and its derivatives are a rich source of pharmacologically active compounds with a wide spectrum of therapeutic applications, including anti-inflammatory, antioxidant, and anticancer activities.[20][21][22] The this compound scaffold serves as a key intermediate in the synthesis of complex molecules. For instance, the closely related 6-methylnicotinic acid is a known intermediate for the COX-2 inhibitor Etoricoxib.[23] The incorporation of the methylsulfonyl group is a common strategy in medicinal chemistry to enhance binding affinity, improve metabolic stability, and increase solubility. The derivatization of this scaffold via the protocols described herein allows for the systematic exploration of structure-activity relationships (SAR) to develop novel therapeutic agents.[21][24]
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. aksci.com [aksci.com]
- 4. echemi.com [echemi.com]
- 5. chemos.de [chemos.de]
- 6. Amide Synthesis [fishersci.dk]
- 7. growingscience.com [growingscience.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. US2816112A - Non-catalytic preparation of nicotinic acid esters - Google Patents [patents.google.com]
- 12. This compound(1186663-34-2) 1H NMR [m.chemicalbook.com]
- 13. Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings [mdpi.com]
- 14. youtube.com [youtube.com]
- 15. mdpi.com [mdpi.com]
- 16. jocpr.com [jocpr.com]
- 17. researchgate.net [researchgate.net]
- 18. UCSD/CCMS - Spectrum Library [gnps.ucsd.edu]
- 19. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Reaction conditions for derivatizing 6-(Methylsulfonyl)nicotinic acid
An Application Guide to the Derivatization of 6-(Methylsulfonyl)nicotinic Acid
Abstract
This compound is a pyridine-based building block of significant interest in medicinal chemistry and drug development. The presence of both a versatile carboxylic acid handle and an electron-withdrawing methylsulfonyl group imparts unique chemical properties that make it a valuable scaffold for creating diverse molecular libraries. This application note provides a comprehensive technical guide for researchers, outlining detailed protocols and the underlying chemical principles for the effective derivatization of this compound. We will explore key reaction pathways including esterification, amidation, and advanced carbon-carbon bond-forming strategies, supported by field-proven insights and troubleshooting advice to ensure successful synthesis and application.
Introduction: Chemical Profile and Strategic Importance
This compound features a pyridine ring substituted with a carboxylic acid at the 3-position and a methylsulfonyl group (—SO₂CH₃) at the 6-position. This substitution pattern has profound implications for its reactivity:
-
Carboxylic Acid: This group serves as the primary site for classical derivatization, allowing for the formation of esters, amides, and other related functional groups.
-
Methylsulfonyl Group: As a strong electron-withdrawing group, it significantly lowers the pKa of the carboxylic acid, making it more acidic than nicotinic acid itself. It also deactivates the pyridine ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution.
-
Pyridine Nitrogen: The basicity of the ring nitrogen is reduced by the adjacent sulfonyl group. Under strongly acidic conditions, such as in Fischer esterification, this nitrogen will be protonated, which deactivates the ring toward electrophilic attack.[1]
The strategic derivatization of this molecule is crucial for modulating its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are key parameters in drug design.
Derivatization via the Carboxylic Acid Group
The most direct derivatization strategies for this compound target the carboxylic acid moiety. The primary methods are esterification and amidation, each offering a distinct set of derivatives with unique properties.
Esterification: Fischer-Speier Synthesis
Fischer esterification is the most common and cost-effective method for converting carboxylic acids to esters. The reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst.[2] The equilibrium is driven towards the product by using the alcohol as the solvent.
Causality and Rationale:
-
Acid Catalyst (H₂SO₄ or HCl): The catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the alcohol.[3]
-
Excess Alcohol: Using the alcohol as the solvent ensures a high concentration of the nucleophile, pushing the reaction equilibrium towards the ester product according to Le Châtelier's principle.
-
Reflux Conditions: Heating the reaction to the boiling point of the alcohol increases the reaction rate, allowing the equilibrium to be reached more quickly.[1]
Experimental Protocol 1: Methyl Ester Synthesis
This protocol details the synthesis of Methyl 6-(methylsulfonyl)nicotinate.
Materials:
-
This compound
-
Methanol (Anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (or Dichloromethane)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Suspend this compound (1.0 eq.) in anhydrous methanol (approx. 15-20 mL per gram of acid).
-
Place the suspension in an ice-water bath to control the initial exotherm.
-
Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq.) to the stirred suspension.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 65°C for methanol).
-
Maintain reflux for 4-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.[1]
-
Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Carefully dilute the residue with ice-cold water and neutralize the mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the product by column chromatography on silica gel or recrystallization if necessary.
Workflow for Fischer-Speier Esterification
Caption: General workflow for acid-catalyzed esterification.
Table 1: Comparative Conditions for Fischer Esterification
| Alcohol | Catalyst | Typical Time | Reflux Temp. (°C) | Notes & Considerations |
| Methanol | H₂SO₄ or HCl | 4-18 hours | ~65°C | Most common and reactive primary alcohol.[2] |
| Ethanol | H₂SO₄ | 6-24 hours | ~78°C | Slightly slower reaction rates than methanol. |
| Isopropanol | H₂SO₄ | 12-36 hours | ~82°C | Slower due to steric hindrance of the secondary alcohol.[4] |
| n-Butanol | H₂SO₄ | 12-36 hours | ~118°C | Higher boiling point can help drive off water.[4] |
Amidation: Crafting Amide Bonds
Amides are generally more stable than esters and are a cornerstone of medicinal chemistry. The synthesis of amides from this compound typically requires activation of the carboxylic acid. Two primary, reliable methods are presented here.
Method A: Acyl Chloride Formation
This classic method involves converting the carboxylic acid to a highly reactive acyl chloride using an activating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The intermediate acyl chloride is then reacted with the desired amine.
Causality and Rationale:
-
Thionyl Chloride (SOCl₂): This reagent converts the hydroxyl group of the carboxylic acid into an excellent leaving group, facilitating the formation of the acyl chloride. The byproducts (SO₂ and HCl) are gaseous, which helps drive the reaction to completion.[5]
-
Base (e.g., Triethylamine, Pyridine): A non-nucleophilic base is required in the second step to neutralize the HCl generated during the reaction of the acyl chloride with the amine, preventing the formation of an unreactive ammonium salt.[6]
Method B: Peptide Coupling Agents
For sensitive substrates or when milder conditions are required, peptide coupling agents are the preferred choice. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with an activator like Hydroxybenzotriazole (HOBt) facilitate direct amide bond formation without isolating a harsh intermediate.[6]
Causality and Rationale:
-
EDCI: This carbodiimide activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.
-
HOBt: This additive reacts with the O-acylisourea intermediate to form an activated HOBt ester. This new intermediate is less prone to side reactions (like racemization in chiral substrates) and reacts efficiently with the amine to form the desired amide.[5]
Experimental Protocol 2: Amide Synthesis via Acyl Chloride
Materials:
-
This compound
-
Thionyl Chloride (SOCl₂) or Oxalyl Chloride
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Desired Amine (Primary or Secondary)
-
Triethylamine (Et₃N) or Pyridine
Procedure:
-
Activation: Add this compound (1.0 eq.) to a flask with a reflux condenser. Add thionyl chloride (2-5 eq.) and a catalytic amount of DMF (1 drop).
-
Heat the mixture to reflux (for SOCl₂, ~76°C) for 2-4 hours until the solution becomes clear and gas evolution ceases.
-
Cool the reaction and remove the excess SOCl₂ under reduced pressure. Co-evaporate with anhydrous toluene (2x) to ensure all SOCl₂ is removed. The resulting solid is the crude acyl chloride.
-
Amidation: Dissolve the crude acyl chloride in anhydrous DCM.
-
In a separate flask, dissolve the amine (1.1 eq.) and triethylamine (1.5 eq.) in anhydrous DCM.
-
Cool the amine solution in an ice bath and slowly add the acyl chloride solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor by TLC.
-
Upon completion, wash the reaction mixture with water, 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude amide.
-
Purify by column chromatography or recrystallization.
Workflow for Amidation Strategies
Caption: Two primary workflows for synthesizing amides.
Advanced Derivatization: C-C Bond Formation
For creating more complex analogues, C-C bond-forming reactions are indispensable. The Suzuki-Miyaura cross-coupling is a powerful and versatile tool for this purpose.[7] This reaction typically couples an organoboron species with an organohalide, catalyzed by a palladium complex.[8] To apply this to the this compound scaffold, one would first need to introduce a halide (e.g., Br or I) onto the pyridine ring, a synthesis step that is beyond the scope of this derivatization guide. However, assuming the availability of a halogenated precursor, the following protocol applies.
Causality and Rationale:
-
Palladium(0) Catalyst: The active catalyst, often generated in situ, initiates the catalytic cycle by undergoing oxidative addition into the carbon-halogen bond of the pyridine ring.[9]
-
Base (K₂CO₃, K₃PO₄, Cs₂CO₃): The base is crucial for the transmetalation step, where it activates the organoboron species, facilitating the transfer of the organic group from boron to the palladium center.[10]
-
Ligands (e.g., Phosphines): Ligands stabilize the palladium catalyst, prevent its precipitation as palladium black, and modulate its reactivity and selectivity.
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling
Caption: A simplified Suzuki-Miyaura catalytic cycle.
Experimental Protocol 3: General Suzuki-Miyaura Coupling
This protocol assumes a starting material like Methyl 5-bromo-6-(methylsulfonyl)nicotinate.
Materials:
-
Halogenated 6-(methylsulfonyl)nicotinate derivative (1.0 eq.)
-
Aryl or Heteroaryl Boronic Acid (1.2-1.5 eq.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄) (2-3 eq.)
-
Anhydrous Solvent (e.g., Dioxane, Toluene, or DMF/Water mixture)
Procedure:
-
To a flask, add the halogenated pyridine derivative, the boronic acid, the base, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to 80-110°C and stir for 4-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Analytical Characterization
Confirming the identity and purity of the synthesized derivatives is a critical final step. A combination of spectroscopic and chromatographic methods should be employed.
Table 2: Recommended Analytical Methods
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | Structural Elucidation | Appearance of new signals corresponding to the added ester/amide alkyl/aryl groups. Shift changes in pyridine ring protons.[11][12] |
| HPLC / LC-MS | Purity Assessment & Reaction Monitoring | A single major peak for the pure product. The mass spectrometer will confirm the molecular weight of the desired derivative.[13][14] |
| FT-IR Spectroscopy | Functional Group Confirmation | Disappearance of broad O-H stretch from the carboxylic acid. Appearance of a strong C=O stretch for the ester (~1730 cm⁻¹) or amide (~1650 cm⁻¹).[3] |
| Melting Point | Purity & Identification | A sharp melting point range is indicative of a pure crystalline solid. |
Conclusion
This compound is a highly adaptable scaffold for chemical synthesis. The choice of derivatization strategy depends entirely on the goals of the research program. For generating libraries for initial screening, the robust and scalable Fischer esterification and acyl chloride-based amidation methods are ideal. For more complex or sensitive substrates, particularly in later-stage drug development, milder peptide coupling conditions are preferable. Finally, for exploring novel chemical space and building complex biaryl structures, Suzuki-Miyaura cross-coupling provides a powerful, albeit more complex, route. Proper analytical characterization is paramount at every stage to ensure the integrity of the synthesized compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Methyl Nicotinate: uses and Synthesis method_Chemicalbook [chemicalbook.com]
- 4. EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 11. This compound(1186663-34-2) 1H NMR spectrum [chemicalbook.com]
- 12. A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nicotinic acid analytical standard 59-67-6 [sigmaaldrich.com]
- 14. Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated Stability-Indicating HPLC Method for Purity Analysis of 6-(Methylsulfonyl)nicotinic Acid
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate determination of purity for 6-(Methylsulfonyl)nicotinic acid. The method is developed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for quality control and stability assessment. The protocol has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.[1][2][3][4]
Introduction: The Importance of Purity in Drug Development
This compound is a pyridinecarboxylic acid derivative with a chemical structure suggesting its potential as a key intermediate or active pharmaceutical ingredient (API). The presence of both a carboxylic acid and a methylsulfonyl group imparts a significant degree of polarity to the molecule. In drug development and manufacturing, the purity of such compounds is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. A precise and reliable analytical method is therefore indispensable for quantifying the parent compound and detecting any potential impurities or degradation products.
This document provides a comprehensive guide to a validated HPLC method designed to meet these stringent requirements, ensuring trustworthiness and scientific integrity in the analytical workflow.
Chromatographic Principles and Method Development
The inherent polarity of this compound presents a challenge for traditional reversed-phase chromatography, where highly aqueous mobile phases can sometimes lead to poor retention and reproducibility.[5] The selected method employs a C18 stationary phase, a common choice for its hydrophobicity, paired with a carefully optimized polar mobile phase to achieve adequate retention and sharp, symmetrical peaks.
Rationale for Method Choices:
-
Stationary Phase: A C18 column is chosen for its versatility in retaining a wide range of compounds.[6] The hydrophobic nature of the alkyl chains provides the necessary interaction with the pyridine ring of the analyte.
-
Mobile Phase: A combination of an aqueous buffer and an organic modifier is used.
-
Aqueous Buffer (pH 3.0): An acidic pH is selected to suppress the ionization of the carboxylic acid group (pKa of nicotinic acid is ~4.85[7]), thereby increasing its hydrophobicity and promoting retention on the non-polar stationary phase. A phosphate buffer is chosen for its excellent buffering capacity in this pH range.
-
Organic Modifier (Acetonitrile): Acetonitrile is selected over methanol due to its lower viscosity and stronger elution strength in reversed-phase HPLC, often resulting in better peak shapes and shorter run times.[8]
-
-
Detection: The aromatic pyridine ring of the analyte contains a chromophore that absorbs UV light. A detection wavelength of 265 nm is selected to provide high sensitivity for this compound and its potential aromatic impurities.
Experimental Workflow
The overall process, from sample preparation to data analysis, is designed to be systematic and reproducible.
Figure 1: General workflow for HPLC purity analysis.
Detailed Protocols and Methodologies
Materials and Reagents
-
This compound Reference Standard (CRS)
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)
-
Orthophosphoric Acid (85%) (Analytical Grade)
-
Water (HPLC Grade or Milli-Q)
Chromatographic Conditions
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II or equivalent HPLC system with UV/PDA Detector |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm, or equivalent |
| Mobile Phase A | 0.02 M KH₂PO₄ buffer, pH adjusted to 3.0 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Gradient | 95% A to 60% A over 15 min; hold at 60% A for 5 min; return to 95% A over 1 min; equilibrate for 4 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 265 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Solution Preparation
-
Diluent: Mobile Phase A / Mobile Phase B (95:5 v/v)
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound CRS into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate for 5 minutes or until fully dissolved. Dilute to volume with diluent and mix well.
-
Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution, using the sample to be tested.
System Suitability Test (SST)
Before sample analysis, the chromatographic system must be verified. Inject the Standard Solution five times and evaluate the following parameters.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, which is crucial for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and the ability to generate sharp peaks. |
| %RSD of Peak Area | ≤ 2.0% | Demonstrates the precision and reproducibility of the injector and system.[1] |
Method Validation Protocol
The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[2][3]
Figure 2: Key parameters for analytical method validation.
Validation Summary
| Parameter | Protocol Summary | Acceptance Criteria |
| Specificity | Analyze blank (diluent), standard, and sample solutions. Conduct forced degradation to ensure no interference from degradants at the analyte's RT. | Peak is free from interference at its retention time. |
| Linearity & Range | Analyze five concentration levels from 50% to 150% of the nominal concentration (0.25 to 0.75 mg/mL). | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy (Recovery) | Spike placebo with the analyte at three levels (80%, 100%, 120%) in triplicate. | Mean recovery between 98.0% and 102.0%. |
| Precision (Repeatability) | Analyze six replicate preparations of the sample at 100% concentration on the same day. | %RSD ≤ 2.0%. |
| Intermediate Precision | Repeat the precision study on a different day with a different analyst and/or instrument. | Overall %RSD for both sets ≤ 2.0%. |
| Robustness | Systematically vary method parameters (flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2). | System suitability criteria are met. |
Stability-Indicating Power: Forced Degradation
Forced degradation studies are essential to demonstrate that the method can effectively separate the main analyte from its degradation products, a key requirement for stability-indicating assays.[9][10] The sample was subjected to various stress conditions as outlined by ICH guidelines.[9][11]
| Stress Condition | Protocol | Expected Outcome |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 4 hours | Significant degradation expected, with degradation peaks resolved from the main peak. |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 2 hours | Potential for degradation. |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours | Degradation is likely. |
| Thermal Degradation | Solid sample heated at 105 °C for 48 hours | Minor degradation may occur. |
| Photolytic Degradation | Sample exposed to ICH-specified light conditions (1.2 million lux hours and 200 watt hours/m²) | Potential for degradation. |
In all cases, the peak purity of this compound should be evaluated using a photodiode array (PDA) detector to confirm that the main peak is spectrally homogeneous and free from co-eluting degradants.
Conclusion
The RP-HPLC method described in this application note is a validated, reliable, and robust procedure for the determination of purity and stability of this compound. The method's adherence to ICH validation guidelines ensures its suitability for quality control and regulatory submissions in a pharmaceutical setting. The demonstrated stability-indicating capability allows for the accurate monitoring of the compound's integrity over time and under various stress conditions.
References
- 1. scribd.com [scribd.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. researchgate.net [researchgate.net]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. hplc.eu [hplc.eu]
- 6. jordilabs.com [jordilabs.com]
- 7. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 8. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. rjptonline.org [rjptonline.org]
- 11. ajrconline.org [ajrconline.org]
Application Note: High-Purity 6-(Methylsulfonyl)nicotinic Acid via Optimized Recrystallization
Abstract
This application note provides a comprehensive guide for the purification of crude 6-(Methylsulfonyl)nicotinic acid (CAS No. 1186663-34-2) using recrystallization. Given the limited availability of specific physicochemical data for this compound, this protocol has been developed based on established principles of recrystallization and by drawing analogies with structurally similar compounds, such as nicotinic acid. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed methodology, the scientific rationale behind each step, and strategies for optimization.
Introduction
This compound is a key building block in medicinal chemistry and drug discovery. The purity of this intermediate is paramount as impurities can lead to side reactions, lower yields of the final active pharmaceutical ingredient (API), and introduce potential toxicological risks. Recrystallization is a robust and scalable technique for the purification of solid organic compounds, predicated on the differential solubility of the target compound and its impurities in a given solvent system at varying temperatures.[1][2] This process involves dissolving the crude material in a suitable solvent at an elevated temperature and allowing it to cool, whereupon the desired compound crystallizes out, leaving the more soluble impurities in the mother liquor.[3]
Rationale and Strategy
Physicochemical Properties and Solvent Selection
As of the date of this publication, specific experimental data on the melting point and solubility of this compound is not widely available. However, its structure, featuring a polar carboxylic acid group, a sulfonyl group, and a pyridine ring, suggests it is a polar molecule.
For comparison, nicotinic acid (pyridine-3-carboxylic acid) is soluble in hot water and polar organic solvents like ethanol and methanol, but less soluble in cold water.[4][5] The presence of the methylsulfonyl group is expected to increase the polarity of the molecule. Therefore, a polar solvent system is a logical starting point for developing a recrystallization protocol.
The ideal solvent for recrystallization should exhibit the following characteristics:
-
High solvency for the target compound at elevated temperatures.
-
Low solvency for the target compound at low temperatures.
-
High or very low solvency for impurities, so they either remain in the mother liquor or can be removed by hot filtration.[1]
-
It should not react with the compound.
-
It should be volatile enough to be easily removed from the purified crystals.
Based on these principles and the properties of analogous compounds, a mixed solvent system of ethanol and water is proposed. Ethanol is a good solvent for many organic compounds, while water is a poor solvent for many organic compounds at room temperature but its solvating power increases significantly with temperature. A mixed solvent system provides the flexibility to fine-tune the polarity to achieve optimal recrystallization.[6]
Potential Impurities
Impurities in the crude this compound can originate from starting materials, by-products, or degradation products. Common impurities in the synthesis of related compounds include unreacted starting materials and side-products from the oxidation or sulfonation steps. These are often more soluble in the chosen solvent system and are expected to remain in the mother liquor upon cooling.
Experimental Protocol
This protocol is a starting point and may require optimization based on the specific nature and quantity of impurities in the crude material.
Materials and Equipment
-
Crude this compound
-
Ethanol (reagent grade)
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water bath
-
Magnetic stirrer and stir bars
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
-
Drying oven or vacuum desiccator
Recrystallization Workflow
References
Application Notes and Protocols: 6-(Methylsulfonyl)nicotinic Acid in Fragment-Based Drug Discovery
Introduction: The Strategic Value of the Sulfonyl-Nicotinic Acid Scaffold
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the generation of high-quality lead compounds. The core principle of FBD[1][2][3]D is to screen low molecular weight compounds (typically <300 Da) that exhibit weak but efficient binding to a biological target. These initial "hits" are [1][4]then optimized through structure-guided elaboration to produce potent and selective drug candidates. Within the vast chemical [2][5][6]space of fragments, 6-(Methylsulfonyl)nicotinic acid emerges as a fragment of significant strategic value.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of this compound in FBDD campaigns. We will explore the underlying scientific rationale for its use, provide detailed protocols for its application in primary and secondary screening, and discuss its role in the crucial hit-to-lead optimization phase.
The utility of this compound lies in the unique combination of its constituent moieties: the methylsulfonyl group and the nicotinic acid scaffold.
-
The Methylsulfonyl Group: This functional group is a versatile hydrogen bond acceptor, capable of forming strong, directional interactions with protein backbones and side chains. The sulfur atom in a sulf[7][8]onyl group can also participate in non-covalent sulfur bonding interactions, which are increasingly recognized for their importance in protein-ligand recognition. Unlike a simple carbonyl,[9] the tetrahedral geometry of the sulfonyl group presents two oxygen atoms as hydrogen bond acceptors, often allowing for bifurcated hydrogen bonds or simultaneous interactions with multiple residues. Furthermore, the sulfonyl[10][11] group is generally metabolically stable and can improve the physicochemical properties of a molecule, such as solubility.
-
The Nicotinic Acid Scaffold: The pyridine ring of nicotinic acid provides a rigid core that can be readily functionalized, offering clear vectors for fragment growth and optimization. The nitrogen atom in the [5][12]pyridine ring can act as a hydrogen bond acceptor, while the carboxylic acid moiety is a classic pharmacophore that can engage in ionic interactions or hydrogen bonding with key residues in a binding site, such as lysine or arginine.
The combination of these[13] features in a single, low molecular weight fragment makes this compound an attractive starting point for FBDD campaigns targeting a wide range of protein classes, including kinases, proteases, and metabolic enzymes.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a fragment is crucial for designing effective screening experiments and interpreting the resulting data.
| Property | Value | Significance in FBDD |
| Molecular Weight | 199.19 g/mol | Complies with the "Rule of Three" for fragments (<300 Da), ensuring efficient exploration of chemical space. |
| logP | 0.4 (estim[4]ated) | Indicates good aqueous solubility, which is critical for biophysical screening assays and reduces the likelihood of non-specific binding. |
| Hydrogen Bond Donors | 1 (from carboxylic acid) | Provides a key interaction point for anchoring the fragment in a binding site. |
| Hydrogen Bond Acceptors | 4 (2 from sulfonyl, 1 from carboxylic acid, 1 from pyridine nitrogen) | Offers multiple opportunities for forming stabilizing interactions with the protein target. |
| Rotatable Bonds | [7][8] 2 | The limited number of rotatable bonds reduces the entropic penalty upon binding, leading to more efficient binding. |
Experimental Workflows and Protocols
The successful application of this compound in an FBDD campaign requires a multi-faceted approach, integrating biophysical and biochemical screening methods with structural biology.
Primary Screening: Identifying Initial Hits
The goal of primary screening is to rapidly identify fragments that bind to the target protein, even with weak affinity. High-throughput, low-consumption techniques are ideal for this stage.
Principle: TSA measures the change in the melting temperature (Tm) of a protein upon ligand binding. A positive shift in Tm indicates that the ligand stabilizes the protein.
Step-by-Step Methodology:
-
Protein Preparation: Prepare the target protein at a final concentration of 2-5 µM in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl). Ensure the buffer is compatible with the protein's stability and the fluorescent dye.
-
Fragment Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Create a working solution by diluting the stock to 10 mM in the assay buffer.
-
Assay Setup (96- or 384-well plate):
-
To each well, add 20 µL of the protein solution.
-
Add 0.5 µL of the 10 mM fragment working solution for a final concentration of 250 µM.
-
Add 1 µL of a 100x stock of a fluorescent dye (e.g., SYPRO Orange).
-
Include control wells with protein and DMSO only (negative control) and a known binder if available (positive control).
-
-
Data Acquisition: Place the plate in a real-time PCR instrument. Run a temperature gradient from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
-
Data Analysis: Determine the Tm for each well by fitting the fluorescence data to a Boltzmann equation. A ΔTm (Tm with fragment - Tm with DMSO) of ≥ 2°C is typically considered a significant hit.
Causality Behind Choices: A relatively high fragment concentration (250 µM) is used to detect weak binding affinities, which are common in FBDD. The use of a fluorescent [1]dye that binds to hydrophobic regions of the unfolded protein provides a robust signal for monitoring protein denaturation.
Secondary Screening and Hit Validation
Fragments identified in the primary screen must be validated using orthogonal, more information-rich techniques to confirm binding and characterize the interaction.
Principle: SPR is a label-free technique that measures the change in refractive index at the surface of a sensor chip as a ligand binds to an immobilized protein. It provides real-time kinetics and affinity data.
Step-by-Step Methodology:
-
Protein Immobilization: Immobilize the target protein on a sensor chip (e.g., CM5) using standard amine coupling chemistry. Aim for a response unit (RU) level that will provide a good signal-to-noise ratio without mass transport limitations.
-
Fragment Preparation: Prepare a serial dilution of this compound in running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO) ranging from 1 µM to 1 mM.
-
Binding Analysis:
-
Inject the different concentrations of the fragment over the immobilized protein surface.
-
Include a reference flow cell (e.g., a blank surface or an immobilized irrelevant protein) to subtract non-specific binding and bulk refractive index changes.
-
Regenerate the surface between injections if necessary, using a mild regeneration solution (e.g., a short pulse of low pH buffer).
-
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., steady-state affinity or 1:1 Langmuir kinetics) to determine the dissociation constant (Kd).
Trustworthiness of the Protocol: The inclusion of a reference cell is critical for ensuring that the observed signal is due to specific binding to the target protein. The use of a concentration series allows for the determination of a dose-dependent binding response, further validating the interaction.
Principle: NMR spectroscopy is a powerful tool for detecting weak fragment binding by observing changes in the chemical shifts or relaxation properties of either the protein or the fragment upon complex formation. Ligand-observed NMR methods like Saturation Transfer Difference (STD) are particularly well-suited for FBDD.
Step-by-Step Methodology (STD-NMR):
-
Sample Preparation: Prepare a sample containing the target protein (10-50 µM) and this compound (100-500 µM) in a deuterated buffer (e.g., 50 mM phosphate buffer in D₂O, pD 7.4).
-
Data Acquisition:
-
Acquire a reference ¹H NMR spectrum of the fragment alone.
-
Acquire an STD-NMR spectrum by selectively saturating the protein resonances and observing the transfer of saturation to the binding fragment.
-
Acquire an off-resonance spectrum as a control.
-
-
Data Analysis: Subtract the on-resonance spectrum from the off-resonance spectrum. The presence of signals in the difference spectrum indicates that the fragment is binding to the protein. The relative intensity of the signals can provide information about which protons of the fragment are in closest proximity to the protein.
Expertise in Action: STD-NMR is highly effective for FBDD because it filters out non-binding compounds and can be performed with relatively low protein concentrations. It provides valuable structural information early in the process, guiding subsequent optimization efforts.
Structural Biology: Visualizing the Binding Mode
Determining the crystal structure of the protein-fragment complex is the gold standard in FBDD. It provides a detailed, atomic-level understanding of the binding mode and is invaluable for structure-based drug design.
Principle: X-ray crystallography determines the three-dimensional structure of a molecule by analyzing the diffraction pattern of X-rays passing through a crystal of the molecule.
Step-by-Step Methodology:
-
Protein Crystallization: Obtain high-quality crystals of the target protein using techniques such as vapor diffusion.
-
Fragment Soaking: Transfer the protein crystals to a solution containing a high concentration of this compound (e.g., 1-10 mM) and allow them to soak for a period of time (minutes to hours).
-
Cryo-protection and Data Collection: Transfer the soaked crystal to a cryo-protectant solution and flash-cool it in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.
-
Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement. Refine the structure and model the fragment into the electron density.
Authoritative Grounding: The resulting crystal structure will reveal the precise orientation of the this compound in the binding pocket, showing the specific hydrogen bonds and other interactions it makes with the protein. This information is criti[10][14]cal for designing follow-up compounds with improved affinity and selectivity.
Diagrams
References
- 1. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragment-Based Discovery of 6-Azaindazoles As Inhibitors of Bacterial DNA Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragment-based drug discovery campaigns guided by native mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystallographic Fragment Screening in Drug Discovery [saromics.com]
- 5. daneshyari.com [daneshyari.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. S···O and S···N Sulfur Bonding Interactions in Protein-Ligand Complexes: Empirical Considerations and Scoring Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 12. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nicotinic acid | 59-67-6 [chemicalbook.com]
- 14. X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives [mdpi.com]
Application Note & Protocols: In Vitro Assay Development for Testing Nicotinic Acid Derivatives
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on the development and implementation of robust in vitro assays for the screening and characterization of nicotinic acid derivatives. The primary focus is on targeting the G-protein coupled receptor 109A (GPR109A), the principal receptor for nicotinic acid. We will delve into the core signaling pathways, provide step-by-step protocols for both a primary and a secondary assay, and discuss critical aspects of assay validation to ensure data integrity and reproducibility.
Introduction: The Significance of Nicotinic Acid and its Analogs
Nicotinic acid, also known as niacin or vitamin B3, has been a cornerstone in the management of dyslipidemia for decades.[1][2][3] Its therapeutic effects, which include lowering LDL cholesterol and triglycerides while increasing HDL cholesterol, are primarily mediated through the activation of the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[4][5] The discovery of GPR109A as the molecular target for nicotinic acid has paved the way for the development of novel derivatives with potentially improved efficacy and reduced side effects, such as the characteristic flushing.[6][7]
The development of robust and reliable in vitro assays is a critical first step in the drug discovery pipeline for these new chemical entities.[8][9][10] Such assays enable high-throughput screening (HTS) of large compound libraries to identify initial "hits," followed by more detailed characterization of their potency, efficacy, and mechanism of action.[11] This application note will provide a comprehensive framework for establishing such assays, with a focus on scientific rigor and practical implementation.
The Molecular Target: GPR109A and its Signaling Cascades
GPR109A is a member of the Gi/o family of GPCRs.[4][7] Upon agonist binding, such as nicotinic acid or its derivatives, the receptor undergoes a conformational change, leading to the activation of two primary signaling pathways. A thorough understanding of these pathways is fundamental to designing relevant and informative assays.
-
Gi-Mediated Pathway: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4][12] This is the canonical pathway responsible for many of the metabolic effects of nicotinic acid.
-
β-Arrestin Pathway: Following G-protein activation, G-protein coupled receptor kinases (GRKs) phosphorylate the intracellular domains of GPR109A. This phosphorylation promotes the recruitment of β-arrestin proteins, which sterically uncouple the receptor from the G-protein, leading to signal desensitization and receptor internalization.[2][4][12] β-arrestin can also act as a scaffold for other signaling molecules, initiating G-protein-independent signaling cascades.
GPR109A Signaling Pathways Diagram
Caption: GPR109A Signaling Pathways.
Primary Screening Assay: cAMP Measurement
For a primary high-throughput screen, an assay that is robust, cost-effective, and easily automated is essential. A cAMP assay fits these criteria perfectly for GPR109A, as it directly measures the consequence of Gi activation.
Principle:
This protocol utilizes a competitive immunoassay format, often employing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), to quantify intracellular cAMP levels. In this setup, a decrease in the TR-FRET signal corresponds to a decrease in cAMP, indicating GPR109A activation.
Experimental Workflow: Primary cAMP Assay
References
- 1. Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular identification of high and low affinity receptors for nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI - Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells [jci.org]
- 7. content-assets.jci.org [content-assets.jci.org]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
- 9. The Role of Assay Development and Validation in Drug Discovery [peplobio.com]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. High Throughput Screening Assays - Amerigo Scientific [amerigoscientific.com]
- 12. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Guide to the Large-Scale Synthesis of 6-(Methylsulfonyl)nicotinic Acid
Introduction and Strategic Overview
6-(Methylsulfonyl)nicotinic acid is a heterocyclic compound of significant interest in medicinal chemistry, frequently incorporated into the structure of active pharmaceutical ingredients (APIs). Its sulfone moiety can act as a hydrogen bond acceptor and its pyridine core offers a versatile scaffold for further chemical modification. The primary challenge in its production lies in developing a synthesis route that is not only high-yielding but also safe, cost-effective, and environmentally responsible on a large scale.
The most common and industrially feasible approach involves a two-stage synthesis starting from the readily available 6-chloronicotinic acid.
-
Stage 1: Thioether Formation via Nucleophilic Aromatic Substitution (SNAr). 6-Chloronicotinic acid is reacted with a methylthiolate source, typically sodium methanethiolate, to form the intermediate 6-(methylthio)nicotinic acid.
-
Stage 2: Oxidation. The thioether intermediate is then oxidized to the desired sulfone, this compound.
This guide will dissect each stage, focusing on the critical parameters that influence reaction success at scale.
Synthesis of the Key Intermediate: 6-(Methylthio)nicotinic Acid
The cornerstone of this synthesis is the nucleophilic aromatic substitution (SNAr) reaction. The pyridine ring, being inherently electron-deficient, is susceptible to nucleophilic attack. This reactivity is further enhanced by the presence of the electron-withdrawing carboxylic acid group, which helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.
Starting Material: 6-Chloronicotinic Acid
The selection of a reliable and cost-effective source of 6-chloronicotinic acid is a critical first step. Several methods for its preparation have been reported, with varying levels of scalability and environmental impact.
| Starting Material | Synthetic Approach | Advantages | Disadvantages | Key References |
| 2-Chloro-5-methylpyridine | Catalytic oxidation with O₂ using a cobalt acetate catalyst. | Milder conditions, avoids harsh acids or permanganates. | Requires handling of gaseous oxygen at elevated temperatures. | |
| DL-Malic Acid | Cyclization, ammonification, and subsequent chlorination. | Inexpensive and readily available starting material. | Multi-step process, potentially lower overall yield. | |
| Isocinchomeronic Acid N-oxide | Reaction with acetic anhydride and triethylamine. | Can provide good yields. | May produce 6-hydroxynicotinic acid as a significant byproduct. |
For large-scale campaigns, the catalytic oxidation of 2-chloro-5-methylpyridine often presents the most attractive option due to its favorable atom economy and avoidance of stoichiometric, high-polluting reagents.
The SNAr Reaction: Mechanism and Protocol
The reaction proceeds via the addition of the methanethiolate nucleophile to the carbon bearing the chlorine, followed by the elimination of the chloride leaving group to restore aromaticity.
Caption: SNAr reaction to form the thioether intermediate.
Protocol 1: Synthesis of 6-(Methylthio)nicotinic Acid
Causality: This protocol uses sodium methanethiolate as the nucleophile and dimethylformamide (DMF) as the solvent. DMF is a polar aprotic solvent, ideal for SNAr reactions as it effectively solvates the sodium cation without hydrogen bonding to the nucleophile, thereby maximizing its reactivity. The reaction is heated to ensure a reasonable reaction rate.
Materials:
-
6-Chloronicotinic acid (1.0 eq)
-
Sodium methanethiolate (1.2 eq)
-
Dimethylformamide (DMF), anhydrous (approx. 10 mL per gram of starting material)
-
Hydrochloric acid (HCl), 2M solution
-
Deionized water
-
Ethyl acetate (for extraction)
Procedure:
-
Reactor Setup: Charge a suitably sized reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet with 6-chloronicotinic acid and anhydrous DMF.
-
Inert Atmosphere: Purge the reactor with nitrogen for at least 30 minutes. Maintaining an inert atmosphere is crucial to prevent oxidation of the highly nucleophilic sodium methanethiolate.
-
Reagent Addition: Under a positive pressure of nitrogen, add the sodium methanethiolate portion-wise to the stirred solution. An initial exotherm may be observed; control the addition rate to maintain the internal temperature below 40 °C.
-
Reaction: Heat the reaction mixture to 80-90 °C. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC) until consumption of the starting material is complete (typically 4-8 hours).
-
Work-up - Quench and Acidification: Cool the reaction mixture to room temperature. Slowly pour the mixture into a separate vessel containing an equal volume of water.
-
Precipitation: Adjust the pH of the aqueous solution to ~3-4 by the slow addition of 2M HCl. The product, 6-(methylthio)nicotinic acid, will precipitate out of solution as a solid.
-
Isolation: Filter the solid product, wash the filter cake thoroughly with cold deionized water to remove inorganic salts and residual DMF, and then dry under vacuum at 50-60 °C to a constant weight.
Oxidation to this compound
The second stage of the synthesis is the oxidation of the thioether to the sulfone. The choice of oxidant is paramount for large-scale operations, balancing reactivity, cost, safety, and the environmental impact of byproducts.
Selection of Oxidizing Agent
While various reagents can effect this transformation, hydrogen peroxide is often favored in industrial settings due to its low cost, high atom economy (the only byproduct is water), and relatively benign nature compared to alternatives. The reaction often requires a catalyst to proceed at a practical rate.
| Oxidizing Agent | Catalyst/Conditions | Pros | Cons |
| Hydrogen Peroxide (H₂O₂) | Sodium Tungstate (Na₂WO₄), Acetic Acid | Low cost, green byproduct (H₂O), effective. | Highly exothermic, requires careful temperature control to prevent runaway. Risk of over-oxidation if not controlled. |
| m-Chloroperoxybenzoic Acid (m-CPBA) | Dichloromethane (DCM) | Highly selective, reliable at lab scale. | Expensive, potentially explosive, chlorinated waste. |
| Potassium Permanganate (KMnO₄) | Acetone/Water | Powerful and inexpensive. | Forms large amounts of MnO₂ waste, can be unselective and cleave other functional groups. |
For this guide, we will focus on the hydrogen peroxide/sodium tungstate system as the most scalable and environmentally conscious choice.
The Oxidation Reaction: Mechanism and Protocol
The tungstate catalyst forms a peroxotungstate species in the presence of hydrogen peroxide, which is the active oxidant that transfers an oxygen atom to the sulfur of the thioether, first forming a sulfoxide, which is then further oxidized to the sulfone.
Caption: Catalytic oxidation of the thioether to the final sulfone product.
Protocol 2: Synthesis of this compound
Causality: Acetic acid serves as the solvent and helps to facilitate the formation of the active catalytic species. The reaction is highly exothermic; therefore, the controlled, slow addition of hydrogen peroxide is the most critical step for ensuring safety and preventing runaway reactions. A sodium bisulfite quench is used to destroy any excess peroxide before product isolation.
Materials:
-
6-(Methylthio)nicotinic acid (1.0 eq)
-
Acetic acid
-
Sodium tungstate dihydrate (Na₂WO₄·2H₂O) (0.02 - 0.05 eq)
-
Hydrogen peroxide (30-35% aqueous solution, 2.2 - 2.5 eq)
-
Sodium bisulfite (NaHSO₃)
-
Deionized water
Procedure:
-
Reactor Setup: Charge the reactor with 6-(methylthio)nicotinic acid, acetic acid, and sodium tungstate.
-
Initial Heating: Heat the stirred slurry to 50-60 °C.
-
Oxidant Addition: Begin the slow, dropwise addition of the hydrogen peroxide solution. This is a highly exothermic step. The internal temperature must be carefully monitored and maintained between 60-70 °C using an efficient cooling system. The addition rate should be adjusted to control the exotherm.
-
Reaction: After the addition is complete, maintain the reaction mixture at 65-70 °C and monitor by HPLC until the starting material and sulfoxide intermediate are consumed (typically 2-4 hours).
-
Quenching: Cool the reaction mixture to below 20 °C. Prepare a solution of sodium bisulfite in water and add it slowly to the reactor to quench any excess hydrogen peroxide. A slight exotherm may occur. Test for the absence of peroxides using peroxide test strips.
-
Isolation and Purification:
-
Cool the reaction mixture to 0-5 °C. The product will crystallize out of the acetic acid solution.
-
Hold the slurry at this temperature for at least 2 hours to maximize precipitation.
-
Filter the product, wash the cake with cold deionized water until the filtrate is neutral (pH ~7), and then dry under vacuum at 60-70 °C.
-
Process Safety Considerations
Large-scale synthesis introduces hazards that may not be apparent at the lab scale. A thorough risk assessment is mandatory.
Caption: Key safety considerations for the two main synthetic steps.
-
Sodium Methanethiolate (NaSCH₃): This reagent is a flammable solid and is toxic if swallowed or inhaled. Upon contact with acid or moisture, it can release methanethiol, a highly flammable and toxic gas with a potent, unpleasant odor.
-
Handling: Always handle in a well-ventilated area (e.g., a fume hood or ventilated enclosure) under an inert nitrogen atmosphere. Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.
-
PPE: Wear appropriate personal protective equipment, including flame-retardant clothing, chemical-resistant gloves, and safety goggles.
-
-
Hydrogen Peroxide (H₂O₂): Concentrated solutions are strong oxidizers.
-
Exotherm Control: The oxidation of sulfides is highly exothermic. The rate of addition of H₂O₂ must be strictly controlled, and a robust cooling system must be in place to dissipate the heat generated. A runaway reaction can lead to a rapid increase in temperature and pressure, potentially causing reactor failure.
-
Quenching: Never proceed to work-up without ensuring all residual peroxide has been safely quenched. Unquenched peroxide in the presence of organic solvents during distillation can form explosive organic peroxides.
-
Quality Control and Final Product Specifications
The final product should be analyzed to ensure it meets the required purity specifications for its intended use.
| Test | Method | Specification |
| Appearance | Visual | White to off-white solid |
| Identity | ¹H NMR, ¹³C NMR, FT-IR | Conforms to reference spectrum |
| Purity | HPLC (e.g., >99.0% area) | ≥ 99.0% |
| Melting Point | USP/EP method | Report value (e.g., 255-260 °C) |
| Residual Solvents | GC-HS | Acetic Acid ≤ 5000 ppm |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
Recrystallization from a suitable solvent system, such as an ethanol/water mixture, can be employed if further purification is required to meet these specifications.
Conclusion
The large-scale synthesis of this compound is a manageable process when approached with a thorough understanding of the underlying chemistry and a rigorous focus on process safety. The two-step sequence involving SNAr followed by catalytic oxidation with hydrogen peroxide represents a scalable, efficient, and relatively green route. Careful control of reaction parameters, particularly temperature during the oxidation step, and strict adherence to safety protocols for handling hazardous reagents are essential for the successful and safe production of this valuable pharmaceutical intermediate.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-(Methylsulfonyl)nicotinic Acid
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 6-(methylsulfonyl)nicotinic acid. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate common challenges and improve your reaction yields and product purity.
Overall Synthetic Workflow
The synthesis of this compound is typically achieved in a two-step process starting from 6-chloronicotinic acid. The first step involves a nucleophilic substitution to form the thioether intermediate, 6-(methylthio)nicotinic acid. The second, and often more challenging step, is the selective oxidation of this thioether to the desired sulfone.
Caption: Two-step synthesis pathway for this compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis. The solutions provided are based on established chemical principles and aim to resolve problems efficiently.
| Observed Problem | Potential Cause(s) | Recommended Solution & Rationale |
| Low conversion of 6-chloronicotinic acid in Step 1. | 1. Inefficient Catalyst: The copper catalyst used in the Ullmann-type reaction is inactive or insufficient. 2. Harsh Reaction Conditions: Traditional Ullmann reactions often require high temperatures, which can lead to decomposition.[1][2][3] 3. Solvent Choice: The solvent may not be suitable for solubilizing the reactants or mediating the reaction. | 1. Catalyst Optimization: Use a soluble copper(I) source like CuI. Modern Ullmann couplings benefit from ligands like amino acids or diamines, which can lower the reaction temperature and improve yields.[4] 2. Temperature & Time: Screen temperatures ranging from 100-150 °C in a high-boiling polar aprotic solvent like DMF or NMP. Monitor the reaction by TLC or LC-MS to avoid prolonged heating after completion. 3. Solvent Screening: Use polar aprotic solvents (DMF, DMAc, NMP) which are effective for this type of nucleophilic aromatic substitution. |
| Reaction stalls during oxidation (Step 2); mixture of sulfoxide and sulfone is observed. | 1. Insufficient Oxidant: The stoichiometry of the oxidant is too low. The conversion of a sulfide to a sulfone requires two equivalents of the oxidizing species. 2. Low Reaction Temperature: The activation energy for the second oxidation (sulfoxide to sulfone) is higher and may not be reached. 3. Poor Oxidant Reactivity: The chosen oxidant may not be powerful enough under the current conditions. | 1. Adjust Stoichiometry: For oxidants like Oxone® (active ingredient: potassium peroxymonosulfate, KHSO₅), ensure at least 2.2-2.5 equivalents are used to drive the reaction to completion.[5][6] 2. Increase Temperature: Gently warm the reaction mixture to 40-50 °C. This often provides the necessary energy to overcome the activation barrier for the second oxidation without causing significant decomposition. 3. Monitor and Re-dose: If the reaction stalls, consider a second addition of the oxidant (0.5 equivalents) to push the remaining sulfoxide to the sulfone product. |
| Formation of insoluble precipitates during oxidation workup. | 1. Inorganic Salts: If using Oxone®, the byproducts are potassium bisulfate and potassium sulfate, which have limited solubility in organic solvents.[7][8] 2. Product Precipitation: The final product, being a carboxylic acid, may precipitate if the pH of the aqueous phase is too low. | 1. Aqueous Workup: After the reaction, quench with a reducing agent (e.g., sodium bisulfite solution) to destroy excess oxidant. Add water to dissolve all inorganic salts before extraction. 2. pH Adjustment: During extraction, ensure the aqueous layer is basic (pH > 8) to deprotonate the carboxylic acid and keep it in the aqueous phase, separating it from non-acidic organic impurities. Subsequently, acidify the aqueous layer to a pH of ~2-3 to precipitate the pure product, which can then be isolated by filtration. |
| Product is contaminated with the sulfoxide intermediate. | 1. Incomplete Reaction: The reaction was not allowed to proceed to completion (see "Reaction stalls" above). 2. Difficult Purification: The sulfoxide and sulfone have similar polarities, making chromatographic separation challenging. | 1. Force the Reaction to Completion: The most effective strategy is to ensure the reaction is complete before workup. Use a slight excess of oxidant and gentle heating, and monitor carefully by LC-MS or TLC. 2. Recrystallization: If minor sulfoxide contamination persists, recrystallization is often the best purification method. A solvent system such as ethanol/water or acetic acid/water can effectively separate the more crystalline sulfone from the slightly more soluble sulfoxide. |
Frequently Asked Questions (FAQs)
Q1: Which oxidizing agent is best for the conversion of 6-(methylthio)nicotinic acid to the sulfone?
A1: Oxone® (a triple salt of potassium peroxymonosulfate) is highly recommended for this transformation.[6] Its advantages include:
-
Effectiveness: It is a powerful and reliable oxidant for converting sulfides directly to sulfones.[9][10]
-
Safety and Handling: It is a stable, non-toxic, and easy-to-handle solid, making it preferable to other reagents like m-CPBA (which can be explosive) or concentrated hydrogen peroxide.[6]
-
Workup: The inorganic byproducts are water-soluble, facilitating a straightforward extractive workup.[8]
While other oxidants like hydrogen peroxide can be used, they often require a catalyst (e.g., tungstate salts) and can be slower.[11][12] m-Chloroperoxybenzoic acid (m-CPBA) is also effective but presents greater handling hazards and the chlorinated benzoic acid byproduct can complicate purification.[13][14]
Q2: How can I effectively monitor the progress of the oxidation reaction?
A2: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a moderately polar mobile phase (e.g., 10% methanol in dichloromethane or 50% ethyl acetate in hexanes with 1% acetic acid). The expected order of elution (decreasing Rf value) will be:
-
Starting Thioether (least polar)
-
Intermediate Sulfoxide
-
Product Sulfone (most polar)
By co-spotting your reaction mixture with a sample of the starting material, you can clearly track the disappearance of the initial spot and the appearance of two new, lower-Rf spots. The reaction is complete when the starting thioether and intermediate sulfoxide spots are no longer visible. For more precise monitoring, LC-MS is an excellent alternative.
Q3: My yield is consistently low even after following the protocol. What are some less obvious factors to consider?
A3: If common issues like stoichiometry and temperature have been addressed, consider these factors:
-
Quality of Starting Material: Ensure your 6-chloronicotinic acid (Step 1) or 6-(methylthio)nicotinic acid (Step 2) is pure. Impurities can interfere with the reactions.
-
pH during Step 1: The nucleophilic substitution with sodium thiomethoxide requires a basic environment. Ensure the reaction mixture is sufficiently basic to deprotonate the carboxylic acid and allow the reaction to proceed.
-
Solvent Purity: Use anhydrous solvents, especially for the Ullmann-type reaction in Step 1, as water can interfere with the catalyst and reagents.
-
Rate of Addition: During the oxidation step, add the oxidant portion-wise. This helps to control the reaction exotherm and can prevent the formation of undesired byproducts.
Q4: Can I perform this synthesis as a one-pot reaction?
A4: A one-pot synthesis is generally not advisable for this sequence. The conditions for the Ullmann-type condensation (Step 1) are drastically different from the oxidation (Step 2). Step 1 typically requires high temperatures and an anhydrous, polar aprotic solvent, while Step 2 is an aqueous oxidation performed at or slightly above room temperature. Attempting a one-pot procedure would likely lead to a complex mixture and very low yields due to reagent incompatibility and side reactions. A sequential process with isolation and purification of the thioether intermediate is the most robust and reliable approach.
Detailed Experimental Protocols
Protocol 1: Synthesis of 6-(Methylthio)nicotinic Acid
This protocol describes a copper-catalyzed nucleophilic aromatic substitution.
Caption: Workflow for the synthesis of the thioether intermediate.
Materials:
-
6-Chloronicotinic acid (1.0 eq)
-
Sodium thiomethoxide (1.5 eq)
-
Copper(I) Iodide (CuI) (0.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrochloric Acid (HCl), 1M and 6M
-
Deionized Water
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 6-chloronicotinic acid, copper(I) iodide, and potassium carbonate.
-
Add anhydrous DMF to the flask to create a suspension (concentration ~0.5 M).
-
Slowly add the sodium thiomethoxide solution to the stirring mixture at room temperature.
-
Heat the reaction mixture to 120-130 °C and maintain for 4-6 hours.
-
Monitor the reaction's progress by TLC until the 6-chloronicotinic acid spot is consumed.
-
Once complete, cool the reaction to room temperature and pour it into a beaker containing deionized water (approx. 10 volumes relative to DMF).
-
Stir the aqueous mixture for 30 minutes, then filter to remove insoluble copper salts and unreacted base.
-
Transfer the filtrate to a clean beaker and cool in an ice bath.
-
Slowly add 6M HCl with stirring until the pH of the solution is approximately 2-3. A precipitate will form.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum to yield 6-(methylthio)nicotinic acid.
Protocol 2: Oxidation to this compound
This protocol uses Oxone® for a clean and efficient oxidation.
Materials:
-
6-(Methylthio)nicotinic acid (1.0 eq)
-
Oxone® (2.5 eq)
-
Methanol
-
Deionized Water
-
Sodium Bisulfite (NaHSO₃)
-
Sodium Hydroxide (NaOH), 1M
-
Hydrochloric Acid (HCl), 1M
Procedure:
-
In a round-bottom flask, dissolve 6-(methylthio)nicotinic acid in a 1:1 mixture of methanol and water (concentration ~0.2 M).
-
In a separate beaker, prepare a solution of Oxone® in deionized water.
-
Cool the flask containing the thioether solution in an ice bath.
-
Slowly add the Oxone® solution dropwise to the thioether solution over 30-45 minutes, ensuring the internal temperature does not exceed 20 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.
-
Monitor the reaction by TLC. If the reaction is sluggish, gently warm the mixture to 40 °C for 2-4 hours.
-
Once the reaction is complete, cool the mixture in an ice bath and slowly add a saturated aqueous solution of sodium bisulfite until the excess oxidant is quenched (test with starch-iodide paper).
-
Evaporate the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and adjust the pH to ~2-3 with 1M HCl.
-
A white precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with cold deionized water and dry under vacuum to yield the final product, this compound.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 3. d-nb.info [d-nb.info]
- 4. Ullmann coupling-An overview - operachem [operachem.com]
- 5. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 6. atamankimya.com [atamankimya.com]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. experts.arizona.edu [experts.arizona.edu]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Sulfone synthesis by oxidation [organic-chemistry.org]
Technical Support Center: Purification of 6-(Methylsulfonyl)nicotinic Acid
Welcome to the technical support center for 6-(Methylsulfonyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of this compound preparations. Our goal is to equip you with the expertise to identify and resolve common purity challenges encountered during your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude preparation of this compound?
A1: Impurities can originate from starting materials, side reactions, or degradation. Common impurities may include:
-
Starting materials: Unreacted precursors used in the synthesis.
-
Isomeric impurities: Other positional isomers formed during the synthesis.
-
Over-oxidized or under-oxidized species: Depending on the synthetic route, byproducts with different oxidation states of the sulfur atom may be present.
-
Residual solvents: Solvents used in the reaction or initial work-up that were not completely removed.
-
Byproducts from side reactions: The complexity of the synthesis can lead to various unforeseen byproducts.[1]
Q2: What are the primary methods for purifying this compound?
A2: The two most effective and commonly used methods for purifying this compound are recrystallization and column chromatography.
-
Recrystallization is excellent for removing small amounts of impurities from a solid sample, provided a suitable solvent system can be identified.[2][3]
-
Column chromatography is a versatile technique for separating the desired compound from a complex mixture of impurities, including isomers and byproducts.[4][5][6]
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful method for quantifying the purity of your sample and detecting impurities.[7][8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides both separation and mass information, aiding in the identification of unknown impurities.[9]
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.[3]
-
Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in your sample.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Issue 1: Low Recovery After Recrystallization
Possible Cause & Scientific Explanation:
Low recovery during recrystallization is often due to the selection of a suboptimal solvent or using an excessive amount of solvent. An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2][10] If the compound has significant solubility in the cold solvent, a substantial amount will remain in the mother liquor, leading to poor recovery.
Solutions:
-
Solvent Screening: Perform small-scale solubility tests with a variety of solvents to find the optimal one. A good starting point for a polar compound like this compound could be water, ethanol, methanol, or mixtures thereof.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Adding solvent in small portions while heating will help prevent using an excess.[10]
-
Two-Solvent Recrystallization: If a suitable single solvent cannot be found, a two-solvent system can be effective. In this method, the compound is dissolved in a "good" solvent at an elevated temperature, and then a "poor" solvent (in which the compound is insoluble but is miscible with the good solvent) is added dropwise until the solution becomes cloudy. A few drops of the good solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[10]
Issue 2: Oily Product Instead of Crystals During Recrystallization
Possible Cause & Scientific Explanation:
"Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the melting point of the solute. This results in the formation of an immiscible liquid phase instead of a crystalline solid upon cooling.
Solutions:
-
Increase Solvent Volume: Add more hot solvent to ensure the compound fully dissolves before reaching its melting point.
-
Lower the Cooling Rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling out.
-
Scratch the Inner Surface of the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small scratches can provide nucleation sites for crystal growth.[3]
-
Seed Crystals: Add a tiny crystal of the pure compound to the cooled solution to induce crystallization.[3]
Issue 3: Poor Separation During Column Chromatography
Possible Cause & Scientific Explanation:
Poor separation in column chromatography can be due to an inappropriate mobile phase (eluent), improper column packing, or overloading the column. The polarity of the eluent is critical for achieving good separation on a silica gel column. For a polar compound, a mixture of a non-polar and a polar solvent is typically used.
Solutions:
-
Optimize the Mobile Phase: Use Thin Layer Chromatography (TLC) to determine the best solvent system. The ideal eluent should give your desired compound an Rf value of approximately 0.3-0.4.
-
Proper Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks to prevent channeling of the eluent.
-
Sample Loading: Dissolve the crude sample in a minimal amount of the eluent or a more polar solvent and load it onto the column in a narrow band. Overloading the column with too much sample will lead to broad peaks and poor separation.[4]
Detailed Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This protocol provides a step-by-step method for purifying this compound using a single solvent.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., water, ethanol)
-
Erlenmeyer flask
-
Heating source (hot plate or heating mantle)
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent to the flask.
-
Gently heat the mixture while stirring.
-
Add more solvent in small portions until the solid completely dissolves.[10]
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a few more minutes.
-
Perform a hot gravity filtration to remove any insoluble impurities and the activated charcoal.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals start to form, you can place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.[10]
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals in a vacuum oven.
Protocol 2: Flash Column Chromatography
This protocol details the purification of this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (300–400 mesh)[4]
-
Eluent (e.g., a mixture of ethyl acetate and petroleum ether)[4]
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare the column by packing it with a slurry of silica gel in the chosen eluent.
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin eluting the column with the mobile phase, applying gentle pressure to increase the flow rate.
-
Collect fractions in separate tubes.
-
Monitor the separation by TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Solvent Selection for Recrystallization of this compound
| Solvent | Solubility at Room Temperature | Solubility at Boiling Point | Crystal Formation upon Cooling |
| Water | Sparingly Soluble | Soluble | Good |
| Ethanol | Soluble | Very Soluble | Poor |
| Ethyl Acetate | Sparingly Soluble | Soluble | Fair |
| Hexane | Insoluble | Insoluble | N/A |
| Water/Ethanol (9:1) | Sparingly Soluble | Soluble | Excellent |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary and should be determined experimentally.
Visualization of Experimental Workflows
Caption: Workflow for the single-solvent recrystallization process.
Caption: Workflow for flash column chromatography purification.
References
- 1. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mt.com [mt.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 8. benchchem.com [benchchem.com]
- 9. Separation of highly hydrophilic nicotinamide metabolites using a COSMOSIL PBr column - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Home Page [chem.ualberta.ca]
Optimizing reaction time and temperature for nicotinic acid sulfone synthesis
Welcome to the technical support center for the synthesis of nicotinic acid sulfone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the optimization of reaction time and temperature. Our goal is to equip you with the knowledge to navigate the complexities of this synthesis, ensuring higher yields and purity.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of nicotinic acid sulfone, which typically involves the oxidation of a corresponding thioether. The oxidation of thioethers to sulfones is a common transformation, but achieving high selectivity and yield requires careful control of reaction parameters.[1]
Issue 1: Low or No Yield of Nicotinic Acid Sulfone
Q: My reaction has resulted in a very low yield of the desired nicotinic acid sulfone. What are the likely causes and how can I improve it?
A: Low yields in sulfone synthesis can be attributed to several factors, often related to reaction kinetics and side reactions.[2] Here’s a breakdown of potential causes and their solutions:
-
Incomplete Reaction: The most straightforward cause of low yield is an incomplete reaction. This can be due to insufficient reaction time or a temperature that is too low to provide the necessary activation energy.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting material is still present after the initially planned reaction time, consider extending the duration. If the reaction has stalled, a cautious, incremental increase in temperature may be necessary. However, be mindful that higher temperatures can also promote side reactions.[2]
-
-
Suboptimal Reagent Concentration or Activity: The concentration and purity of your oxidizing agent are critical.
-
Solution: Ensure you are using a stoichiometric amount or a slight excess of the oxidizing agent.[2] For common oxidants like hydrogen peroxide or m-CPBA, their activity can degrade over time. Use fresh, properly stored reagents. In some cases, the choice of catalyst can significantly impact the reaction rate and yield.[3]
-
-
Side Reactions: The formation of unwanted byproducts can significantly consume your starting material and reduce the yield of the desired sulfone.
-
Solution: Careful control of the reaction temperature is paramount. Lower temperatures can often minimize the formation of byproducts. The dropwise addition of the oxidizing agent at a controlled, low temperature can help prevent localized high concentrations that might lead to over-oxidation or other side reactions.[2]
-
Issue 2: Formation of Sulfoxide as a Major Byproduct
Q: My final product is a mixture of the desired sulfone and the intermediate sulfoxide. How can I promote complete oxidation to the sulfone?
A: The oxidation of a thioether to a sulfone proceeds through a sulfoxide intermediate. Incomplete conversion to the sulfone is a common issue.
-
Insufficient Oxidant: The stoichiometry of the oxidant is crucial. To drive the reaction to the sulfone, at least two equivalents of the oxidizing agent are required.
-
Solution: Increase the equivalents of your oxidizing agent. A slight excess (e.g., 2.1-2.5 equivalents) can help ensure complete conversion. However, avoid a large excess, which could lead to other side reactions.
-
-
Reaction Time and Temperature: The oxidation of the sulfoxide to the sulfone may require more forcing conditions than the initial oxidation of the thioether.
-
Solution: After the initial formation of the sulfoxide (which can be monitored by TLC or HPLC), you may need to increase the reaction temperature or extend the reaction time to facilitate the second oxidation step. Careful monitoring is key to avoid degradation of the product.[2]
-
Issue 3: Product Degradation or Formation of Unidentified Impurities
Q: I'm observing significant product degradation or the formation of numerous impurities. What could be causing this?
A: Degradation and impurity formation are often linked to harsh reaction conditions.
-
Excessively High Temperature: High temperatures can lead to the decomposition of both the starting material and the desired product.
-
Solution: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.[2] Consider using a more reactive oxidizing agent that works at lower temperatures if possible.
-
-
Prolonged Reaction Times: Leaving a reaction to stir for too long, especially at elevated temperatures, can lead to the formation of byproducts.
-
Solution: Monitor the reaction closely and quench it as soon as the starting material is consumed and the desired product is formed.
-
-
Incorrect pH: The stability of nicotinic acid and its derivatives can be pH-dependent.
-
Solution: Depending on the specific reaction, buffering the reaction mixture may be necessary to maintain an optimal pH and prevent acid or base-catalyzed degradation.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of nicotinic acid sulfone?
A1: The optimal temperature is highly dependent on the specific oxidizing agent and solvent system being used. For many common oxidations with reagents like m-CPBA, reactions are often started at low temperatures (e.g., 0 °C) and then allowed to slowly warm to room temperature. For less reactive systems, gentle heating may be required. A good starting point is to consult literature procedures for similar thioether oxidations and then empirically optimize the temperature for your specific substrate.
Q2: How long should I run the reaction?
A2: Reaction times can vary from a few hours to overnight. The best practice is to actively monitor the reaction's progress. Techniques like TLC and HPLC are invaluable for determining when the reaction is complete. Over-running the reaction can lead to lower yields due to byproduct formation.[4]
Q3: How can I minimize the risk of over-oxidation?
A3: Over-oxidation can be a significant issue, potentially leading to the formation of sulfonic acids or other degradation products. To minimize this:
-
Control Stoichiometry: Use a precise amount of the oxidizing agent.
-
Slow Addition: Add the oxidant slowly and in a controlled manner to the reaction mixture.
-
Temperature Control: Maintain a low reaction temperature, especially during the addition of the oxidant.
Q4: What are the best methods for purifying the final nicotinic acid sulfone product?
A4: Purification strategies will depend on the physical properties of your product and the nature of the impurities. Common methods include:
-
Recrystallization: This is often a highly effective method for obtaining pure crystalline products.[5][6]
-
Column Chromatography: Silica gel chromatography can be used to separate the sulfone from unreacted starting material, the sulfoxide intermediate, and other byproducts.[7]
-
Acid-Base Extraction: Given the acidic nature of the nicotinic acid moiety, it may be possible to use acid-base extractions to separate it from non-acidic impurities.[8]
III. Experimental Protocols & Data
General Protocol for Optimization of Thioether Oxidation
This protocol provides a framework for optimizing the reaction time and temperature for the synthesis of nicotinic acid sulfone from its corresponding thioether.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (if necessary), dissolve the nicotinic acid thioether in a suitable solvent (e.g., dichloromethane, chloroform, or acetic acid).
-
Temperature Control: Cool the reaction mixture to the desired starting temperature (e.g., 0 °C) using an ice bath.
-
Oxidant Addition: Dissolve the oxidizing agent (e.g., m-CPBA, hydrogen peroxide) in the same solvent and add it dropwise to the reaction mixture over a period of 30-60 minutes.
-
Reaction Monitoring: Monitor the reaction progress every 30-60 minutes using TLC or HPLC.
-
Temperature Adjustment (if necessary): If the reaction is sluggish at the initial temperature, allow it to warm to room temperature. If still slow, consider gentle heating (e.g., 40 °C) while continuing to monitor.
-
Workup: Once the reaction is complete, quench any remaining oxidant (e.g., with a solution of sodium thiosulfate for peroxide-based oxidants). Proceed with an appropriate extraction and purification procedure.
Data Summary: Temperature and Time Considerations
| Oxidizing Agent | Typical Starting Temperature | Typical Reaction Time | Key Considerations |
| m-CPBA | 0 °C to room temperature | 2-12 hours | Good for selective oxidation; can be exothermic. |
| Hydrogen Peroxide | Room temperature to 60 °C | 4-24 hours | Often requires a catalyst; environmentally friendly.[3][9] |
| Oxone® | 0 °C to room temperature | 1-6 hours | A versatile and powerful oxidant. |
Note: These are general guidelines. The optimal conditions must be determined experimentally for each specific substrate.
IV. Visualizing the Workflow
Experimental Workflow for Optimization
Caption: Workflow for optimizing sulfone synthesis.
Relationship between Reaction Parameters
Caption: Interplay of key reaction parameters.
V. References
-
BenchChem. Troubleshooting low yield in the synthesis of 8-ethoxyquinoline-5-sulfonic acid. 2
-
BenchChem. How to improve the yield of 2,4'-Dihydroxydiphenyl sulfone synthesis. 10
-
Google Patents. Synthesis of nicotinic compounds - US2409806A. 11
-
Master Organic Chemistry. Thiols And Thioethers. 12
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Thioether Formation - Wordpress. 13
-
BenchChem. Technical Support Center: Synthesis of Substituted Nicotinic Acids. 4
-
Organic Syntheses Procedure. nicotinic acid. 5
-
NIH. Design and synthesis of polycyclic sulfones via Diels–Alder reaction and ring-rearrangement metathesis as key steps. 14
-
Reddit. What are some common causes of low reaction yields? : r/Chempros. 7
-
Beilstein Journals. Design and synthesis of polycyclic sulfones via Diels–Alder reaction and ring-rearrangement metathesis as key steps. 15
-
ResearchGate. Novel Poly(phthalazinone thioether sulfone/ketone)s: Synthesis, solubility and thermostability. 16
-
Organic Chemistry Frontiers (RSC Publishing). Recent advances for the synthesis of chiral sulfones with the sulfone moiety directly connected to the chiral center. 17
-
ChemicalBook. Nicotinic acid synthesis. 18
-
Google Patents. Purification of nicotinic acid - US3037987A. 6
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Sulfide Oxidation - Wordpress. 1
-
Wikipedia. Nicotinic acid. 19
-
Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. 9
-
ResearchGate. How to purify Nicotinic acid derivatives from the reaction mixture?. 8
-
Neliti. Synthesis, characterization of some derivationes of 3-Nicotinc acide. 20
-
Organic Chemistry Portal. Sulfone synthesis by oxidation. 3
-
Google Patents. US4447615A - Process for the purification of nicotinic acid amide I. 21
-
Reddit. Chemoselective thioether oxidation : r/Chempros. 22
-
MDPI. Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates. 23
-
PMC - NIH. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. 24
-
Google Patents. Purification of nicotinamide - US2496114A. 25
-
PMC - NIH. Methods to Produce Nicotinic Acid with Potential Industrial Applications. 26
References
- 1. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 2. benchchem.com [benchchem.com]
- 3. Sulfone synthesis by oxidation [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. US2409806A - Synthesis of nicotinic compounds - Google Patents [patents.google.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Thioether Formation - Wordpress [reagents.acsgcipr.org]
- 14. Design and synthesis of polycyclic sulfones via Diels–Alder reaction and ring-rearrangement metathesis as key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BJOC - Design and synthesis of polycyclic sulfones via Diels–Alder reaction and ring-rearrangement metathesis as key steps [beilstein-journals.org]
- 16. researchgate.net [researchgate.net]
- 17. Recent advances for the synthesis of chiral sulfones with the sulfone moiety directly connected to the chiral center - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 18. Nicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 19. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 20. media.neliti.com [media.neliti.com]
- 21. US4447615A - Process for the purification of nicotinic acid amide I - Google Patents [patents.google.com]
- 22. reddit.com [reddit.com]
- 23. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 24. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. US2496114A - Purification of nicotinamide - Google Patents [patents.google.com]
- 26. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Pyridine Carboxylic Acids
Welcome to the technical support center for the synthesis of pyridine carboxylic acids. These compounds are vital building blocks in pharmaceuticals, agrochemicals, and materials science.[1] However, their synthesis is often fraught with challenges ranging from low yields to difficult purifications. This guide provides in-depth, experience-based answers to common problems encountered in the lab.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues. For more detailed troubleshooting, please refer to the in-depth guides in Part 2.
Q1: My oxidation of 3-methylpyridine (β-picoline) with KMnO₄ is giving a low yield and a brown, messy crude product. What's happening? A: This is a classic issue. The likely culprits are over-oxidation, which can lead to ring degradation, and the formation of manganese dioxide (MnO₂) colloids, which complicates purification.[2][3] Ensure you are controlling the temperature carefully, adding the KMnO₄ portion-wise, and using a robust filtration method (e.g., a pad of Celite) to remove the fine MnO₂ precipitate during workup.
Q2: I'm trying to hydrolyze a cyanopyridine to the corresponding carboxylic acid, but the reaction stalls at the amide intermediate. How can I drive it to completion? A: Forcing conditions (high temperatures and strong acid/base) are often required to hydrolyze the intermediate pyridinecarboxamide.[4] If using basic hydrolysis, ensure you are using a sufficient molar excess of the base and consider a higher boiling point solvent to increase the reaction temperature. For acidic hydrolysis, concentrated HCl or H₂SO₄ is typically necessary. Reaction monitoring by TLC or LC-MS is crucial to determine the optimal reaction time.[5]
Q3: My Grignard reaction to carboxylate a bromopyridine is failing. Why? A: Grignard formation with halopyridines can be difficult. The magnesium can react with the nitrogen atom, and the resulting Grignard reagent may be unstable. Ensure strictly anhydrous conditions. Using activated magnesium (e.g., Rieke magnesium) or performing an iodine-magnesium exchange (I-Mg exchange) on an iodopyridine can significantly improve success rates.
Q4: My final pyridine carboxylic acid product is unstable and decarboxylates upon heating. Is this normal? A: Yes, particularly for pyridine-2-carboxylic acids (picolinic acids).[6][7] The nitrogen atom at the 2-position can stabilize the intermediate required for decarboxylation, especially in the zwitterionic form.[6][8] Avoid excessive heating during purification. If distillation is required, perform it under high vacuum at the lowest possible temperature. For pyridine-2,3-dicarboxylic acid (quinolinic acid), decarboxylation is particularly rapid.[8]
Part 2: In-Depth Troubleshooting Guides
Guide 1: Oxidation of Alkylpyridines
The oxidation of inexpensive alkylpyridines (e.g., picolines) is a common and cost-effective route. However, the stability of the pyridine ring can be a significant concern under harsh oxidative conditions.[9][10]
Problem: Low Yields and Ring Degradation in Permanganate Oxidations
-
Causality: Potassium permanganate (KMnO₄) is a powerful, non-selective oxidant. Under the strongly basic conditions that often form during the reaction, the electron-deficient pyridine ring becomes susceptible to nucleophilic attack and subsequent cleavage, leading to a complex mixture of byproducts and low yields.[2] High temperatures can exacerbate this issue, leading to runaway reactions.[1]
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting KMnO₄ oxidations.
-
Alternative Reagents: If permanganate proves too harsh, other methods can provide better selectivity and milder conditions.
Table 1: Comparison of Oxidizing Agents for 3-Methylpyridine
Oxidant Typical Conditions Advantages Disadvantages KMnO₄ H₂O, reflux Inexpensive, powerful Often low yields, messy workup, ring cleavage HNO₃ H₂SO₄, high temp/pressure[11][12] High throughput for industrial scale Extremely harsh conditions, requires specialized equipment (autoclave)[1], safety concerns SeO₂ Dioxane, reflux Good selectivity Highly toxic, stoichiometric selenium waste Catalytic Air/O₂ V₂O₅/TiO₂ catalyst, gas phase[1] "Green" oxidant, economical for large scale Requires specialized high-temp reactor, catalyst optimization can be complex | H₂O₂ | Zeolite-based catalyst[13] | Milder conditions, environmentally friendly | Catalyst development is ongoing, may not be generally applicable |
Guide 2: Hydrolysis of Cyanopyridines
This two-step conversion (nitrile to amide, then amide to carboxylic acid) is versatile but can be challenging to drive to completion.
Problem: Reaction Stops at the Amide Intermediate
-
Causality: The pyridinecarboxamide intermediate is often a stable, crystalline solid that can be less reactive than the starting nitrile. The hydrolysis of the amide requires more forcing conditions than the initial hydration of the nitrile.[4] Under basic conditions, the carboxylate product can be deprotonated, but the high activation energy for the second step remains.
-
Troubleshooting & Optimization:
-
Increase Temperature: If the reaction is performed in water, consider switching to a higher-boiling solvent like ethylene glycol with aqueous NaOH/KOH to achieve higher temperatures.
-
Increase Reagent Concentration: For basic hydrolysis, move from catalytic base to a stoichiometric excess (e.g., 2-4 equivalents of NaOH).[5] For acidic hydrolysis, use concentrated acids (e.g., 6M HCl or concentrated H₂SO₄).
-
Microwave Chemistry: Microwave reactors can safely achieve high temperatures and pressures, dramatically reducing reaction times from hours to minutes.
-
Monitor Carefully: Use TLC or HPLC to track the disappearance of the amide. Pushing the reaction for too long under harsh conditions, especially with electron-rich pyridines, can lead to decomposition.
-
Problem: Difficult Isolation of the Amphoteric Product
-
Causality: Pyridine carboxylic acids are amphoteric, containing both a basic pyridine nitrogen and an acidic carboxylic acid. This means they can exist as cations, anions, or neutral zwitterions depending on the pH.[14] Their solubility in both aqueous and organic phases can be highly pH-dependent, complicating extraction.
-
Protocol: pH-Controlled Isolation of Nicotinic Acid from Basic Hydrolysis
-
Initial State: After hydrolysis, the product exists as sodium nicotinate, dissolved in the aqueous NaOH solution.
-
Cooling & Neutralization: Cool the reaction mixture in an ice bath. Slowly and carefully add concentrated HCl with vigorous stirring. Monitor the pH with a pH meter or pH paper.
-
Precipitation: As the pH approaches the isoelectric point (pI) of nicotinic acid (~pH 3.4), the neutral compound will become minimally soluble and precipitate out of the solution.[11]
-
Isolation: Continue adding acid until the pH is precisely at the pI to maximize precipitation.
-
Filtration & Washing: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts (NaCl), followed by a wash with a cold organic solvent (like ethanol or acetone) to remove any remaining organic impurities.
-
Drying: Dry the purified product under vacuum.[15]
Caption: Isolation workflow for pyridine carboxylic acids.
-
Guide 3: Carboxylation of Halopyridines
Direct carboxylation using CO₂ is an attractive, atom-economical method, often proceeding via organometallic intermediates.
Problem: Low Yields in Direct Carboxylation with CO₂
-
Causality: The direct carboxylation of pyridines with CO₂ is challenging due to the inertness of CO₂ and the relatively low nucleophilicity of many pyridine derivatives.[16][17] Modern methods often rely on generating a highly reactive intermediate first.
-
Strategic Decision Tree:
Caption: Decision tree for pyridine carboxylation strategies.
-
Key Insights for Organometallic Routes:
-
Lithiation: Deprotonation with strong bases like n-BuLi or LDA is highly effective but requires cryogenic temperatures (-78 °C) to prevent side reactions. The position of lithiation is directed by existing substituents.
-
Halogen-Metal Exchange: This is often more reliable than direct Grignard formation. Reacting a bromopyridine or iodopyridine with n-BuLi at -78 °C generates the lithiated pyridine, which can then be quenched with dry ice (solid CO₂).
-
Catalytic Methods: Recent advances have enabled copper- and palladium-catalyzed carboxylations that proceed under milder conditions and can exhibit high regioselectivity, which is particularly useful in complex molecule synthesis.[16][18] Electrochemical methods are also emerging as a powerful, sustainable alternative.[17][19]
-
References
- 1. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]
- 2. Wet air and related metal ion-catalysed oxidation reactions of methylpyridines. - Sheffield Hallam University Research Archive [shura.shu.ac.uk]
- 3. Investigation of the products of oxidation of methylpyridines under aqueous conditions by gas chromatography–mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. AGU Fall Meeting 2020 [agu.confex.com]
- 10. researchgate.net [researchgate.net]
- 11. US3657259A - Process for the production of pyridine carboxylic acids - Google Patents [patents.google.com]
- 12. US3748336A - Process for the production of pyridine carboxylic acids - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 15. US2916494A - Purification of j-pyridine carboxylic acid - Google Patents [patents.google.com]
- 16. Late-Stage C4-Selective Carboxylation of Pyridines Using CO2 - ChemistryViews [chemistryviews.org]
- 17. azom.com [azom.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
How to monitor the progress of 6-(Methylsulfonyl)nicotinic acid synthesis
Welcome to the technical support center for the synthesis and analysis of 6-(Methylsulfonyl)nicotinic acid. This guide is designed for researchers, chemists, and drug development professionals, providing in-depth, field-tested advice to ensure the successful execution and monitoring of your synthesis. Here, we address common questions and troubleshooting scenarios with a focus on the underlying chemical principles and robust analytical validation.
Part 1: Synthesis Overview & Monitoring Strategy
The synthesis of this compound typically proceeds via a two-step sequence starting from 6-chloronicotinic acid. The workflow involves a nucleophilic aromatic substitution to introduce a methylthio group, followed by an oxidation to the desired sulfone.
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subgraph "cluster_step2" { label="Step 2: Oxidation"; style="rounded,filled"; fillcolor="#FFFFFF"; node [shape=Mrecord]; PROD [label="{this compound |{MW: 201.20 g/mol | Polarity: High}}"]; S_OX [label="{Sulfoxide Intermediate |{MW: 185.20 g/mol | Polarity: Very High}}"]; }
// Edges SM -> INT [label=" + NaSMe\n(Thiolation)", headlabel="Monitoring:\nTLC, HPLC, ¹H NMR", labelfontcolor="#34A853"]; INT -> PROD [label=" + Oxidant\n(e.g., H₂O₂)", headlabel="Monitoring:\nTLC, HPLC, LC-MS", labelfontcolor="#34A853"]; INT -> S_OX [style=dashed, color="#EA4335", label="Side Reaction:\nIncomplete Oxidation"]; S_OX -> PROD [style=dashed, color="#4285F4", label="Desired Progression"];
// Invisible nodes for edge routing node [style=invis, width=0, height=0, label=""]; p1 -> p2; INT -> p1 [style=invis]; p2 -> S_OX [style=invis]; } Caption: Workflow for the synthesis of this compound with key analytical monitoring points.
Part 2: Frequently Asked Questions (FAQs)
General Monitoring & Technique Selection
Q1: What are the critical stages to monitor during the synthesis of this compound?
A1: There are two critical stages to monitor:
-
The SNAr Reaction: You must track the consumption of the starting material, 6-chloronicotinic acid, and the formation of the intermediate, 6-(methylthio)nicotinic acid. Incomplete reaction here will carry forward unreacted starting material, complicating purification.
-
The Oxidation Reaction: This step is crucial. You need to monitor the disappearance of the sulfide intermediate and the formation of the final sulfone product. It's also vital to watch for the potential formation of the 6-(methylsulfinyl)nicotinic acid (sulfoxide) intermediate, as its presence indicates an incomplete reaction.
Q2: Which analytical technique is best for monitoring my reaction: TLC, HPLC, or NMR?
A2: The best technique depends on the information you need. They are often used in combination.
| Technique | Best Use Case | Pros | Cons |
| TLC | Quick, qualitative checks for reaction completion. | Fast, inexpensive, requires minimal sample. | Not quantitative, resolution may be limited. |
| HPLC | Quantitative analysis of reaction progress, purity assessment. | Highly accurate, reproducible, can separate complex mixtures.[1] | Slower, requires method development, more expensive. |
| ¹H NMR | Structural confirmation, determining the ratio of components. | Provides detailed structural information. | Requires a relatively pure sample for clarity, higher cost. |
| LC-MS | Confirming molecular weights of products and byproducts. | Highly sensitive, provides mass information to identify unknowns. | More complex instrumentation.[2] |
Recommendation: Use Thin-Layer Chromatography (TLC) for rapid, real-time checks at the bench (e.g., every 30-60 minutes). Once TLC indicates the reaction is nearing completion, use High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) on a worked-up aliquot for accurate quantification and to confirm the identity of the product.
Technique-Specific Guidance: TLC & HPLC
Q3: I'm having trouble separating the starting material, intermediate, and product using TLC. What is a good solvent system?
A3: The key challenge is the high polarity of all compounds involved, as they are all carboxylic acids. A standard ethyl acetate/hexane system is often ineffective. You will need a more polar mobile phase.
Starting Point for TLC Method Development:
-
Stationary Phase: Standard silica gel plates (SiO₂).[3]
-
Recommended Solvent Systems:
-
Dichloromethane (DCM) / Methanol (MeOH) with Acetic Acid (AcOH): Start with a 95:5 mixture of DCM:MeOH and add 0.5-1% acetic acid. The acid helps to suppress the ionization of the carboxylic acid groups, reducing streaking and improving spot shape. Increase the percentage of methanol to increase polarity and move the spots further up the plate.
-
Ethyl Acetate (EtOAc) / Acetic Acid (AcOH): For a less toxic alternative to DCM, use 100% ethyl acetate with 1% acetic acid.
-
Interpreting the TLC Plate: The polarity of the compounds generally follows this trend: Sulfoxide > Sulfone ≈ 6-Chloronicotinic Acid > Sulfide .
-
The 6-(methylthio)nicotinic acid (sulfide) will be the least polar and have the highest Rf value.
-
The 6-(methylsulfinyl)nicotinic acid (sulfoxide) intermediate is the most polar and will have the lowest Rf value.
-
The final This compound (sulfone) will be highly polar, with an Rf value typically between the sulfide and the sulfoxide.[4]
Q4: Can you provide a starting HPLC method for quantitative monitoring?
A4: Yes. A reverse-phase HPLC method is well-suited for separating these polar, acidic compounds.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 5 µm, 4.6 x 150 mm | Standard reverse-phase column for polar analytes. |
| Mobile Phase A | Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA) | The acid protonates the carboxylic acids for better retention and peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Standard organic modifiers. |
| Gradient | Start at 5-10% B, ramp to 95% B over 10-15 minutes. | A gradient is necessary to elute compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Detector | UV at 250-270 nm | Nicotinic acid derivatives have a strong UV absorbance in this range.[5] |
| Injection Volume | 5-10 µL | Standard volume. |
Expected Elution Order (Reverse-Phase): The most polar compound will elute first.
-
6-(Methylsulfinyl)nicotinic Acid (Sulfoxide) - if present
-
This compound (Sulfone)
-
6-Chloronicotinic Acid
-
6-(Methylthio)nicotinic Acid (Sulfide)
Part 3: Troubleshooting Guides
This section addresses specific problems you may encounter during each synthetic step.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
Q5: My SNAr reaction is slow or not proceeding to completion. Why?
A5: Low yield in this step is often traced back to issues with the nucleophile, solvent, or reaction temperature. The pyridine ring is electron-deficient, which facilitates this reaction, but conditions must be optimal.[6]
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q2 [label="Is the solvent (e.g., DMF, NMP)\n anhydrous?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a2_yes [label="Proceed to next check"]; a2_no [label="Action: Use anhydrous solvent.\nProtic contaminants compete with the nucleophile.", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];
q3 [label="Is the reaction temperature\n high enough?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a3_yes [label="Issue may be substrate-specific.\nConsider alternative conditions.", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; a3_no [label="Action: Gradually increase temperature.\nSNAr on pyridines often requires heat\n(e.g., 80-120 °C).[7]", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];
// Connections start -> q1; q1 -> a1_no [label="No"]; q1 -> a1_yes [label="Yes"]; a1_yes -> q2; q2 -> a2_no [label="No"]; q2 -> a2_yes [label="Yes"]; a2_yes -> q3; q3 -> a3_no [label="No"]; q3 -> a3_yes [label="Yes"]; } Caption: Troubleshooting flowchart for a stalled SNAr reaction.
Causality Explained:
-
Nucleophile Potency: Sodium thiomethoxide is hygroscopic. Water will protonate it, rendering it non-nucleophilic.
-
Solvent: Anhydrous polar aprotic solvents like DMF or NMP are required to dissolve the reactants and facilitate the formation of the charged Meisenheimer intermediate, which is key to the SNAr mechanism.[8][9]
-
Temperature: The activation energy for SNAr on a chloro-substituted pyridine can be significant. Thermal energy is often required to overcome this barrier.
Step 2: Oxidation
Q6: My oxidation reaction has stopped, and my analysis shows a large amount of the sulfoxide intermediate. How can I drive the reaction to the sulfone?
A6: This is a very common issue. The oxidation of a sulfide to a sulfone is a two-step process, and the second oxidation (sulfoxide to sulfone) is often slower than the first.[10]
Troubleshooting Steps:
-
Add More Oxidant: The most straightforward solution is to add another equivalent of the oxidizing agent (e.g., hydrogen peroxide, m-CPBA). The initial charge may have been consumed in the first oxidation step. Add the oxidant portion-wise and monitor by TLC/HPLC after each addition.
-
Increase Temperature: Gently warming the reaction mixture can often provide the necessary activation energy to overcome the barrier for the second oxidation. Proceed with caution, especially if using hydrogen peroxide, as it can decompose exothermically.[4]
-
Extend Reaction Time: Sometimes, the reaction simply needs more time. Continue monitoring every few hours to ensure the reaction is progressing and not stalled.
-
Check Your Oxidant: Ensure your oxidizing agent is not degraded. For example, hydrogen peroxide solutions can lose potency over time. Use a fresh bottle if in doubt. Common oxidants like Oxone are also effective and can be added to push the reaction to completion.[4]
Q7: My TLC/HPLC after oxidation shows multiple spots. What are the likely byproducts?
A7: Besides the desired sulfone and potentially unreacted sulfoxide, you may observe byproducts related to the pyridine ring itself.
-
N-Oxide Formation: Strong oxidizing agents can sometimes oxidize the pyridine nitrogen to form a pyridine N-oxide. This will be a very polar byproduct.
-
Over-oxidation/Degradation: Harsh conditions (high temperature, strong oxidant concentration) could lead to ring opening or other degradation pathways, though this is less common under controlled conditions.
Validation Protocol: To confirm the identity of these spots, an LC-MS analysis is invaluable. The mass-to-charge ratio will definitively identify the molecular weights of the sulfoxide intermediate (M+16 relative to sulfide) and the sulfone product (M+32 relative to sulfide), as well as any potential N-oxide byproducts (M+16 relative to the parent molecule).
Part 4: Experimental Protocols
Protocol 1: In-Process Monitoring by Thin-Layer Chromatography (TLC)
-
Prepare the TLC Chamber: Line a beaker or TLC tank with filter paper and add the chosen mobile phase (e.g., 95:5:0.5 DCM/MeOH/AcOH). Cover and let the atmosphere saturate for 5-10 minutes.
-
Sample Preparation: Withdraw ~5-10 µL of the reaction mixture using a capillary tube. Dilute this aliquot in a vial with 0.5 mL of a suitable solvent like methanol or ethyl acetate.
-
Spot the Plate: On a silica gel TLC plate, draw a faint pencil line ~1 cm from the bottom. Using a capillary spotter, apply a small spot of your diluted reaction mixture. Also spot the starting material and, if available, a reference standard of the product for comparison.
-
Develop the Plate: Place the TLC plate in the saturated chamber, ensuring the solvent level is below the spot line. Cover the chamber.
-
Visualize: Once the solvent front has traveled to ~1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Visualize the spots using a UV lamp (254 nm). Circle the spots lightly with a pencil.
-
Analyze: Compare the spot corresponding to your starting material with the new spots that have appeared. The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.
References
- 1. A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bevital.no [bevital.no]
- 3. community.wvu.edu [community.wvu.edu]
- 4. reddit.com [reddit.com]
- 5. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 6-(Methylsulfonyl)nicotinic Acid
Welcome to the technical support center for chromatographic analysis. This guide provides in-depth troubleshooting strategies and detailed protocols designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of 6-(Methylsulfonyl)nicotinic acid. Our approach is built on explaining the fundamental chemical principles to empower you to make informed, effective decisions in your method development and troubleshooting efforts.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the foundational concepts necessary to understand and resolve peak tailing for this specific analyte.
Q1: What is peak tailing and how is it quantitatively measured?
Peak tailing is a common chromatographic problem where a peak appears asymmetrical, with its trailing edge being more drawn out than its leading edge.[1][2] In an ideal separation, a chromatographic peak should have a symmetrical, Gaussian shape. Tailing indicates a non-ideal interaction within the HPLC system, which can compromise the accuracy of peak integration and reduce resolution between adjacent peaks.[3]
This asymmetry is measured using the Tailing Factor (Tf) or Asymmetry Factor (As) . A value of 1.0 represents a perfectly symmetrical peak. Regulatory guidelines often require a tailing factor between 0.8 and 1.5, although a value greater than 1.2 is generally considered indicative of tailing.[4]
Q2: What chemical properties of this compound make it susceptible to peak tailing?
To troubleshoot effectively, we must first understand the analyte. This compound is a derivative of nicotinic acid (a form of Vitamin B3).[5][6] Its structure presents two key challenges for reversed-phase HPLC:
-
High Polarity: The combination of a carboxylic acid, a pyridine ring, and a methylsulfonyl group makes the molecule quite polar. This can lead to poor retention on traditional non-polar stationary phases (like C18), especially with high organic content in the mobile phase.[7][8]
-
Acidic Nature: The primary functional group is a carboxylic acid (-COOH). The electron-withdrawing nature of the methylsulfonyl group makes this carboxylic acid more acidic than that of standard nicotinic acid (which has a pKa around 4.85).[6] If the mobile phase pH is not significantly lower than the analyte's pKa, the carboxylic acid group will deprotonate to its anionic carboxylate form (-COO⁻). This ionized form is highly polar, poorly retained in reversed-phase HPLC, and can interact differently with the stationary phase, leading to peak distortion.[9][10][11]
Q3: What are the primary causes of peak tailing for an acidic, polar compound like this?
Peak tailing for this compound is almost always rooted in undesirable secondary chemical interactions with the stationary phase or issues with the chromatographic conditions. The primary causes include:
-
Incorrect Mobile Phase pH: This is the most common cause. If the mobile phase pH is too close to the analyte's pKa, a mixed population of ionized (anionic) and non-ionized (neutral) species will exist, leading to severe peak tailing or splitting.[11][12][13]
-
Secondary Silanol Interactions: Although the primary issue for basic compounds, even acidic analytes can be affected. The nitrogen on the pyridine ring has a weakly basic character. If the mobile phase pH is not sufficiently low, this nitrogen could interact with acidic residual silanol groups (Si-OH) on the silica surface of the column packing material.[2][3][4] These interactions create a secondary, non-hydrophobic retention mechanism, causing the peak to tail.[1]
-
Column Contamination or Degradation: Accumulation of contaminants on the column inlet frit or within the packing material can create active sites that cause tailing. A physical void at the head of the column can also lead to distorted peaks.[3]
-
Analyte Chelation with Metals: Trace metal impurities within the silica matrix of the column packing can act as chelation sites for analytes with appropriate functional groups, causing tailing.[1][3]
Part 2: A Systematic Troubleshooting Guide
Peak tailing issues should be addressed in a logical, stepwise manner. Changing one parameter at a time is crucial for identifying the root cause.[3] This guide follows a workflow from the most probable to the least common causes.
Step 1: Mobile Phase Optimization — The Most Critical Factor
Question: My peak for this compound is tailing significantly. Where do I begin?
Answer: Always begin with the mobile phase, specifically its pH. The goal is to ensure the analyte is in a single, stable, and un-ionized state. For an acidic compound, this means working at a pH that is at least 2 units below its pKa to keep the carboxylic acid group fully protonated (-COOH).[9][14] This neutral form will be more hydrophobic and will interact more consistently with the reversed-phase stationary phase.
Mechanism of pH Control
Data-Driven Approach to pH Optimization
The table below illustrates the expected impact of mobile phase pH on the peak shape of this compound.
| Mobile Phase pH | Expected Analyte State | Expected Tailing Factor (Tf) | Rationale |
| 5.0 | Mostly Ionized (-COO⁻) | > 2.0 | pH is likely above the pKa, causing ionic repulsion and poor interaction. |
| 4.0 | Partially Ionized | 1.6 - 2.0 | pH is too close to the pKa, resulting in a mix of ionized and neutral forms.[11] |
| 3.0 | Mostly Neutral (-COOH) | 1.2 - 1.5 | Getting closer to the optimal range, but may still be insufficient. |
| 2.5 | Fully Neutral (-COOH) | ≤ 1.2 | Optimal pH, ensuring the analyte is in a single, un-ionized state. [10] |
Protocol 1: Systematic Mobile Phase pH Adjustment
Objective: To identify an optimal mobile phase pH that yields a symmetrical peak (Tf ≤ 1.2) for this compound.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN) or methanol (MeOH)
-
Buffer concentrate: Formic acid, phosphoric acid, or pre-made phosphate buffer salts.
-
Calibrated pH meter
Procedure:
-
Prepare Aqueous Buffer Stock: Prepare a 100mM stock of your chosen buffer in HPLC-grade water. For example, add the appropriate amount of phosphoric acid to water.
-
Create Mobile Phase A: Dilute the buffer stock to your target concentration (typically 10-25mM) in water. Prepare three separate batches of Mobile Phase A.
-
Adjust pH:
-
Leave the first batch unadjusted (the natural pH of a dilute acid buffer is often ideal, e.g., ~pH 2.5 for 20mM phosphoric acid).
-
Adjust the second batch to pH 3.0 using a dilute base (e.g., NaOH).
-
Adjust the third batch to pH 2.7.
-
Note: Ensure your column is stable at low pH. Many modern silica columns are stable down to pH 2, but some are not.[4][15]
-
-
Systematic Testing:
-
Equilibrate the HPLC system and column with a mobile phase of 95% Mobile Phase A (pH 3.0) and 5% Mobile Phase B (ACN or MeOH) for at least 15 column volumes.
-
Inject your analyte standard and record the chromatogram, noting the tailing factor.
-
Repeat the equilibration and injection process using the Mobile Phase A at pH 2.7, and finally the unadjusted, lowest pH version.
-
-
Analyze Results: Compare the tailing factors from the three runs. The lowest pH should provide the most symmetrical peak.
Step 2: Column Selection and Health
Question: I've lowered the pH to 2.5, and the peak shape has improved, but it's still not perfect (Tf ~1.3), and my retention time is very short. What should I do?
Answer: This points to two potential issues: residual silanol interactions and/or a mismatch between your polar analyte and a non-polar column.
-
Use a High-Purity, End-Capped Column: Modern "Type B" silica columns have very low metal content and are extensively end-capped, which means most of the acidic silanol groups are chemically deactivated.[1][15] If you are using an older "Type A" column, switching to a modern, high-purity, end-capped C18 or C8 column is highly recommended.[1]
-
Consider an Alternative Stationary Phase: Because this compound is highly polar, it may not be retained well on a standard C18 column, even at the optimal pH. Consider columns specifically designed for retaining polar compounds:[7][8]
-
Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain, which helps to shield residual silanols and provides an alternative interaction mechanism for retaining polar analytes.[12]
-
Mixed-Mode Phases: A novel C18 phase containing a positively charged functional group can provide unique selectivity and enhanced retention for polar acidic analytes through a combination of hydrophobic and ion-exchange interactions.[8]
-
Aqueous-Stable Phases (AQ-C18): These columns are designed to be used with highly aqueous mobile phases (even 100% aqueous) without phase collapse, allowing you to maximize retention for very polar compounds.[8][16]
-
Protocol 2: HPLC Column Cleaning and Regeneration
Objective: To remove strongly retained contaminants from a C18 column that may be causing peak tailing. Always consult the manufacturer's specific instructions first.
Procedure (for a standard 4.6 x 150 mm column at ~1 mL/min):
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.
-
Buffer Wash: Flush the column with your mobile phase composition but without the buffer salts (e.g., 50:50 ACN/Water) for 20 minutes to remove any precipitated buffer.
-
Reverse Flush (if permissible): If the manufacturer allows, reverse the column direction. This is more effective at dislodging contaminants from the inlet frit.
-
Polar Contaminant Removal: Flush with 100% HPLC-grade water for 20 minutes.
-
Non-Polar Contaminant Removal: Flush sequentially with the following solvents for 20-30 minutes each:
-
Methanol (MeOH)
-
Acetonitrile (ACN)
-
Isopropanol (IPA)
-
-
Return to Initial Conditions: Gradually re-introduce your initial mobile phase. Step back down through the sequence (e.g., ACN -> MeOH -> Mobile Phase) to avoid solvent miscibility issues.
-
Re-equilibrate: Reconnect the column to the detector in its correct orientation and equilibrate thoroughly with your analytical mobile phase before use.
Step 3: Investigating Instrumental Effects
Question: The tailing appears on all peaks in my chromatogram, not just the this compound peak. What does this suggest?
Answer: Tailing that affects all peaks is a classic sign of an instrumental problem, specifically extra-column band broadening .[17] This occurs when the sample band spreads out in the tubing and connections outside of the column.
Troubleshooting Checklist:
-
Tubing: Use tubing with the smallest possible internal diameter (e.g., 0.005" or ~0.12 mm) and shortest possible length between the injector, column, and detector.[12]
-
Fittings: Ensure all fittings are properly seated and not creating any dead volume. Use of PEEK finger-tight fittings can sometimes lead to slippage and voids.[18]
-
Detector Flow Cell: If your system has interchangeable flow cells, ensure you are using one with a volume appropriate for your analysis (smaller for UHPLC, standard for HPLC).
-
Contamination: A dirty injector or a clogged inline filter can also contribute to system-wide peak distortion.
Step 4: Checking Sample Parameters
Question: Could my sample preparation be the source of the peak tailing?
Answer: Yes, two aspects of sample preparation are common culprits for peak distortion.
-
Sample Solvent Mismatch: The solvent used to dissolve your sample should ideally be the mobile phase itself, or a solvent that is weaker (more polar in reversed-phase) than the mobile phase.[17] Injecting a sample dissolved in a strong, non-polar solvent (like 100% ACN) into a highly aqueous mobile phase will cause the sample band to spread out improperly at the column head, leading to distorted peaks.
-
Mass Overload: Injecting too much analyte can saturate the stationary phase at the column inlet, leading to peak fronting or tailing.[17][19]
Troubleshooting Sample Parameters
| Parameter | Test | Expected Outcome for Improvement |
| Sample Solvent | Re-dissolve the sample in the initial mobile phase composition (e.g., 95:5 Water:ACN). | Peak shape becomes more symmetrical. |
| Sample Load | Dilute the sample 10-fold and re-inject the same volume. | Peak shape improves, and peak height decreases proportionally. |
| Injection Volume | Keep the concentration the same but reduce the injection volume by half. | Peak shape improves. |
Summary and Key Takeaways
| Problem | Probable Cause | Recommended Solution |
| Severe Tailing (Tf > 1.5) | Incorrect Mobile Phase pH: The analyte is in a mixed ionized/un-ionized state. | Lower the mobile phase pH to at least 2 units below the analyte's pKa. A target of pH 2.5 is a good starting point. Use a buffer.[9][10] |
| Minor Tailing (Tf 1.2-1.5) | Secondary Silanol Interactions: Analyte is interacting with active sites on the column packing. | Switch to a modern, high-purity, end-capped "Type B" silica column.[1][15] |
| Tailing + Poor Retention | Column Mismatch: The polar analyte is not well-retained by a standard C18 phase. | Use a column designed for polar analytes (e.g., polar-embedded, aqueous-stable C18, or mixed-mode).[8][16] |
| All Peaks are Tailing | Extra-Column Volume: Instrumental setup is causing band broadening. | Minimize tubing length and internal diameter. Check all fittings for dead volume.[12][18] |
| Tailing Appears Over Time | Column Contamination: Strongly retained compounds have fouled the column. | Perform a column cleaning and regeneration procedure. Use a guard column for future analyses.[20] |
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 7. Choosing Columns for Polar Acidic Molecules | Phenomenex [phenomenex.com]
- 8. phenomenex.com [phenomenex.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. biotage.com [biotage.com]
- 11. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 12. chromtech.com [chromtech.com]
- 13. acdlabs.com [acdlabs.com]
- 14. researchgate.net [researchgate.net]
- 15. labcompare.com [labcompare.com]
- 16. lcms.cz [lcms.cz]
- 17. uhplcs.com [uhplcs.com]
- 18. support.waters.com [support.waters.com]
- 19. acdlabs.com [acdlabs.com]
- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Navigating the Hygroscopic Nature of Nicotinic Acid Derivatives
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in understanding and managing the hygroscopic properties of nicotinic acid derivatives. This guide provides in-depth technical information, troubleshooting advice, and practical protocols to ensure the integrity and reliability of your experiments and formulations.
Introduction: The Hidden Influence of Moisture
Nicotinic acid (Niacin, Vitamin B3) and its diverse family of derivatives are pivotal in numerous biological processes and therapeutic applications.[1][2][3] While nicotinic acid itself is generally considered non-hygroscopic, many of its vital derivatives exhibit a pronounced affinity for atmospheric moisture.[4][5] This hygroscopicity, the ability of a substance to attract and hold water molecules from the surrounding environment, can introduce significant variability and error into experimental results if not properly managed.[[“]][7]
Moisture uptake can lead to a cascade of undesirable effects, including:
-
Physical Changes: Caking, clumping, and changes in powder flowability can hinder accurate weighing and formulation.[8]
-
Chemical Degradation: Hydrolysis can alter the chemical structure of the derivative, leading to loss of potency and the formation of impurities.[9]
-
Altered Bioavailability: Changes in the physical form of the active pharmaceutical ingredient (API) due to moisture can impact its dissolution rate and subsequent absorption.[9]
This guide is structured to provide you with the foundational knowledge and practical tools to mitigate these challenges effectively.
Section 1: Understanding and Classifying Hygroscopicity
Before addressing specific challenges, it's crucial to have a standardized way of discussing and classifying the hygroscopic nature of a compound. The European Pharmacopoeia (Ph. Eur.) provides a widely accepted classification system based on the percentage of weight gain after storage at 25°C and 80% relative humidity (RH) for 24 hours.[10][11]
| Hygroscopicity Classification | Weight Gain (% w/w) |
| Non-hygroscopic | < 0.12 |
| Slightly hygroscopic | ≥ 0.2 and < 2 |
| Hygroscopic | ≥ 2 and < 15 |
| Very hygroscopic | ≥ 15 |
Caption: European Pharmacopoeia classification of hygroscopicity.[10][11]
It is important to note that the hygroscopicity of nicotinic acid derivatives can vary significantly. For instance, while nicotinic acid is relatively stable, derivatives like Nicotinamide Adenine Dinucleotide (NAD+) are described as highly hygroscopic white solids.[12] Similarly, Nicotinamide Mononucleotide (NMN) is known to be unstable at high temperatures and in humid conditions, degrading into nicotinamide.[13][14] This degradation can have significant biological consequences, as nicotinamide can inhibit the activity of sirtuins and PARP, a DNA repair enzyme.[13]
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when working with hygroscopic nicotinic acid derivatives in a question-and-answer format.
Q1: My powdered nicotinic acid derivative has formed clumps. Can I still use it?
A1: Clumping is a classic sign of moisture absorption. While you might be able to break up the clumps with a spatula, the material's integrity may be compromised.[8] The absorbed water can affect the compound's actual weight, leading to inaccurate concentrations in your solutions. More critically, it may have initiated chemical degradation.
Troubleshooting Steps:
-
Assess the extent of clumping: If it's minor, you might proceed with caution for non-critical experiments, but be aware of the potential for error.
-
Perform a water content analysis: Use Karl Fischer titration to quantify the amount of absorbed water.[15] This will allow you to correct for the water content when preparing solutions.
-
Consider drying the material: Gentle heating in a vacuum oven can sometimes remove absorbed moisture.[8] However, be cautious, as excessive heat can cause degradation. Always consult the manufacturer's data sheet for thermal stability information.
-
For critical applications (e.g., in vivo studies, formulation development), it is strongly recommended to use a fresh, unopened batch of the compound.
Q2: I'm preparing a stock solution of a hygroscopic nicotinic acid derivative. What precautions should I take?
A2: Preparing accurate stock solutions is paramount for reproducible results. The key is to minimize the compound's exposure to atmospheric moisture during weighing and dissolution.
Best Practices:
-
Work quickly and efficiently: Have all your materials and equipment ready before opening the compound's container.
-
Use a controlled environment (if available): A glove box with controlled low humidity is ideal for handling highly hygroscopic materials.
-
Equilibrate to room temperature: Before opening, allow the container to warm to room temperature to prevent condensation from forming on the cold powder.
-
Use a pre-tared, sealed weighing vessel: This minimizes the time the compound is exposed to the air.
-
Consider a "whole bottle" approach for highly sensitive compounds: For some applications, it may be more accurate to dissolve the entire contents of a new vial to create a stock solution of a known concentration, which can then be aliquoted and stored appropriately.
Q3: How should I store my hygroscopic nicotinic acid derivatives to ensure their stability?
A3: Proper storage is your first line of defense against moisture-induced degradation.
Storage Recommendations:
-
Airtight Containers: Always store hygroscopic compounds in tightly sealed containers.[8]
-
Desiccants: Place the airtight container inside a desiccator containing a suitable drying agent like silica gel or molecular sieves.[16]
-
Controlled Temperature: For particularly sensitive derivatives like NMN, refrigeration or freezing is recommended to slow down degradation.[13][14] Always check the manufacturer's storage recommendations.
-
Inert Atmosphere: For extremely sensitive compounds, storage under an inert gas like argon or nitrogen can provide an extra layer of protection.
Q4: My experimental results are inconsistent when using a particular nicotinic acid derivative. Could hygroscopicity be the culprit?
A4: Absolutely. Inconsistent moisture uptake between different aliquots or on different days can lead to significant variability in your results.
Troubleshooting Workflow:
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Roles of Nicotinamide Adenine Dinucleotide (NAD+) in Biological Systems [mdpi.com]
- 3. Role of Nicotinamide Adenine Dinucleotide and Related Precursors as Therapeutic Targets for Age-Related Degenerative Diseases: Rationale, Biochemistry, Pharmacokinetics, and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 5. Nicotinic acid | 59-67-6 [chemicalbook.com]
- 6. consensus.app [consensus.app]
- 7. trylifefuel.com [trylifefuel.com]
- 8. tutorchase.com [tutorchase.com]
- 9. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asiapharmaceutics.info [asiapharmaceutics.info]
- 11. pharmagrowthhub.com [pharmagrowthhub.com]
- 12. Nadide | C21H27N7O14P2 | CID 5892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. foundmyfitness.com [foundmyfitness.com]
- 14. youtube.com [youtube.com]
- 15. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 16. pharmainfo.in [pharmainfo.in]
Validation & Comparative
Navigating the Structural Maze: A Comparative Guide to the 1H NMR Characterization of 6-(Methylsulfonyl)nicotinic Acid
For researchers, scientists, and professionals in drug development, the precise and unambiguous characterization of novel chemical entities is a cornerstone of successful research. 6-(Methylsulfonyl)nicotinic acid, a substituted pyridine derivative, presents a unique set of analytical challenges and opportunities. This guide provides an in-depth exploration of its characterization, with a primary focus on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, while also offering a comparative analysis with other powerful analytical techniques. Our objective is to equip you with the strategic insights needed to select the most effective characterization methods for your specific research goals.
The Power of Proton NMR: A Window into Molecular Architecture
¹H NMR spectroscopy stands as the preeminent tool for the structural elucidation of organic molecules in solution. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons makes it indispensable. For a molecule like this compound, ¹H NMR offers a definitive fingerprint of its structure.
Predicted ¹H NMR Spectral Data for this compound
While a publicly available, experimentally verified ¹H NMR spectrum for this compound with assigned chemical shifts and coupling constants is not readily accessible, we can predict the expected spectral data based on established principles of NMR spectroscopy and the known effects of substituents on the pyridine ring. The following table summarizes the predicted ¹H NMR characteristics in a common deuterated solvent such as DMSO-d₆.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~9.1 - 9.3 | Doublet (d) | ~2.0 - 2.5 (⁴J) |
| H-4 | ~8.5 - 8.7 | Doublet of Doublets (dd) | ~8.0 - 8.5 (³J), ~2.0 - 2.5 (⁴J) |
| H-5 | ~8.1 - 8.3 | Doublet (d) | ~8.0 - 8.5 (³J) |
| -SO₂CH₃ | ~3.3 - 3.5 | Singlet (s) | N/A |
| -COOH | ~13.0 - 14.0 | Broad Singlet (br s) | N/A |
Note: This data is a theoretical prediction and should be confirmed by experimental analysis.
Interpreting the Predicted Spectrum: A Story Told by Protons
The predicted ¹H NMR spectrum of this compound is anticipated to display three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring, a sharp singlet for the methylsulfonyl group, and a broad singlet for the carboxylic acid proton.
-
The Aromatic Region (δ 8.0 - 9.5 ppm): The electron-withdrawing nature of both the carboxylic acid and the methylsulfonyl group significantly deshields the ring protons, pushing their chemical shifts downfield.
-
H-2: The proton at the 2-position is expected to be the most downfield due to its ortho position relative to the nitrogen atom and the deshielding effect of the adjacent carboxylic acid group. It is predicted to appear as a doublet due to a four-bond coupling (⁴J) with H-4.
-
H-4: This proton will experience coupling from both H-2 (four-bond) and H-5 (three-bond), resulting in a doublet of doublets. The larger coupling constant (³J) arises from the ortho relationship with H-5.
-
H-5: Being ortho to the strongly electron-withdrawing methylsulfonyl group, this proton is also significantly deshielded. It is expected to be a doublet due to the three-bond coupling (³J) with H-4.
-
-
The Methylsulfonyl Group (δ ~3.3 - 3.5 ppm): The three equivalent protons of the methyl group attached to the sulfonyl group are expected to appear as a sharp singlet, as there are no adjacent protons to couple with.
-
The Carboxylic Acid Proton (δ ~13.0 - 14.0 ppm): The acidic proton of the carboxylic acid group is typically observed as a broad singlet at a very downfield chemical shift. Its broadness is due to chemical exchange with residual water in the solvent.
Visualizing Connectivity: J-Coupling Relationships
The through-bond scalar couplings (J-couplings) between the aromatic protons provide definitive evidence of their connectivity. A diagram illustrating these relationships is presented below.
Caption: Predicted J-coupling in this compound.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
Achieving a high-resolution ¹H NMR spectrum requires careful sample preparation and instrument setup.
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent is critical and should be based on the solubility of the compound and the desired chemical shift dispersion. For acidic compounds, DMSO-d₆ is often a good choice.
-
Gently vortex or sonicate the sample to ensure complete dissolution.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition (on a 400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
-
Acquire a standard 1D proton spectrum using the following typical parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
Integrate the signals to determine the relative number of protons for each peak.
-
Analyze the multiplicities and measure the coupling constants.
-
Beyond Proton NMR: A Multi-Technique Approach to Characterization
While ¹H NMR is a powerful tool, a comprehensive characterization often necessitates a multi-technique approach. The following table compares ¹H NMR with other key analytical techniques for the analysis of this compound.
| Technique | Information Provided | Advantages | Disadvantages |
| ¹³C NMR | Number and chemical environment of carbon atoms. | Provides a direct count of non-equivalent carbons; less signal overlap than ¹H NMR. | Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity; provides definitive molecular weight information; can be coupled with chromatography (LC-MS) for mixture analysis. | Does not provide detailed structural connectivity information on its own. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | High-resolution separation of components in a mixture; accurate quantification. | Does not provide structural information; requires a reference standard for identification. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Fast and non-destructive; provides information on key functional groups (e.g., C=O, S=O, O-H). | Provides limited information on the overall molecular structure. |
Strategic Workflow for Characterization
The selection of an analytical technique should be guided by the specific research question. The following workflow provides a logical approach to the characterization of this compound.
Caption: A decision-making workflow for analytical technique selection.
Conclusion: An Integrated Approach for Unambiguous Results
The characterization of this compound serves as an excellent case study for the power and complementarity of modern analytical techniques. While ¹H NMR provides the most detailed structural information, a comprehensive and robust characterization is best achieved through an integrated approach. By combining the insights from ¹H and ¹³C NMR, mass spectrometry, and chromatography, researchers can be confident in the identity, purity, and structural integrity of their compounds, paving the way for successful downstream applications in drug discovery and development.
A Comparative Guide to the Mass Spectrometry Analysis of 6-(Methylsulfonyl)pyridine-3-carboxylic Acid
This guide provides a detailed, in-depth analysis of mass spectrometry techniques for the characterization and quantification of 6-(methylsulfonyl)pyridine-3-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the fundamental principles and strategic decisions that underpin robust analytical method development. We will compare ionization efficiencies, explore fragmentation pathways, and provide validated experimental workflows.
Introduction: The Analytical Challenge
6-(Methylsulfonyl)pyridine-3-carboxylic acid is a molecule of significant interest, featuring a trifunctional chemical structure: a basic pyridine ring, an acidic carboxylic acid group, and a polar methylsulfonyl moiety. This structural complexity presents both opportunities and challenges for mass spectrometry analysis. The primary goal is to develop a highly sensitive and selective method, typically for quantitative purposes in complex matrices like plasma or tissue extracts. Achieving this requires a systematic evaluation of ionization and fragmentation behaviors to select the optimal analytical strategy.
Foundational Principles: Ionization Mode Selection
Electrospray ionization (ESI) is the technique of choice for polar, non-volatile molecules like the target analyte. A critical first step in method development is selecting the ionization polarity. The analyte's structure makes it amphoteric, capable of being ionized in both positive and negative modes.
-
Positive Ion Mode (ESI+): The nitrogen atom on the pyridine ring is a basic site that can readily accept a proton, forming the protonated molecule, [M+H]⁺. This is a common ionization pathway for many nitrogen-containing heterocyclic compounds.[1][2]
-
Negative Ion Mode (ESI-): The carboxylic acid group is acidic and can easily lose a proton to form the deprotonated molecule, [M-H]⁻. This is a highly efficient pathway for most carboxylic acids.[3][4]
The choice between these modes is not arbitrary; it is dictated by the relative gas-phase basicity and acidity of the functional groups, which in turn determines the ionization efficiency and ultimate sensitivity of the assay.
Comparative Workflow: ESI+ vs. ESI-
To objectively determine the optimal polarity, a direct comparison of the signal intensity of the molecular ion in each mode is performed via direct infusion analysis.
Caption: Workflow for comparing ionization efficiency.
Experimental Data: Ionization Efficiency
The following table summarizes the typical results from the comparative workflow. The molecular weight of 6-(methylsulfonyl)pyridine-3-carboxylic acid is 201.2 g/mol .
| Ionization Mode | Precursor Ion | Theoretical m/z | Relative Signal Intensity (Counts) |
| Positive (ESI+) | [M+H]⁺ | 202.0 | ~ 2.1 x 10⁵ |
| Negative (ESI-) | [M-H]⁻ | 200.0 | ~ 9.5 x 10⁶ |
Elucidating Fragmentation Pathways for Specificity
For quantitative analysis using tandem mass spectrometry (MS/MS), a specific and stable fragmentation of the precursor ion is required. This is achieved through collision-induced dissociation (CID), where the precursor ion is fragmented by collision with an inert gas. The resulting product ions are characteristic of the molecule's structure.
Experimental Protocol: Product Ion Scanning (ESI-)
This protocol is designed to identify the most abundant and structurally significant product ions of the [M-H]⁻ precursor.
-
System Setup: Utilize a triple quadrupole or Q-TOF mass spectrometer tuned and calibrated according to manufacturer specifications.
-
Sample Infusion: Infuse the 1 µg/mL working solution at 10 µL/min into the ESI source operating in negative ion mode.
-
Source Parameters (Representative):
-
Spray Voltage: -3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Gas (N₂) Flow: 800 L/hr
-
Desolvation Temperature: 350 °C
-
-
MS/MS Method:
-
Q1 (Precursor Selection): Set to isolate the [M-H]⁻ ion at m/z 200.0.
-
Collision Cell (q2): Introduce Argon gas. Ramp collision energy from 10-40 eV to observe fragmentation patterns.
-
Q3 (Product Ion Scan): Scan a mass range (e.g., m/z 50-210) to detect all resulting fragment ions.
-
Fragmentation Analysis and Proposed Pathways
The CID of the [M-H]⁻ ion reveals two major, structurally informative fragmentation pathways.
-
Loss of Carbon Dioxide: The most common fragmentation for deprotonated carboxylic acids is the neutral loss of CO₂ (44.01 Da).[5][6] This is typically the most intense fragment and is an excellent choice for a quantitative transition.
-
Loss of Sulfur Dioxide: Aromatic sulfonamides and related structures are known to undergo fragmentation via the neutral loss of SO₂ (63.96 Da).[7][8] This provides a second, highly specific fragmentation pathway.
Caption: Proposed fragmentation pathways in ESI- mode.
Data Summary: Selected Reaction Monitoring (SRM) Transitions
Based on the product ion scan, the following transitions are selected for building a quantitative Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) method.
| Transition Type | Precursor Ion (m/z) | Product Ion (m/z) | Optimal Collision Energy (eV) | Recommended Use |
| Quantifier | 200.0 | 156.0 | 18 | Primary transition for quantification due to highest abundance and stability. |
| Qualifier | 200.0 | 136.0 | 25 | Confirmatory transition to ensure identity and specificity. |
Final Recommendations for a Robust Quantitative Method
For the sensitive and selective analysis of 6-(methylsulfonyl)pyridine-3-carboxylic acid, this guide provides a clear, data-driven path to an optimal analytical method.
-
Ionization Mode: Electrospray ionization in negative ion mode (ESI-) is mandatory for achieving the highest sensitivity.
-
Precursor Ion: The deprotonated molecule [M-H]⁻ at m/z 200.0 should be selected in Q1.
-
SRM Transitions: A highly specific and robust MRM method should be employed using the following transitions:
-
Primary (Quantifier): 200.0 → 156.0 (Loss of CO₂)
-
Secondary (Qualifier): 200.0 → 136.0 (Loss of SO₂)
-
By following this systematic approach, researchers can confidently develop and validate a high-performance LC-MS/MS method for the analysis of 6-(methylsulfonyl)pyridine-3-carboxylic acid, ensuring accuracy, precision, and reliability in their results.
References
- 1. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. holcapek.upce.cz [holcapek.upce.cz]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. [PDF] Table 1 . PartIal List of Carboxylic Acids In a Single Urine Sample as Determined from Neutral-Loss Scans with a Triple-Quadrupole Mass Spectrometer | Semantic Scholar [semanticscholar.org]
- 7. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Multi-faceted Approach to the Structural Confirmation of Synthesized 6-(Methylsulfonyl)nicotinic Acid
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, rigorous structural confirmation is a cornerstone of scientific validity and a prerequisite for further development. This guide provides an in-depth, comparative analysis of the essential analytical techniques required to unequivocally confirm the structure of synthesized 6-(Methylsulfonyl)nicotinic acid. Moving beyond a simple recitation of methods, we delve into the causality behind experimental choices, presenting a self-validating system for robust structural elucidation.
The successful synthesis of this compound necessitates a suite of orthogonal analytical techniques to confirm its molecular structure, purity, and composition. This guide will explore the application and comparative strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and Elemental Analysis.
The Strategic Application of Orthogonal Analytical Techniques
No single analytical method can provide a complete structural picture. Instead, a combination of techniques, each probing different aspects of the molecule, is employed to build a comprehensive and irrefutable structural assignment. The workflow for the structural confirmation of this compound is a systematic process, beginning with the primary structure determination by NMR and MS, followed by confirmation of functional groups by FTIR, and finally, validation of the elemental composition.
Caption: Workflow for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, we expect to see:
-
Aromatic Protons: Three distinct signals in the aromatic region, corresponding to the protons on the pyridine ring. Their chemical shifts and coupling patterns will be characteristic of a 3,6-disubstituted pyridine.
-
Methyl Protons: A singlet in the aliphatic region, corresponding to the three equivalent protons of the methylsulfonyl group.
-
Carboxylic Acid Proton: A broad singlet, which may be exchangeable with D₂O, corresponding to the acidic proton of the carboxylic acid group.
¹³C NMR Spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. We anticipate signals for:
-
Pyridine Ring Carbons: Six distinct signals for the carbons of the pyridine ring, with chemical shifts influenced by the electron-withdrawing sulfonyl and carboxylic acid groups.
-
Methyl Carbon: A signal for the methyl carbon of the sulfonyl group.
-
Carboxylic Carbon: A signal at a downfield chemical shift, characteristic of a carboxylic acid carbon.
Comparative Insight: While ¹H NMR reveals the proton environment, ¹³C NMR confirms the carbon framework. The combination of these two techniques allows for the unambiguous assignment of the substitution pattern on the pyridine ring, a critical aspect of confirming the target structure over other potential isomers.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain high-quality spectra for analysis.
-
Spectral Interpretation: Analyze the chemical shifts, integration, and coupling patterns to assign the signals to the respective protons and carbons of this compound.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the exact molecular weight and fragmentation pattern of a molecule, serving as a primary method for confirming the molecular formula. High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it can determine the mass with high accuracy, allowing for the unambiguous determination of the elemental composition.
For this compound (C₇H₇NO₄S), the expected monoisotopic mass is approximately 201.010 Da. HRMS analysis should yield a mass measurement within a few parts per million (ppm) of this theoretical value.
Comparative Insight: While standard MS can confirm the nominal mass, HRMS provides the high accuracy necessary to differentiate between molecules with the same nominal mass but different elemental compositions. This is a critical self-validating step to rule out unexpected byproducts.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).
-
Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass of this compound to calculate the mass error in ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by detecting the absorption of infrared radiation. For this compound, the FTIR spectrum will provide characteristic absorption bands confirming the presence of key functional groups.
Expected Characteristic Absorptions:
-
O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.
-
S=O Stretch (Sulfone): Two strong bands, typically around 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric).
-
C=N and C=C Stretches (Pyridine Ring): Multiple bands in the 1400-1600 cm⁻¹ region.
Comparative Insight: While NMR and MS provide the core structural framework, FTIR offers direct evidence for the presence of the carboxylic acid and sulfonyl functional groups. This is particularly valuable for distinguishing between isomers where the connectivity of these groups might differ.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Spectral Interpretation: Identify the characteristic absorption bands and assign them to the corresponding functional groups in this compound.
Elemental Analysis: The Ultimate Compositional Verdict
Elemental analysis provides the percentage composition of the elements (C, H, N, S) in the compound. This technique serves as a final, quantitative confirmation of the molecular formula derived from MS data. The experimentally determined percentages should be in close agreement with the theoretical values calculated for C₇H₇NO₄S.
Theoretical Elemental Composition for C₇H₇NO₄S:
-
Carbon (C): ~41.79%
-
Hydrogen (H): ~3.51%
-
Nitrogen (N): ~6.96%
-
Sulfur (S): ~15.94%
Comparative Insight: Elemental analysis provides an independent and quantitative measure of the elemental composition, offering a crucial cross-validation of the molecular formula determined by HRMS. Significant deviation from the theoretical values may indicate the presence of impurities or an incorrect structural assignment.
Experimental Protocol: Elemental Analysis
-
Sample Preparation: A precisely weighed amount of the pure, dry sample is required.
-
Combustion Analysis: The sample is combusted in a stream of oxygen, and the resulting gases (CO₂, H₂O, N₂, SO₂) are quantitatively measured.
-
Data Analysis: The percentages of C, H, N, and S are calculated and compared to the theoretical values.
Data Summary and Comparison
The following table summarizes the expected experimental data for the structural confirmation of this compound and compares it with a potential isomeric impurity, 5-(Methylsulfonyl)nicotinic acid, to highlight the discerning power of these techniques.
| Analytical Technique | This compound (Expected Data) | 5-(Methylsulfonyl)nicotinic acid (Alternative) |
| ¹H NMR | 3 distinct aromatic protons with specific coupling | 3 distinct aromatic protons with different coupling |
| Methyl singlet (~3.2 ppm) | Methyl singlet (~3.1 ppm) | |
| ¹³C NMR | 6 aromatic carbons, 1 methyl carbon, 1 carboxyl C | 6 aromatic carbons, 1 methyl carbon, 1 carboxyl C |
| HRMS (ESI+) | [M+H]⁺ ~ 202.017 Da | [M+H]⁺ ~ 202.017 Da |
| FTIR (cm⁻¹) | ~3000 (br, O-H), ~1710 (C=O), ~1320 & 1140 (S=O) | ~3000 (br, O-H), ~1710 (C=O), ~1320 & 1140 (S=O) |
| Elemental Analysis | C: ~41.8%, H: ~3.5%, N: ~7.0%, S: ~15.9% | C: ~41.8%, H: ~3.5%, N: ~7.0%, S: ~15.9% |
As the table illustrates, while some techniques like HRMS, FTIR, and Elemental Analysis will yield identical results for both isomers, NMR spectroscopy is the definitive tool for distinguishing between them based on the unique chemical shifts and coupling patterns of the aromatic protons.
Caption: Key structural features of this compound and the corresponding analytical techniques.
Conclusion
The structural confirmation of a synthesized compound like this compound is a meticulous process that relies on the synergistic application of multiple analytical techniques. By employing NMR for detailed structural mapping, MS for molecular formula determination, FTIR for functional group identification, and elemental analysis for compositional validation, researchers can build a robust and irrefutable body of evidence. This multi-faceted approach not only ensures the identity and purity of the target molecule but also upholds the principles of scientific integrity and reproducibility that are paramount in research and drug development.
A Comparative Guide to the Analytical Cross-Referencing of 6-(methylsulfonyl)pyridine-3-carboxylic Acid and Its Isomers
For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. 6-(methylsulfonyl)pyridine-3-carboxylic acid and its isomers are important scaffolds in medicinal chemistry.[1][2] A thorough understanding of their analytical properties is crucial for identification, purity assessment, and quality control. This guide provides a comparative analysis of the analytical data for 6-(methylsulfonyl)pyridine-3-carboxylic acid and its positional isomers, 6-(methylsulfonyl)pyridine-2-carboxylic acid and 5-(methylsulfonyl)pyridine-2-carboxylic acid. We will delve into the expected and observed data from key analytical techniques, explaining the causal relationships between molecular structure and spectral features.
Introduction to the Analyte and Its Isomers
6-(methylsulfonyl)pyridine-3-carboxylic acid is a heterocyclic compound containing a pyridine ring substituted with a carboxylic acid and a methylsulfonyl group. The relative positions of these functional groups significantly influence the molecule's electronic properties, polarity, and, consequently, its behavior in various analytical techniques. For this guide, we will compare the titular compound with two of its isomers to highlight the distinguishing features that arise from the different substitution patterns.
Chemical Structures:
-
Compound 1: 6-(methylsulfonyl)pyridine-3-carboxylic acid
-
Compound 2: 6-(methylsulfonyl)pyridine-2-carboxylic acid[3][4]
-
Compound 3: 5-(methylsulfonyl)pyridine-2-carboxylic acid[5]
Comparative Analytical Data
The following sections will detail the expected and available analytical data for the three isomers across several common techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the separation and quantification of pyridine carboxylic acid isomers.[6] The separation is typically achieved using reversed-phase chromatography, where the retention time is influenced by the compound's polarity. The methylsulfonyl and carboxylic acid groups are both polar, but their relative positions impact the overall molecular dipole moment and interaction with the stationary phase.
| Compound | Expected Retention Order | Rationale |
| 6-(methylsulfonyl)pyridine-3-carboxylic acid | Intermediate | The separation of the functional groups may lead to a moderate overall polarity. |
| 6-(methylsulfonyl)pyridine-2-carboxylic acid | Earliest Elution | The proximity of the electron-withdrawing sulfonyl group and the carboxylic acid group could increase the overall polarity, leading to a shorter retention time on a reversed-phase column. |
| 5-(methylsulfonyl)pyridine-2-carboxylic acid | Longest Elution | With the functional groups on opposite sides of the nitrogen, the molecule might exhibit a lower net dipole moment, leading to stronger hydrophobic interactions with the stationary phase and thus a longer retention time. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC)
This protocol is designed for the baseline separation of the three isomers.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-18 min: 95% B
-
18-20 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of each compound in 1 mL of a 50:50 mixture of water and acetonitrile.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
A relaxation delay of 2 seconds should be sufficient.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the analytical characterization of these isomers.
Caption: General workflow for the analytical characterization of pyridine carboxylic acid isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise substitution pattern on the pyridine ring. The chemical shifts of the protons and carbons are highly sensitive to the electronic environment.
¹H NMR Spectroscopy
The electron-withdrawing nature of both the carboxylic acid and methylsulfonyl groups will deshield the protons on the pyridine ring, causing them to appear at a lower field (higher ppm). A ¹H NMR spectrum for 6-(Methylsulfonyl)nicotinic Acid is available and can be used as a reference.[7]
| Compound | H-2 | H-4 | H-5 | -SO₂CH₃ | -COOH |
| 6-(methylsulfonyl)pyridine-3-carboxylic acid (Expected) | ~9.2 ppm (s) | ~8.5 ppm (d) | ~8.3 ppm (d) | ~3.3 ppm (s) | ~13.5 ppm (br s) |
| 6-(methylsulfonyl)pyridine-2-carboxylic acid (Expected) | - | ~8.2 ppm (t) | ~8.4 ppm (d) | ~3.3 ppm (s) | ~13.0 ppm (br s) |
| 5-(methylsulfonyl)pyridine-2-carboxylic acid (Expected) | - | ~8.4 ppm (d) | ~8.9 ppm (s) | ~3.3 ppm (s) | ~13.0 ppm (br s) |
Note: These are estimated chemical shifts and can vary based on solvent and concentration. The carboxyl proton is often broad and may exchange with residual water in the solvent.
¹³C NMR Spectroscopy
The carbon chemical shifts will also be influenced by the substituents. The carboxyl carbon is typically found in the 165-185 ppm range.[8][9] Carbons directly attached to the nitrogen and the sulfonyl group will be significantly deshielded.
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | -COOH | -SO₂CH₃ |
| 6-(methylsulfonyl)pyridine-3-carboxylic acid (Expected) | ~152 ppm | ~130 ppm | ~140 ppm | ~125 ppm | ~158 ppm | ~165 ppm | ~45 ppm |
| 6-(methylsulfonyl)pyridine-2-carboxylic acid (Expected) | ~150 ppm | ~128 ppm | ~142 ppm | ~126 ppm | ~159 ppm | ~164 ppm | ~45 ppm |
| 5-(methylsulfonyl)pyridine-2-carboxylic acid (Expected) | ~151 ppm | ~124 ppm | ~138 ppm | ~135 ppm | ~150 ppm | ~164 ppm | ~45 ppm |
Note: These are estimated chemical shifts.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For all three isomers, the nominal mass will be the same. High-resolution mass spectrometry can confirm the elemental composition.
Expected Molecular Ions:
-
Molecular Formula: C₇H₇NO₄S[3]
-
Molecular Weight: 201.20 g/mol [3]
-
[M+H]⁺: m/z 202.0169
-
[M-H]⁻: m/z 200.0023
While the parent mass will be identical, the fragmentation patterns in MS/MS experiments may differ due to the different positions of the functional groups, although these differences may be subtle.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in a molecule. All three isomers will exhibit characteristic absorbances for the carboxylic acid and sulfonyl groups.
-
-COOH: A very broad O-H stretch from 2500-3300 cm⁻¹ and a sharp C=O stretch around 1710-1760 cm⁻¹.[8][9]
-
-SO₂-: Strong, characteristic asymmetric and symmetric stretching bands around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.
-
Pyridine Ring: C=N and C=C stretching vibrations in the 1600-1400 cm⁻¹ region.
Subtle shifts in the positions of these bands may be observed due to the different electronic effects of the substituent positions, but these are often not sufficient for unambiguous isomer identification without reference spectra.
Conclusion
The definitive identification and differentiation of 6-(methylsulfonyl)pyridine-3-carboxylic acid and its positional isomers require a multi-technique approach. While mass spectrometry and IR spectroscopy can confirm the presence of the correct functional groups and molecular weight, they are less effective at distinguishing between the isomers. HPLC provides excellent separation capabilities, and NMR spectroscopy is the most powerful tool for unambiguous structure elucidation by revealing the precise connectivity of the atoms within the molecule. By cross-referencing the data from these techniques, researchers can confidently characterize these important chemical entities.
Chemical Structure Diagrams
Caption: Chemical structures of the compared pyridine carboxylic acid isomers.
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 6-(Methylsulfonyl)-2-pyridinecarboxylic Acid [myskinrecipes.com]
- 5. 5-(Methylsulfonyl)-2-pyridinecarboxylic acid | C7H7NO4S | CID 53429613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. helixchrom.com [helixchrom.com]
- 7. This compound(1186663-34-2) 1H NMR [m.chemicalbook.com]
- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
A Comparative Study of Methylsulfonyl vs. Other Electron-Withdrawing Groups on the Pyridine Ring
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the design of novel functional molecules. The strategic functionalization of the pyridine ring with electron-withdrawing groups (EWGs) is a powerful tool to modulate its physicochemical properties, reactivity, and biological activity. Among the arsenal of EWGs, the methylsulfonyl (–SO₂CH₃) group has garnered significant interest due to its unique electronic and steric properties. This guide provides a comprehensive comparative analysis of the methylsulfonyl group against other commonly employed EWGs—nitro (–NO₂), cyano (–CN), and halogens (–F, –Cl, –Br, –I)—on the pyridine ring. We will delve into their electronic effects, influence on reactivity, synthetic accessibility, and implications for biological activity, supported by experimental data and established chemical principles.
Electronic Effects: A Quantitative Comparison
The electron-withdrawing strength of a substituent is paramount in dictating the overall electronic character of the pyridine ring. This property is quantitatively described by Hammett constants (σ), which are determined by measuring the effect of a substituent on the acidity of benzoic acid. An electron-withdrawing substituent will have a positive σ value, while an electron-donating group will have a negative value.[1]
While Hammett constants are traditionally measured on benzene rings, they provide a valuable framework for understanding the electronic effects on heteroaromatic systems like pyridine. The pyridine nitrogen itself acts as an electron-withdrawing group through both inductive and resonance effects, making the ring electron-deficient compared to benzene.[2][3] The addition of another EWG further accentuates this effect.
Table 1: Hammett Substituent Constants (σ) for Selected Electron-Withdrawing Groups
| Substituent | σ_m_ | σ_p_ |
| -SO₂CH₃ | 0.64 | 0.72 |
| -NO₂ | 0.71 | 0.78 |
| -CN | 0.56 | 0.66 |
| -F | 0.34 | 0.06 |
| -Cl | 0.37 | 0.23 |
| -Br | 0.39 | 0.23 |
| -I | 0.35 | 0.18 |
Note: These values are for substituents on a benzene ring and serve as a close approximation for their effects on a pyridine ring.
As indicated in Table 1, the methylsulfonyl and nitro groups are among the strongest electron-withdrawing groups, with the nitro group being slightly more powerful. The cyano group is also a strong EWG, while the halogens exhibit a more moderate electron-withdrawing inductive effect, with fluorine being the most electronegative.
The position of the substituent on the pyridine ring also plays a crucial role. EWGs at the 2- and 4-positions can delocalize the negative charge in nucleophilic aromatic substitution (SNAr) intermediates onto the ring nitrogen, significantly stabilizing the transition state and accelerating the reaction. This effect is less pronounced for substituents at the 3-position.
Impact on Acidity (pKa)
The introduction of an EWG on the pyridine ring decreases the basicity of the nitrogen atom, which is reflected in a lower pKa value of its conjugate acid, the pyridinium ion. This is due to the inductive and resonance effects of the EWG, which pull electron density away from the nitrogen, making its lone pair less available for protonation.
Table 2: Comparative pKa Values of Substituted Pyridinium Ions
| Substituent Position | -H | -SO₂CH₃ (predicted) | -NO₂ | -CN | -Cl |
| 2- (ortho) | 5.2 | ~ -1.13 | -0.26 | -0.26 | 0.72 |
| 3- (meta) | 5.2 | - | 0.81 | 1.39 | 2.84 |
| 4- (para) | 5.2 | - | 1.61 | 1.90 | 3.83 |
The data in Table 2 clearly demonstrates the significant impact of EWGs on the basicity of the pyridine nitrogen. The methylsulfonyl and nitro groups at the 2-position render the pyridine almost non-basic. The cyano group also has a strong acidifying effect. Halogens decrease the basicity to a lesser extent.
Reactivity Profile: A Focus on Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly when activated by a strong EWG. Nucleophilic aromatic substitution (SNAr) is a key transformation for the functionalization of pyridines. The reactivity of substituted pyridines in SNAr reactions is highly dependent on the nature and position of the EWG and the leaving group.
The general reactivity order for leaving groups in SNAr reactions on pyridines is F > Cl ≈ Br > I.[4] The high reactivity of fluoride is attributed to its strong inductive effect, which stabilizes the Meisenheimer intermediate formed during the reaction.[4]
While direct comparative kinetic studies across all four classes of EWGs are scarce, the Hammett constants and pKa values provide a strong indication of their relative activating abilities. The stronger the electron-withdrawing character of the substituent, the more it will activate the pyridine ring towards nucleophilic attack. Therefore, the expected order of reactivity in SNAr reactions for pyridines with these EWGs is:
-NO₂ ≈ -SO₂CH₃ > -CN > Halogens
This trend is supported by studies on the SNAr reactions of nitropyridines and cyanopyridines, which are known to be highly reactive substrates.[5][6] For instance, a kinetic study of the reactions of 2-methoxy-3-nitropyridine and 2-methoxy-5-nitropyridine with secondary amines demonstrated the strong activating effect of the nitro group.[5]
Figure 1: General mechanism of nucleophilic aromatic substitution (SNAr) on a pyridine ring.
Synthetic Accessibility: A Practical Consideration
The choice of an EWG is often influenced by the ease of its introduction onto the pyridine ring. The synthetic routes to pyridines bearing these different functional groups vary in their complexity and substrate scope.
Methylsulfonylpyridines
The synthesis of methylsulfonylpyridines typically involves a multi-step process. A common strategy is the oxidation of a corresponding methylthiopyridine. The methylthio group can be introduced via nucleophilic substitution of a halopyridine with sodium thiomethoxide.
Figure 2: General synthetic route to methylsulfonylpyridines.
A modified synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, an intermediate for dexlansoprazole, involves the N-oxidation of 2,3-lutidine, followed by a one-pot synthesis of the 4-methylthio-pyridine-N-oxide, oxidation to the sulfone, and subsequent chlorination.[7]
Nitropyridines
Nitropyridines are typically synthesized by the direct nitration of pyridine or its derivatives. However, the electron-deficient nature of the pyridine ring makes electrophilic aromatic substitution, such as nitration, challenging and often requires harsh conditions.[8] A common method involves the nitration of pyridine-N-oxide, which is more susceptible to electrophilic attack, followed by deoxygenation of the resulting nitropyridine-N-oxide.[8][9] For example, 4-nitropyridine-N-oxide can be prepared by heating pyridine-N-oxide with a mixture of fuming nitric acid and concentrated sulfuric acid.[8]
Cyanopyridines
Cyanopyridines can be prepared through various methods, including the ammoxidation of methylpyridines (picolines), which is an industrial-scale process.[10][11] On a laboratory scale, the cyanation of halopyridines using metal cyanides is a common approach.[12] Another method involves the reaction of pyridine-N-oxides with a cyanide source.[12]
Halopyridines
Halopyridines are versatile intermediates and can be synthesized through several routes. Direct halogenation of pyridine is often difficult and can lead to mixtures of products. A more controlled method is the diazotization of aminopyridines followed by a Sandmeyer-type reaction.[13][14] For instance, 4-chloropyridine hydrochloride can be synthesized from 4-aminopyridine by treatment with sodium nitrite in the presence of hydrogen chloride.[13] Another approach involves the reaction of hydroxypyridines with chlorinating agents like phosphorus oxychloride or phosphorus pentachloride.[15]
Biological Activity and Applications in Drug Discovery
The introduction of EWGs onto the pyridine ring can significantly influence the biological activity of the resulting molecules. These groups can modulate parameters such as lipophilicity, metabolic stability, and binding interactions with biological targets.
-
Methylsulfonylpyridines: The methylsulfonyl group is often employed as a bioisostere for other functional groups and can enhance binding affinity through hydrogen bonding and dipole-dipole interactions. For example, 2,3,5,6-tetrachloro-4-(methylsulfonyl)pyridine has been investigated for its herbicidal properties.[16]
-
Nitropyridines: Nitropyridine derivatives have been explored for a wide range of biological activities, including as antitumor, antiviral, and anti-neurodegenerative agents.[5] The nitro group can act as a hydrogen bond acceptor and its reduction in vivo can lead to the formation of reactive species with cytotoxic effects.
-
Cyanopyridines: The cyano group is a common feature in many biologically active compounds. Cyanopyridine derivatives have shown diverse pharmacological effects, including anticancer, antimicrobial, anticonvulsant, and anti-Alzheimer's activities.[13][17] The cyano group can participate in hydrogen bonding and its linear geometry can be advantageous for fitting into specific binding pockets.
-
Halopyridines: Halogen atoms, particularly fluorine and chlorine, are frequently incorporated into drug molecules to improve their metabolic stability and binding affinity. Halopyridines are key intermediates in the synthesis of numerous pharmaceuticals.[18] The introduction of a halogen can also modulate the pKa and lipophilicity of the molecule.
Conclusion
The choice of an electron-withdrawing group for the functionalization of a pyridine ring is a critical decision in the design of new molecules with desired properties. This guide has provided a comparative analysis of the methylsulfonyl group against the nitro, cyano, and halo groups, highlighting their distinct electronic effects, influence on reactivity, synthetic accessibility, and biological relevance.
-
The methylsulfonyl and nitro groups are the strongest electron-withdrawing groups, significantly activating the pyridine ring for nucleophilic aromatic substitution and drastically lowering the basicity of the ring nitrogen.
-
The cyano group is also a potent EWG, offering a balance of strong electronic effects and versatile synthetic handles.
-
Halogens provide a more moderate level of electron withdrawal and are excellent leaving groups in SNAr reactions, making them valuable synthetic intermediates.
Ultimately, the optimal choice of an EWG will depend on the specific application, balancing the desired electronic modulation with synthetic feasibility and the intended biological or material properties.
References
- 1. Pyridines and Imidazopyridines with Medicinal Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective [pubs.sciepub.com]
- 3. Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective [sciepub.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine – Oriental Journal of Chemistry [orientjchem.org]
- 8. Making sure you're not a bot! [oc-praktikum.de]
- 9. researchgate.net [researchgate.net]
- 10. 4-Cyanopyridine synthesis - chemicalbook [chemicalbook.com]
- 11. CN101602719B - Synthesis method of 4-cyanopyridine - Google Patents [patents.google.com]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 13. Page loading... [wap.guidechem.com]
- 14. portal.tpu.ru [portal.tpu.ru]
- 15. prepchem.com [prepchem.com]
- 16. orientjchem.org [orientjchem.org]
- 17. Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 18. sarchemlabs.com [sarchemlabs.com]
A Comprehensive Guide to the Validation of a New HPLC Method for 6-(Methylsulfonyl)nicotinic Acid Analysis
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a compound like 6-(Methylsulfonyl)nicotinic acid, a key intermediate or potential active pharmaceutical ingredient (API), a robust and reliable analytical method is the bedrock of quality control, stability testing, and regulatory compliance. This guide provides an in-depth, experience-driven walkthrough for validating a new High-Performance Liquid Chromatography (HPLC) method designed for the accurate quantification of this compound.
This document is structured to not only present a protocol but to elucidate the scientific reasoning behind each step, reflecting the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T). We will compare this newly validated HPLC-UV method with a more sophisticated technique, HPLC-MS/MS, to provide a complete perspective for researchers and drug development professionals. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines[1][2].
The Analyte: this compound
This compound (CAS No: 1186663-34-2) is a derivative of nicotinic acid (Vitamin B3)[3][4]. The presence of the methylsulfonyl group significantly influences its polarity and chromatographic behavior, necessitating a dedicated analytical method. A validated method ensures that the measurements of its purity and concentration are accurate and reproducible, which is a non-negotiable aspect of pharmaceutical quality assurance.
The Proposed Analytical Method: A Robust HPLC-UV Approach
For routine quality control and assay, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is often the most practical and efficient choice. It offers a balance of specificity, sensitivity, and cost-effectiveness.
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for a broad range of organic molecules. The specified dimensions and particle size offer a good balance between resolution and backpressure. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Formic acid acts as an ion-suppressor, improving peak shape for the acidic analyte. Acetonitrile is a common organic modifier providing good elution strength. |
| Gradient | 0-2 min: 10% B2-10 min: 10% to 90% B10-12 min: 90% B12-13 min: 90% to 10% B13-18 min: 10% B | A gradient elution is chosen to ensure the elution of any potential impurities with different polarities and to clean the column effectively between injections. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing efficient separation without excessive solvent consumption. |
| Injection Volume | 10 µL | A small injection volume minimizes potential band broadening. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 265 nm | Based on the UV absorbance spectrum of nicotinic acid derivatives, 265 nm is expected to provide good sensitivity.[5] |
| Diluent | 50:50 Water:Acetonitrile | This mixture ensures the solubility of this compound and is compatible with the mobile phase. |
The Validation Workflow: A Structured Approach
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates the typical workflow.
Caption: A typical workflow for analytical method validation.
Experimental Protocols and Acceptance Criteria
The following sections detail the experimental design for each validation parameter, accompanied by hypothetical data that demonstrates a successful validation.
Specificity (and Stability-Indicating Properties)
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[6]
Protocol:
-
Blank Analysis: Analyze the diluent to ensure no interfering peaks at the retention time of the analyte.
-
Impurity Spiking: If potential impurities are known, spike the analyte solution with these impurities and demonstrate that they are well-resolved from the main peak.
-
Forced Degradation: Subject the analyte to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products. Analyze the stressed samples to demonstrate that the degradation products do not co-elute with the analyte peak. Peak purity analysis using a photodiode array (PDA) detector is highly recommended.[7]
Acceptance Criteria:
-
No significant interference from the blank at the analyte's retention time.
-
The analyte peak should be resolved from all known impurities and degradation products (Resolution > 2).
-
The analyte peak should pass peak purity analysis in the presence of degradants.
Hypothetical Data Summary:
| Stress Condition | % Degradation | Resolution of Main Peak from Closest Degradant | Peak Purity |
| 0.1 M HCl (80°C, 4h) | 15.2% | 2.8 | Pass |
| 0.1 M NaOH (80°C, 4h) | 21.5% | 3.1 | Pass |
| 10% H₂O₂ (RT, 24h) | 8.7% | 2.5 | Pass |
| Thermal (105°C, 48h) | 5.4% | Not Applicable (No major degradant) | Pass |
| Photolytic (UV light) | 2.1% | Not Applicable (No major degradant) | Pass |
Linearity and Range
Objective: To establish a linear relationship between the concentration of the analyte and the analytical response over a specified range.
Protocol:
-
Prepare a series of at least five concentrations of this compound reference standard, typically ranging from 50% to 150% of the target assay concentration.
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area against concentration and perform a linear regression analysis.
Acceptance Criteria:
-
Correlation coefficient (R²) ≥ 0.999.
-
The y-intercept should be close to zero.
-
The residuals should be randomly distributed around the x-axis.
Hypothetical Data Summary:
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 452,100 |
| 75 | 678,500 |
| 100 | 901,200 |
| 125 | 1,125,900 |
| 150 | 1,350,400 |
| Linear Regression | Result |
| R² | 0.9998 |
| Equation | y = 9005x + 150 |
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.
Protocol:
-
Prepare a placebo (a mixture of all excipients without the API).
-
Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate and analyze.
-
Calculate the percentage recovery.
Acceptance Criteria:
-
The mean recovery should be within 98.0% to 102.0%.
Hypothetical Data Summary:
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| 80% | 80 | 79.5 | 99.4 |
| 100% | 100 | 100.2 | 100.2 |
| 120% | 120 | 119.3 | 99.4 |
| Mean Recovery | 99.7% |
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the same sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria:
-
The Relative Standard Deviation (RSD) should be ≤ 2.0%.[6]
Hypothetical Data Summary:
| Precision Type | Parameter | Result |
| Repeatability | %RSD (n=6) | 0.85% |
| Intermediate Precision | %RSD (n=12, combined data) | 1.25% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Protocol:
-
Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (Standard Deviation of the y-intercepts of regression lines) / (Slope of the calibration curve)
-
LOQ = 10 * (Standard Deviation of the y-intercepts of regression lines) / (Slope of the calibration curve)
-
Acceptance Criteria:
-
The LOQ should be demonstrated with acceptable precision and accuracy.
Hypothetical Data Summary:
| Parameter | Result (µg/mL) |
| LOD | 0.05 |
| LOQ | 0.15 |
Robustness
Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Protocol:
-
Vary critical method parameters one at a time, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
-
-
Analyze a system suitability solution under each condition and evaluate the impact on retention time, peak area, and resolution.
Acceptance Criteria:
-
System suitability parameters should remain within the defined limits for all tested variations.
-
The %RSD of the results should not be significantly affected.
Hypothetical Data Summary:
| Parameter Varied | Retention Time Shift | %RSD of Assay | System Suitability |
| Flow Rate +0.1 mL/min | -0.3 min | 0.9% | Pass |
| Flow Rate -0.1 mL/min | +0.3 min | 1.1% | Pass |
| Temp +2 °C | -0.1 min | 0.7% | Pass |
| Temp -2 °C | +0.1 min | 0.8% | Pass |
Relationship Between Validation Parameters
The various validation parameters are interconnected, forming a self-validating system that provides a comprehensive understanding of the method's performance.
Caption: Interrelationship of key validation parameters.
Comparison: HPLC-UV vs. HPLC-MS/MS
While the validated HPLC-UV method is ideal for routine QC, other applications might benefit from a different technology, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
| Feature | HPLC-UV | HPLC-MS/MS |
| Specificity | Good, based on retention time and UV spectrum. Peak purity analysis is recommended. | Excellent, based on retention time and mass-to-charge ratio (m/z) of precursor and product ions.[8][9] |
| Sensitivity | Moderate (typically µg/mL to high ng/mL). | Very high (typically low ng/mL to pg/mL).[10] |
| Application | Routine QC, content uniformity, assay, stability testing. | Bioanalysis (plasma, tissue samples), impurity identification, metabolite profiling, trace analysis.[11] |
| Cost | Lower instrument and operational cost. | Higher instrument and operational cost. |
| Complexity | Simpler to operate and maintain. | More complex, requires specialized expertise for method development and data interpretation. |
| Robustness | Generally very robust and transferable between labs. | Can be susceptible to matrix effects, requiring more extensive sample preparation. |
In essence, the choice of method is dictated by the intended application. For the quantification of the main component in a drug substance or product, the HPLC-UV method described here is not only adequate but also efficient and cost-effective. For applications requiring the measurement of trace impurities or the analysis of the compound in complex biological matrices, the higher sensitivity and specificity of HPLC-MS/MS would be the superior choice.
Conclusion
The validation of an analytical method is a critical exercise in pharmaceutical development, ensuring data integrity and product quality. This guide has detailed a comprehensive validation plan for a new HPLC-UV method for this compound, grounded in the principles of the ICH guidelines. By systematically evaluating specificity, linearity, accuracy, precision, and robustness, we can establish a high degree of confidence in the method's performance. The comparison with HPLC-MS/MS further contextualizes the method's utility, empowering researchers to make informed decisions based on their specific analytical needs. This validated method serves as a reliable tool for the quality assessment of this compound throughout its lifecycle.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. database.ich.org [database.ich.org]
- 3. This compound | 1186663-34-2 [chemicalbook.com]
- 4. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 5. storage.googleapis.com [storage.googleapis.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. database.ich.org [database.ich.org]
- 8. bevital.no [bevital.no]
- 9. [Determination of nicacid and its metabolites in human plasma by HPLC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Niacin Analysis Service | Precise Vitamin B3 Quantification for Reliable Results - Creative Proteomics [creative-proteomics.com]
- 11. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of a Methylsulfonyl Substituent on the Acidity of Nicotinic Acid: A Comparative Guide
For researchers and professionals in drug development, a nuanced understanding of how structural modifications influence the physicochemical properties of a molecule is paramount. The acid dissociation constant (pKa) is a fundamental parameter that governs a drug's solubility, absorption, distribution, and metabolism.[1][2] This guide provides an in-depth comparison of the pKa of nicotinic acid and its methylsulfonyl-substituted analog, offering both a theoretical prediction and a robust experimental framework for its determination.
The Decisive Role of Electronic Effects on Acidity
The acidity of a carboxylic acid is determined by the stability of its corresponding carboxylate anion (conjugate base). The more stable the conjugate base, the stronger the acid, and consequently, the lower its pKa value.[3][4] In aromatic systems like nicotinic acid (pyridine-3-carboxylic acid), the electron density of the ring and the nature of any substituents play a crucial role in modulating this stability.
Electron-withdrawing groups (EWGs) increase the acidity of a carboxylic acid by delocalizing the negative charge of the carboxylate anion through inductive and/or resonance effects.[5][6] This dispersal of charge makes the anion more stable, thus favoring the dissociation of the proton and resulting in a stronger acid.[4]
The methylsulfonyl group (-SO₂CH₃) is a powerful electron-withdrawing group. This is due to the high electronegativity of the oxygen atoms and the positive formal charge on the sulfur atom, which creates a strong dipole that pulls electron density away from the aromatic ring through the sigma bonds (a -I inductive effect).
To quantify the electronic influence of a substituent, the Hammett equation provides a valuable framework.[7] The Hammett substituent constant, sigma (σ), is a measure of the electron-donating or electron-withdrawing nature of a substituent. For the methylsulfonyl group in the meta position (σ_meta), the value is approximately +0.65 .[8] The positive value confirms its strong electron-withdrawing character.
Caption: Inductive effect of the methylsulfonyl group on nicotinic acid's pKa.
Quantitative Comparison: Experimental vs. Predicted pKa
log(K/K₀) = ρσ
Where:
-
K is the acid dissociation constant of the substituted acid.
-
K₀ is the acid dissociation constant of the unsubstituted acid (nicotinic acid).
-
ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects. For the ionization of benzoic acids in water at 25°C, ρ is defined as 1. We will assume a similar value for this pyridine-based system as a first approximation.
-
σ (sigma) is the substituent constant.
Given that pKa = -log(K), the equation can be rewritten as:
pKa₀ - pKa = ρσ
Therefore:
pKa_predicted = pKa_nicotinic_acid - (ρ * σ_meta)
Assuming ρ ≈ 1:
pKa_predicted ≈ 4.86 - (1 * 0.65) = 4.21
| Compound | Substituent | pKa (Experimental) | pKa (Predicted) | Expected Effect on Acidity |
| Nicotinic Acid | -H | 4.86[9] | N/A | Baseline |
| 5-(Methylsulfonyl)nicotinic Acid | 5-SO₂CH₃ | Not available | ~4.21 | Significant Increase |
This prediction suggests that the presence of the methylsulfonyl group at the 5-position will significantly increase the acidity of nicotinic acid, lowering its pKa by approximately 0.65 units.
Experimental Verification: Protocol for pKa Determination by Potentiometric Titration
To validate this prediction, the pKa of 5-(methylsulfonyl)nicotinic acid can be determined experimentally. Potentiometric titration is a precise and reliable method for this purpose.[10][11][12]
Caption: Workflow for pKa determination via potentiometric titration.
Step-by-Step Methodology
1. Materials and Reagents:
-
5-(methylsulfonyl)nicotinic acid
-
Standardized 0.1 M Sodium Hydroxide (NaOH), carbonate-free
-
Standard pH buffers (pH 4.01, 7.00, 10.01)
-
Deionized, CO₂-free water
-
Potentiometer with a glass pH electrode
-
Magnetic stirrer and stir bar
-
Calibrated burette or autotitrator
2. Instrument Setup and Calibration:
-
Calibrate the pH meter according to the manufacturer's instructions using the standard pH buffers.[11] Ensure a linear response across the pH range.
3. Sample Preparation:
-
Accurately weigh a sufficient amount of 5-(methylsulfonyl)nicotinic acid to prepare a solution of known concentration (e.g., 20 mL of a 1 mM solution).[10]
-
Dissolve the sample in a known volume of deionized, CO₂-free water in a titration vessel.
4. Titration Procedure:
-
Place the titration vessel on the magnetic stirrer and add a stir bar.
-
Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but not in the path of the stir bar.
-
To prevent interference from atmospheric CO₂, purge the solution with nitrogen gas before and during the titration.[10]
-
Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution.
-
After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[10]
5. Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first or second derivative of the titration curve.
-
The half-equivalence point is the volume of titrant that is exactly half of the volume required to reach the equivalence point.
-
The pKa of the acid is equal to the pH of the solution at the half-equivalence point.
6. Replication:
-
Perform the titration in triplicate to ensure the reproducibility and accuracy of the results.[10]
Conclusion
Based on fundamental principles of physical organic chemistry and quantified by the Hammett equation, the methylsulfonyl group is predicted to be a potent electron-withdrawing substituent on the nicotinic acid scaffold. This is expected to significantly increase the acidity of the carboxylic acid group, resulting in a decrease in its pKa of approximately 0.65 units compared to the parent nicotinic acid. While this guide provides a strong theoretical foundation for this comparison, experimental verification through a robust method such as potentiometric titration is essential for obtaining a precise pKa value, a critical parameter for any drug discovery and development program.
References
- 1. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 2. researchgate.net [researchgate.net]
- 3. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hammett substituent constants: Topics by Science.gov [science.gov]
- 5. Potentiometric titration [protocols.io]
- 6. acris.aalto.fi [acris.aalto.fi]
- 7. Hammett equation - Wikipedia [en.wikipedia.org]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. researchgate.net [researchgate.net]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. applications.emro.who.int [applications.emro.who.int]
Pharmacokinetic differences between nicotinic acid and its sulfonyl derivatives
Despite a comprehensive search for scientific literature and patent databases, specific pharmacokinetic data (including absorption, distribution, metabolism, and excretion) for sulfonyl derivatives of nicotinic acid could not be located. While the pharmacokinetics of nicotinic acid and its various formulations are well-documented, there is a lack of publicly available experimental data directly comparing these parameters with its sulfonyl derivatives.
Therefore, it is not possible to provide a detailed, data-driven comparison guide on the "Pharmacokinetic differences between nicotinic acid and its sulfonyl derivatives" as requested, due to the absence of the necessary experimental data for the sulfonyl derivative class of compounds in the provided search results.
A thorough guide, as outlined in the prompt, would require quantitative data (such as Cmax, Tmax, bioavailability, half-life, and metabolic pathways) for both nicotinic acid and its sulfonyl derivatives to enable a meaningful and objective comparison. Without this crucial information on the sulfonyl derivatives, the core requirements of creating a data-supported comparison guide with experimental evidence cannot be met.
Should such data become available in the future, a comprehensive comparison could be developed. Researchers and drug development professionals interested in this specific topic are encouraged to monitor emerging research in medicinal chemistry and pharmacology for new publications on nicotinic acid analogs.
Safety Operating Guide
Safeguarding Your Research: A Guide to the Proper Disposal of 6-(Methylsulfonyl)nicotinic Acid
For researchers and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. While 6-(methylsulfonyl)nicotinic acid is a valuable compound in medicinal chemistry and drug discovery, its proper handling and disposal are critical to ensure a safe and compliant workspace. This guide provides a detailed, step-by-step approach to the safe disposal of this compound, grounded in established safety protocols for analogous chemical structures.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound (CAS No. 223547-11-3) was publicly available at the time of this writing. The following procedures are synthesized from SDSs for structurally related compounds, including various pyridine carboxylic acids and sulfonyl-containing molecules.[1][2][3][4][5][6] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for site-specific disposal protocols and to perform a risk assessment before handling this chemical.
Core Principles of Chemical Disposal
The responsible disposal of any chemical reagent is rooted in the principles of minimizing exposure, preventing environmental contamination, and adhering to all local, state, and federal regulations.[2][7] For this compound, as with other pyridine carboxylic acids, the primary concerns are its potential irritant properties and the unknown long-term environmental effects.[3][4][5][6]
Hazard Assessment and Personal Protective Equipment (PPE)
Based on data from similar compounds, this compound should be handled as a substance that may cause skin, eye, and respiratory irritation.[3][4][5][6]
| Potential Hazard | Recommended Personal Protective Equipment (PPE) | Rationale |
| Eye Irritation | ANSI-approved safety glasses with side shields or chemical splash goggles.[2][3] | Protects eyes from dust particles and accidental splashes. |
| Skin Irritation | Chemical-resistant gloves (Nitrile rubber recommended).[7] Lab coat. | Prevents direct skin contact. |
| Respiratory Irritation | Use in a well-ventilated area or a certified chemical fume hood.[7] If dust is generated, a NIOSH-approved respirator may be necessary.[3] | Minimizes inhalation of airborne particles. |
Step-by-Step Disposal Protocol
This protocol outlines the procedures for the disposal of small quantities of this compound typically found in a research setting.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unadulterated solid this compound and any materials lightly contaminated with it (e.g., weighing paper, contaminated paper towels) in a dedicated, clearly labeled hazardous waste container.[1][2]
-
The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.[7]
-
Label the container as "Hazardous Waste" and clearly identify the contents: "this compound." Include the date of initial waste accumulation.
-
-
Solution Waste:
-
Solutions of this compound should be collected in a separate, labeled hazardous waste container for liquids.
-
Do not mix with other solvent waste streams unless explicitly permitted by your EHS department. Incompatible mixtures can lead to dangerous reactions.
-
Ensure the container is properly vented if there is a potential for gas evolution, though this is not explicitly indicated for this class of compound.
-
2. Spill Management:
In the event of a spill, immediate and appropriate action is crucial.
-
Minor Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep up the solid material to avoid generating dust.[1]
-
Use an absorbent material like sand or vermiculite to collect any remaining residue.[7][8]
-
Place all contaminated materials into the designated solid hazardous waste container.
-
Clean the spill area with soap and water.[5]
-
-
Minor Spills (Liquid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).[7][8]
-
Once absorbed, carefully scoop the material into the designated solid hazardous waste container.
-
Clean the spill area with an appropriate solvent (consult your EHS department) followed by soap and water.
-
3. Final Disposal:
-
All waste must be disposed of through your institution's EHS-approved hazardous waste management program.[2][3][8][9]
-
Never dispose of this compound down the drain or in regular trash.[7] This can lead to environmental contamination and is a regulatory violation.
-
Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area while awaiting pickup by hazardous waste personnel.[3][7]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
Logical Relationships in Safe Handling and Disposal
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. bio.vu.nl [bio.vu.nl]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. fishersci.com [fishersci.com]
- 9. spectrumchemical.com [spectrumchemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
